molecular formula C30H22F2N6O3 B612287 Merestinib CAS No. 1206799-15-6

Merestinib

Cat. No.: B612287
CAS No.: 1206799-15-6
M. Wt: 552.5 g/mol
InChI Key: QHADVLVFMKEIIP-UHFFFAOYSA-N
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Description

Merestinib has been used in trials studying the treatment of Cancer, Solid Tumor, Advanced cancer, ColoRectal Cancer, and Metastatic Cancer, among others.
This compound is an orally available, small molecule inhibitor of the proto-oncogene c-Met (also known as hepatocyte growth factor receptor (HGFR)) with potential antineoplastic activity. This compound selectively binds to c-Met, thereby inhibiting c-Met phosphorylation and disrupting c-Met signal transduction pathways. This may induce cell death in tumor cells overexpressing c-Met protein or expressing constitutively activated c-Met protein. This agent has potent anti-tumor efficacy in mono and combination therapy in a broad range of cancers. c-Met, a receptor tyrosine kinase overexpressed or mutated in many tumor cell types, plays key roles in tumor cell proliferation, survival, invasion, metastasis, and tumor angiogenesis.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 8 investigational indications.
in phase I clinical trials (2013);  structure in first source

Properties

IUPAC Name

N-[3-fluoro-4-[1-methyl-6-(1H-pyrazol-4-yl)indazol-5-yl]oxyphenyl]-1-(4-fluorophenyl)-6-methyl-2-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C30H22F2N6O3/c1-17-3-9-23(30(40)38(17)22-7-4-20(31)5-8-22)29(39)36-21-6-10-27(25(32)12-21)41-28-11-18-16-35-37(2)26(18)13-24(28)19-14-33-34-15-19/h3-16H,1-2H3,(H,33,34)(H,36,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHADVLVFMKEIIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C(=O)N1C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC4=C(C=C5C(=C4)C=NN5C)C6=CNN=C6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22F2N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659635
Record name Merestinib
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Molecular Weight

552.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1206799-15-6
Record name Merestinib [USAN]
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Record name 3-Pyridinecarboxamide, N-(3-fluoro-4-((1-methyl6-(1H-pyrazol-4-yl)-1H-indazol-5-yl)oxy)phenyl)-1-(4-flurophenyl)-1,2-dihydro-6-methyl-2-oxo-*N-(3-Fluoro-4-((1-methyl-6-(1H-pyrazol-4-yl)-1H-indazol-5-yl)oxy)phenyl)-1-(4-fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
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Foundational & Exploratory

Merestinib's Mechanism of Action in NSCLC Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Merestinib (LY2801653) is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor activity in non-small cell lung cancer (NSCLC) models.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound in NSCLC cell lines, focusing on its dual inhibition of the MET and AXL receptor tyrosine kinases and the subsequent impact on downstream signaling pathways critical for tumor cell proliferation, survival, and invasion. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.

Introduction to this compound and its Primary Targets in NSCLC

This compound is a type-II ATP-competitive inhibitor that targets multiple receptor tyrosine kinases, with particularly high potency against MET and AXL.[2] Aberrant signaling through the MET and AXL pathways is a known driver of tumorigenesis, progression, and drug resistance in NSCLC.[3][4]

  • MET (Mesenchymal-Epithelial Transition Factor): The MET receptor, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling cascades, primarily the RAS/MAPK (ERK) and PI3K/AKT pathways, which promote cell growth, survival, and motility.[5] Genetic alterations such as MET amplification and exon 14 skipping mutations are established oncogenic drivers in a subset of NSCLC.[5]

  • AXL: A member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, AXL and its ligand Gas6 are frequently overexpressed in NSCLC. AXL activation contributes to tumor progression, metastasis, and the development of resistance to other targeted therapies, such as EGFR inhibitors.

By simultaneously inhibiting both MET and AXL, this compound offers a promising therapeutic strategy to overcome both primary oncogenic signaling and mechanisms of acquired resistance in NSCLC.

Quantitative Analysis of this compound's Inhibitory Activity

This compound exhibits potent inhibition of a range of kinases, with particularly low IC50 values for MET and AXL. The following tables summarize the available quantitative data on this compound's inhibitory activity from in vitro studies.

Table 1: Kinase Inhibitory Profile of this compound

Kinase TargetIC50 (nM)
AXL 2 [1][2][6][7]
MET (Ki) 2 [1][2][7]
DDR10.1[1][2][6][7]
MKNK1/27[1][2][6][7]
FLT37[1][2][6][7]
MERTK10[1][2][6][7]
MST1R (RON)11[1][2][6][7]
ROS123[2][7]
TYRO328[6]
PDGFRA41[6]
TEK63[6]

Table 2: Anti-proliferative and MET Phosphorylation Inhibition Activity of this compound in NSCLC Cell Lines

Cell LineGenetic BackgroundAssay TypeIC50 (nM)
H460 MET expressingMET Autophosphorylation35.2 ± 6.9[1][6][7]
S114 Not SpecifiedMET Autophosphorylation59.2[1][6][7]
H441 MET OverexpressionTumor Growth (Xenograft)Dose-dependent inhibition[1][3]
NCI-H1993 MET AmplificationProliferationPotent Inhibition[2]
Hs746T MET AmplificationProliferationPotent Inhibition[2]
MKN45 MET AmplificationProliferationPotent Inhibition[2]
H1975 EGFR L858R/T790M, MET OverexpressionTumor Growth (Xenograft)61.8%–85.3% inhibition[3]
A549 KRAS Mutant, low METTumor Growth (Xenograft)50.6% inhibition[3]

Core Signaling Pathways Targeted by this compound

This compound exerts its anti-tumor effects by blocking the activation of MET and AXL, thereby inhibiting their downstream signaling cascades. The primary pathways affected are the PI3K/AKT/mTOR and RAS/MEK/ERK pathways.

Inhibition of the MET Signaling Pathway

Upon HGF binding, MET dimerizes and autophosphorylates, creating docking sites for adaptor proteins like GAB1. This leads to the activation of PI3K and RAS, which in turn activate AKT and ERK, respectively. This compound, as a type II ATP-competitive inhibitor, binds to the inactive "DFG-out" conformation of MET, preventing its activation and subsequent downstream signaling.[5]

MET_Signaling_Pathway cluster_membrane Cell Membrane MET MET GAB1 GAB1 MET->GAB1 Activates HGF HGF HGF->MET Binds This compound This compound This compound->MET Inhibits PI3K PI3K GAB1->PI3K RAS RAS GAB1->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation, Survival, Invasion mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound inhibits HGF-mediated MET signaling.
Inhibition of the AXL Signaling Pathway

Similar to MET, the binding of Gas6 to AXL induces its dimerization and autophosphorylation, leading to the activation of downstream effectors, including the PI3K/AKT and MAPK/ERK pathways.[4] AXL signaling is also implicated in epithelial-to-mesenchymal transition (EMT), a process that enhances cell motility and invasion. This compound's potent inhibition of AXL blocks these pro-tumorigenic processes.

AXL_Signaling_Pathway cluster_membrane_axl Cell Membrane AXL AXL PI3K_AXL PI3K AXL->PI3K_AXL ERK_AXL ERK AXL->ERK_AXL Gas6 Gas6 Gas6->AXL Binds Merestinib_AXL This compound Merestinib_AXL->AXL Inhibits AKT_AXL AKT PI3K_AXL->AKT_AXL EMT EMT, Proliferation, Survival AKT_AXL->EMT ERK_AXL->EMT

Caption: this compound blocks Gas6-induced AXL signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound in NSCLC cell lines.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is adapted for determining the IC50 values of this compound in a panel of NSCLC cell lines.[8][9]

Materials:

  • NSCLC cell lines (e.g., H460, A549, H1975, H441)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (LY2801653)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed NSCLC cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

MTT_Assay_Workflow start Start seed_cells Seed NSCLC cells in 96-well plate start->seed_cells add_this compound Add serial dilutions of this compound seed_cells->add_this compound incubate_72h Incubate for 72h add_this compound->incubate_72h add_mtt Add MTT solution incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Add solubilization solution incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining cell viability using the MTT assay.
Western Blot Analysis of Protein Phosphorylation

This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of MET, AXL, and their downstream effectors AKT and ERK.[5][10][11]

Materials:

  • NSCLC cell lines

  • This compound (LY2801653)

  • HGF and/or Gas6 (if stimulating ligand-dependent activation)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (p-MET, MET, p-AXL, AXL, p-AKT, AKT, p-ERK, ERK, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Plate NSCLC cells and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound for a specified time (e.g., 2-24 hours). If investigating ligand-induced phosphorylation, serum-starve cells before treatment and then stimulate with HGF or Gas6 in the presence or absence of this compound.

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities using densitometry software and normalize to the total protein and/or loading control.

Western_Blot_Workflow start_wb Start cell_treatment Treat NSCLC cells with this compound start_wb->cell_treatment cell_lysis Cell Lysis and Protein Quantification cell_treatment->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Image and Data Analysis detection->analysis end_wb End analysis->end_wb

Caption: General workflow for Western Blot analysis.

Conclusion

This compound is a potent dual inhibitor of MET and AXL, key oncogenic drivers in NSCLC. Its mechanism of action involves the direct inhibition of these receptor tyrosine kinases, leading to the suppression of critical downstream signaling pathways, including the PI3K/AKT and RAS/MEK/ERK pathways. This multifaceted inhibition results in reduced tumor cell proliferation, survival, and invasion in various NSCLC cell line models. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound in NSCLC. Further investigation into the efficacy of this compound in a broader range of NSCLC subtypes, including those with acquired resistance to other targeted therapies, is warranted.

References

Merestinib (LY2801653): A Comprehensive Technical Guide to its Multi-Kinase Inhibitory Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Merestinib, also known as LY2801653, is an orally bioavailable, type-II ATP-competitive small molecule inhibitor targeting a select group of oncogenic kinases.[1][2][3] Initially developed as a potent inhibitor of the c-Met receptor tyrosine kinase, further characterization has revealed its activity against a broader spectrum of kinases implicated in tumor growth, survival, and angiogenesis.[2][4] This technical guide provides an in-depth overview of this compound's multi-kinase inhibitory profile, detailing its quantitative inhibitory activities, the experimental methodologies used for their determination, and the key signaling pathways it modulates.

Quantitative Kinase Inhibition Profile

This compound has been evaluated against a wide panel of kinases, demonstrating potent inhibitory activity against several key oncogenic drivers. The following tables summarize the in vitro and cell-based inhibitory activities of this compound against its primary targets.

Table 1: In Vitro Kinase Inhibition Profile of this compound

Target KinaseInhibition ParameterValue (nM)Reference
c-MetKi2[1][3][5][6]
c-MetIC504.7[4]
AXLIC502[5][6]
DDR1IC500.1[5][6]
DDR2IC507[5][6]
FLT3IC507[5][6]
MERTKIC5010[5][6]
MKNK1/2IC507[5][6]
MST1R (RON)IC5011[5][6]
ROS1IC5023[6]
TEK (Tie2)IC5063[5]
TYRO3IC5028[5]
PDGFRAIC5041[5]

Table 2: Cell-Based Kinase Inhibition Profile of this compound

Target KinaseCell LineInhibition ParameterValue (nM)Reference
c-Met AutophosphorylationH460IC5035.2 ± 6.9[5][6]
c-Met AutophosphorylationS114IC5059.2[5][6]

Table 3: NTRK Inhibition Profile of this compound

Target KinaseInhibition ParameterValue (nM)Reference
NTRK1Kd20[4]
NTRK2Kd92[4]
NTRK3Kd54[4]

Key Signaling Pathways Targeted by this compound

This compound's therapeutic potential stems from its ability to simultaneously inhibit multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis. The primary pathways affected are the c-Met, AXL, and NTRK signaling cascades.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in normal cellular functions, but their aberrant activation is a key driver in many cancers.[7][8][9][10][11] Overexpression, amplification, or mutation of the MET gene leads to constitutive activation of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, promoting tumor growth, invasion, and angiogenesis.[7][10]

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF c-Met c-Met HGF->c-Met Binds & Activates GRB2 GRB2 c-Met->GRB2 STAT3 STAT3 c-Met->STAT3 GAB1 GAB1 c-Met->GAB1 PLCg PLCg c-Met->PLCg SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Invasion Invasion STAT3->Invasion GAB1->PI3K SHP2 SHP2 GAB1->SHP2 SHP2->RAS PKC PKC PLCg->PKC Motility Motility PKC->Motility This compound This compound This compound->c-Met Inhibits

Figure 1: Simplified c-Met Signaling Pathway and this compound's Point of Inhibition.
AXL Signaling Pathway

AXL, a member of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases, is another key target of this compound.[12][13][14][15][16] Its ligand, Gas6, activates downstream pathways such as PI3K/AKT, MAPK/ERK, and NF-κB, which are involved in cell survival, proliferation, migration, and therapy resistance.[12][13][14]

AXL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gas6 Gas6 AXL AXL Gas6->AXL Binds & Activates PI3K PI3K AXL->PI3K ERK ERK AXL->ERK STAT3 STAT3 AXL->STAT3 NF-kB NF-kB AXL->NF-kB AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Proliferation Proliferation ERK->Proliferation Migration Migration STAT3->Migration Anti-apoptosis Anti-apoptosis NF-kB->Anti-apoptosis This compound This compound This compound->AXL Inhibits

Figure 2: Simplified AXL Signaling Pathway and this compound's Point of Inhibition.
NTRK Signaling Pathway

The neurotrophic receptor tyrosine kinase (NTRK) family, comprising NTRK1, NTRK2, and NTRK3, are receptors for neurotrophins and play a crucial role in the development and function of the nervous system.[17][18][19][20][21] Gene fusions involving the NTRK genes are oncogenic drivers in a variety of tumors, leading to ligand-independent, constitutive activation of downstream signaling pathways like the RAS/MAPK and PI3K/AKT pathways.[17][18]

NTRK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neurotrophins Neurotrophins TRK Receptor TRKA/B/C Neurotrophins->TRK Receptor Binds & Activates RAS RAS TRK Receptor->RAS PI3K PI3K TRK Receptor->PI3K PLCg PLCg TRK Receptor->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Differentiation Differentiation PLCg->Differentiation This compound This compound This compound->TRK Receptor Inhibits

Figure 3: Simplified NTRK Signaling Pathway and this compound's Point of Inhibition.

Experimental Protocols

The quantitative data presented in this guide were generated using a combination of in vitro biochemical assays and cell-based assays. Below are detailed methodologies representative of those used in the characterization of this compound.

In Vitro Biochemical Kinase Inhibition Assay (LanthaScreen® TR-FRET)

This assay format is commonly used for high-throughput screening and determination of IC50 values for kinase inhibitors. The principle is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a terbium-labeled anti-phospho-substrate antibody (donor) and a fluorescein-labeled substrate (acceptor).[22]

Materials:

  • Kinase of interest (e.g., recombinant human c-Met)

  • Fluorescein-labeled substrate peptide

  • Terbium-labeled anti-phospho-substrate antibody

  • ATP

  • This compound (or other test compounds)

  • Kinase reaction buffer

  • TR-FRET dilution buffer

  • EDTA (to stop the reaction)

  • 384-well microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase reaction buffer to achieve the desired final concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted this compound solution to the wells of a 384-well plate.

    • Add 5 µL of a solution containing the kinase and fluorescein-labeled substrate in kinase reaction buffer.

    • Initiate the reaction by adding 2.5 µL of ATP solution in kinase reaction buffer.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding 10 µL of TR-FRET dilution buffer containing EDTA and the terbium-labeled antibody.

    • Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader, measuring the emission at 520 nm (fluorescein) and 490 nm (terbium). The TR-FRET ratio (520/490) is calculated.

  • Data Analysis: The TR-FRET ratio is plotted against the logarithm of the this compound concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic model.

LanthaScreen_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Dilution Prepare this compound Serial Dilution Dispense_Compound Dispense this compound to 384-well Plate Compound_Dilution->Dispense_Compound Reagent_Prep Prepare Kinase, Substrate, and ATP Solutions Add_Kinase_Substrate Add Kinase and Substrate Mix Reagent_Prep->Add_Kinase_Substrate Dispense_Compound->Add_Kinase_Substrate Initiate_Reaction Add ATP to Initiate Reaction Add_Kinase_Substrate->Initiate_Reaction Incubate_Reaction Incubate at RT Initiate_Reaction->Incubate_Reaction Stop_Reaction Add EDTA and Tb-Antibody Incubate_Reaction->Stop_Reaction Incubate_Detection Incubate at RT Stop_Reaction->Incubate_Detection Read_Plate Read TR-FRET Signal Incubate_Detection->Read_Plate Calculate_Ratio Calculate 520/490 Emission Ratio Read_Plate->Calculate_Ratio Plot_Data Plot Ratio vs. log[this compound] Calculate_Ratio->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

Figure 4: Experimental Workflow for a LanthaScreen® TR-FRET Kinase Assay.
Cell-Based Phosphorylation ELISA

This assay measures the ability of an inhibitor to block the phosphorylation of a target kinase within a cellular context.[23][24][25][26]

Materials:

  • Adherent cell line expressing the target kinase (e.g., H460 cells for c-Met)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Ligand to stimulate kinase activity (e.g., HGF for c-Met)

  • This compound (or other test compounds)

  • Fixing solution (e.g., 4% paraformaldehyde)

  • Quenching buffer

  • Blocking buffer

  • Primary antibodies (one specific for the total kinase protein and another for the phosphorylated form)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells into a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with a serial dilution of this compound for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with the appropriate ligand (e.g., HGF) for a short period (e.g., 10-15 minutes) to induce kinase phosphorylation.

  • Fixation and Permeabilization:

    • Fix the cells with fixing solution.

    • Wash the cells and then add quenching buffer to reduce background.

    • Permeabilize the cells if the target is intracellular.

  • Immunodetection:

    • Block non-specific binding sites with blocking buffer.

    • Incubate the cells with either the anti-total kinase primary antibody or the anti-phospho-kinase primary antibody.

    • Wash and then incubate with the HRP-conjugated secondary antibody.

  • Signal Development and Measurement:

    • Add TMB substrate and incubate until color develops.

    • Stop the reaction with stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: The absorbance values for the phospho-protein are normalized to the total protein levels. The normalized data is then plotted against the logarithm of the this compound concentration to determine the IC50 value.

Cell_Based_ELISA_Workflow Seed_Cells Seed Cells in 96-well Plate Pretreat Pre-treat with This compound Dilutions Seed_Cells->Pretreat Stimulate Stimulate with Ligand (e.g., HGF) Pretreat->Stimulate Fix_Permeabilize Fix and Permeabilize Cells Stimulate->Fix_Permeabilize Block Block Non-specific Binding Fix_Permeabilize->Block Primary_Ab Incubate with Primary Antibodies (Total & Phospho) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Develop_Signal Add TMB Substrate Secondary_Ab->Develop_Signal Read_Plate Read Absorbance at 450 nm Develop_Signal->Read_Plate Analyze_Data Normalize and Determine IC50 Read_Plate->Analyze_Data

Figure 5: Experimental Workflow for a Cell-Based Phosphorylation ELISA.

Conclusion

This compound (LY2801653) is a potent multi-kinase inhibitor with significant activity against c-Met, AXL, NTRK, and other oncogenic kinases.[2][4][5][6][9][27][28][29][30] Its ability to concurrently block multiple key signaling pathways provides a strong rationale for its investigation in various cancer types. This technical guide has summarized the quantitative inhibitory profile of this compound, provided an overview of the primary signaling pathways it targets, and detailed the experimental methodologies used for its characterization. This information serves as a valuable resource for researchers and drug development professionals working on the advancement of targeted cancer therapies.

References

Investigating Merestinib's Role in MET-Amplified Cancers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The Mesenchymal-Epithelial Transition (MET) receptor tyrosine kinase is a critical oncogenic driver in various malignancies, with MET gene amplification being a key mechanism of aberrant signaling. This amplification leads to ligand-independent receptor activation, promoting tumor cell proliferation, survival, invasion, and angiogenesis. Merestinib (LY2801653) is a potent, orally available, Type-II ATP-competitive inhibitor of MET that has demonstrated significant anti-tumor activity in preclinical models and clinical trials involving MET-driven cancers. This document provides an in-depth technical overview of this compound, focusing on its mechanism of action, preclinical and clinical efficacy in MET-amplified contexts, and the experimental protocols used for its evaluation.

This compound: Mechanism of Action and Kinase Specificity

This compound is a small molecule inhibitor that selectively targets the MET tyrosine kinase.[1][2] It functions as a Type-II ATP-competitive inhibitor, binding to the MET kinase domain in its inactive, "DFG-out" conformation.[3][4][5] This mode of binding provides high potency and a slow dissociation rate, contributing to a durable pharmacodynamic effect.[4][6] The inhibitory constant (Ki) for c-Met is 2 nM.[3][6][7]

While highly potent against MET, this compound also exhibits inhibitory activity against a panel of other receptor tyrosine kinases, which may contribute to its overall anti-tumor effect.[1][6][8]

Table 1: Kinase Inhibitory Profile of this compound (LY2801653)

Kinase Target Inhibition Value (IC50 / Ki)
c-Met 2 nM (Ki) [3][6][7]
DDR1 0.1 nM (IC50)[6][7]
AXL 2 nM (IC50)[6][7]
FLT3 7 nM (IC50)[6][7]
MKNK1/2 7 nM (IC50)[6][7]
DDR2 7 nM (IC50)[6][7]
MERTK 10 nM (IC50)[6][7]
MST1R (RON) 11 nM (IC50)[6][7]
ROS1 23 nM (IC50)[4]
TYRO3 28 nM (IC50)[6]
PDGFRA 41 nM (IC50)[6]

| TEK | 63 nM (IC50)[6][7] |

The HGF/MET Signaling Pathway

The MET receptor is activated by its ligand, Hepatocyte Growth Factor (HGF), leading to receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This initiates a cascade of downstream signaling through pathways such as PI3K/AKT and RAS/MAPK, promoting cell growth, survival, and motility.[8][9] In MET-amplified cancers, the high receptor density on the cell surface can lead to ligand-independent dimerization and constitutive activation of these downstream pathways.[10] this compound's inhibition of MET phosphorylation effectively blocks these signals.[11]

MET_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes HGF HGF (Ligand) MET MET Receptor HGF->MET Binding & Dimerization PI3K PI3K MET->PI3K Activation RAS RAS MET->RAS Activation AKT AKT PI3K->AKT Survival Survival AKT->Survival MAPK MAPK (ERK) RAS->MAPK Proliferation Proliferation MAPK->Proliferation Invasion Invasion MAPK->Invasion This compound This compound This compound->MET Inhibition (ATP-Competitive)

Caption: HGF/MET signaling pathway and this compound's point of inhibition.

Preclinical Efficacy in MET-Amplified Cancer Models

In Vitro Studies

This compound demonstrates potent anti-proliferative activity in cancer cell lines characterized by MET gene amplification.[3][4] This effect is significantly more pronounced compared to cell lines without MET amplification.[3][4] The inhibition of MET autophosphorylation is a direct measure of target engagement.

Table 2: In Vitro Activity of this compound in Cancer Cell Lines

Cell Line Cancer Type MET Status Assay IC50 Value
Hs746t Gastric MET Amplification, Exon 14 Skipping Proliferation 34 nM[12][13]
MKN-45 Gastric MET Amplification Proliferation More potent than non-amplified lines[3][4]
H1993 Lung MET Amplification Proliferation More potent than non-amplified lines[4]
H460 Lung Wild-Type (HGF-stimulated) MET Autophosphorylation 35.2 ± 6.9 nM[4][6][7]
S114 - (HGF-stimulated) MET Autophosphorylation 59.2 nM[4][6][7]
U-87MG Glioblastoma MET Autocrine Proliferation Less potent than amplified lines[3]

| KATO-III | Gastric | Wild-Type | Proliferation | Less potent than amplified lines[3][4] |

In Vivo Studies

In vivo studies using xenograft models confirm the anti-tumor activity of this compound. Oral administration of the drug leads to significant tumor growth inhibition and, in some cases, durable tumor regression, particularly in models with high MET dependency.[6][7]

Table 3: In Vivo Efficacy of this compound in Xenograft Models

Xenograft Model Cancer Type MET Status This compound Dose Outcome
Hs746t Gastric MET Amplification, Exon 14 Skipping 12 mg/kg qd 91.8% tumor regression[12][13]
Hs746t Gastric MET Amplification, Exon 14 Skipping 6 mg/kg qd Transient regression, then regrowth[13]
MKN-45 Gastric MET Amplification Not Specified Anti-tumor effects demonstrated[6][7]
U-87MG Glioblastoma MET Autocrine 12 mg/kg bid Anti-tumor activity demonstrated[3]

| H441 | Lung | MET Over-expressed | 12 mg/kg bid | Anti-tumor activity demonstrated[3] |

Clinical Investigations

Phase I and II clinical trials have evaluated the safety, tolerability, and anti-tumor activity of this compound in patients with advanced cancers.[1][8] A phase I study established a recommended phase II dose of 120 mg once daily.[8] In this study, responses were observed, including one complete response and three partial responses in patients with cholangiocarcinoma. Overall, 32% of the 186 patients enrolled achieved stable disease as their best response.[8] A phase II study specifically investigated this compound in patients with non-small cell lung cancers (NSCLC) harboring MET exon 14 skipping mutations and solid tumors with NTRK rearrangements.[14]

Mechanisms of Acquired Resistance

As with other targeted therapies, acquired resistance to MET inhibitors is a significant clinical challenge. Resistance to this compound can emerge through two primary routes: on-target alterations within the MET gene itself or off-target activation of bypass signaling pathways.

  • On-Target Resistance : Secondary mutations in the MET kinase domain can interfere with drug binding. While this compound, as a Type II inhibitor, can overcome resistance mutations that affect Type I inhibitors (e.g., D1228V), other mutations may still confer resistance.[5][6][15] Focal amplification of the mutant MET allele is another on-target mechanism.[5][16]

  • Off-Target Resistance : The activation of alternative signaling pathways can bypass the need for MET signaling. This frequently involves the amplification or mutation of other receptor tyrosine kinases (e.g., EGFR, HER3) or downstream signaling molecules (e.g., KRAS, BRAF).[5][15]

Resistance_Mechanisms cluster_sensitive Drug Sensitive State cluster_resistant Drug Resistant State cluster_ontarget On-Target Resistance cluster_offtarget Off-Target Resistance (Bypass Pathways) MET_Amp MET Amplified Tumor Cell Apoptosis Apoptosis / Growth Arrest Secondary_Mut Secondary MET Kinase Mutation (e.g., Y1230H) MET_Amp->Secondary_Mut Acquires Mutation MET_Allele_Amp MET Allele Amplification MET_Amp->MET_Allele_Amp Acquires Amplification EGFR_Amp EGFR Amplification MET_Amp->EGFR_Amp Activates Bypass KRAS_Mut KRAS Mutation MET_Amp->KRAS_Mut Activates Bypass This compound This compound This compound->MET_Amp Inhibits MET Proliferation Tumor Proliferation and Survival Secondary_Mut->Proliferation MET_Allele_Amp->Proliferation EGFR_Amp->Proliferation KRAS_Mut->Proliferation

Caption: On-target and off-target mechanisms of acquired resistance to MET inhibitors.

Experimental Protocols

Detection of MET Amplification

Accurate identification of MET amplification is crucial for patient selection. Fluorescence In Situ Hybridization (FISH) is considered the gold standard, while Next-Generation Sequencing (NGS) is increasingly used.[17][18]

  • Fluorescence In Situ Hybridization (FISH)

    • Probe Design : Utilize a dual-color probe set with a probe specific for the MET gene locus (7q31) and a control probe for the centromere of chromosome 7 (CEP7).[17]

    • Tissue Preparation : Prepare formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm).

    • Pre-treatment : Deparaffinize slides in xylene, rehydrate through an ethanol gradient, and perform heat-induced epitope retrieval. Digest with protease (e.g., pepsin) to allow probe penetration.

    • Hybridization : Apply the probe mixture to the tissue, cover with a coverslip, and seal. Denature the DNA on a heat block (e.g., 75°C for 5 minutes) and hybridize overnight in a humidified chamber (e.g., 37°C).

    • Post-Hybridization Washes : Wash slides in stringent salt solutions at elevated temperatures to remove non-specifically bound probes.

    • Counterstaining & Mounting : Counterstain the nuclei with DAPI and mount with an anti-fade medium.

    • Analysis : Using a fluorescence microscope, count the number of MET (e.g., red) and CEP7 (e.g., green) signals in at least 50-100 non-overlapping tumor cell nuclei.

    • Scoring : Determine the MET/CEP7 ratio and the average MET gene copy number (GCN). High-level amplification is often defined by a MET/CEP7 ratio ≥ 2.0 or a high GCN (e.g., ≥6).[10][19]

  • Next-Generation Sequencing (NGS)

    • DNA Extraction : Extract high-quality genomic DNA from tumor tissue or circulating tumor DNA (ctDNA) from a blood sample.[20]

    • Library Preparation : Fragment the DNA and ligate adapters for sequencing. Use a hybridization-based capture panel that includes probes targeting the MET gene along with other cancer-relevant genes.

    • Sequencing : Sequence the prepared library on an NGS platform.

    • Bioinformatic Analysis : Align sequencing reads to the human reference genome. A specialized algorithm calculates the gene copy number by comparing the read depth of the MET gene to a baseline from a pool of normal samples or to other genomic regions within the same sample.[19][21]

    • Interpretation : An increase in the calculated copy number above a defined threshold (e.g., GCN ≥ 5) indicates amplification.[19] NGS can also simultaneously detect MET exon 14 skipping mutations and other alterations.[17][20]

In Vitro Cell Viability Assay (Resazurin Reduction)

Cell viability assays are fundamental for determining the cytotoxic or cytostatic effects of a drug.[22][23][24]

  • Cell Seeding : Culture MET-amplified (e.g., MKN-45, Hs746t) and MET wild-type cancer cells. Trypsinize and seed cells into 96-well plates at a pre-optimized density (e.g., 2,000-5,000 cells/well). Allow cells to adhere overnight.

  • Drug Treatment : Prepare a serial dilution of this compound in culture medium. Remove the old medium from the plates and add 100 µL of the drug-containing medium to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) controls.

  • Incubation : Incubate the plates for 72 hours in a standard cell culture incubator (37°C, 5% CO2).

  • Reagent Addition : Add 20 µL of resazurin solution (e.g., alamarBlue™) to each well.

  • Incubation : Incubate for an additional 2-4 hours, allowing viable cells to metabolize the non-fluorescent resazurin into the fluorescent product, resorufin.

  • Measurement : Measure the fluorescence intensity using a plate reader with appropriate excitation/emission wavelengths (e.g., 560 nm/590 nm).

  • Data Analysis : Subtract the background fluorescence (from media-only wells). Normalize the fluorescence values of treated wells to the vehicle control wells to calculate the percentage of cell viability. Plot the viability against the log of drug concentration and use a non-linear regression model to calculate the IC50 value.

In Vivo Xenograft Tumor Model

Xenograft models are essential for evaluating the in vivo efficacy of an anti-cancer agent.[25][26]

  • Cell Preparation : Culture a MET-amplified cell line (e.g., Hs746t). Harvest 2-5 million viable cells per animal.

  • Implantation : Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel. Subcutaneously inject 100-200 µL of the cell suspension into the flank of immunocompromised mice (e.g., NOD-SCID or nude mice).[26]

  • Tumor Growth Monitoring : Allow tumors to establish. Measure tumor dimensions 2-3 times per week using digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Dosing : Once tumors reach a mean volume of 150-200 mm³, randomize the mice into treatment and control groups (n=7-10 mice/group).

  • Treatment Administration : Prepare this compound in an appropriate vehicle for oral gavage. Administer the drug daily (qd) or twice daily (bid) at specified doses (e.g., 6 mg/kg, 12 mg/kg). Administer vehicle only to the control group.[13]

  • Endpoint Analysis : Continue treatment for a defined period (e.g., 21-28 days).[13] Monitor tumor volume and animal body weight throughout the study. At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).

  • Data Analysis : Plot the mean tumor volume for each group over time. Calculate tumor growth inhibition (TGI) or tumor regression percentage to determine efficacy.

Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Translation Cell_Lines Select MET-Amplified & Wild-Type Cell Lines Viability_Assay Cell Viability Assay (Determine IC50) Cell_Lines->Viability_Assay Western_Blot Western Blot (Confirm pMET Inhibition) Viability_Assay->Western_Blot Xenograft Establish Xenograft Tumor Model Viability_Assay->Xenograft Promising IC50 Treatment Treat with this compound vs. Vehicle Control Xenograft->Treatment Tumor_Growth Monitor Tumor Growth & Animal Health Treatment->Tumor_Growth Endpoint Endpoint Analysis (Tumor Weight, PD) Tumor_Growth->Endpoint Patient_Selection Patient Selection (MET Amplification by FISH/NGS) Endpoint->Patient_Selection Efficacy & Safety Data Clinical_Trial Phase I/II Clinical Trial Patient_Selection->Clinical_Trial

Caption: Generalized workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a potent MET kinase inhibitor with significant activity against MET-amplified cancers. Preclinical data robustly support its mechanism of action and demonstrate profound anti-tumor effects in both in vitro and in vivo models characterized by MET dependency. Clinical studies have shown a tolerable safety profile and evidence of anti-cancer activity, validating MET amplification as a therapeutic target. The continued investigation of this compound, both as a monotherapy and in combination, is warranted, particularly with the use of robust biomarker strategies to identify patients most likely to benefit and to understand and overcome mechanisms of acquired resistance.

References

Merestinib's impact on downstream signaling pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Merestinib's Impact on Downstream Signaling Pathways

Introduction

This compound (LY2801653) is an orally available, small-molecule multi-kinase inhibitor developed by Eli Lilly for the treatment of various cancers.[1][2] It was initially designed to target the MET (mesenchymal-epithelial transition factor) receptor tyrosine kinase, also known as the hepatocyte growth factor (HGF) receptor.[3] Aberrant MET signaling is a key driver in many tumors, promoting cell proliferation, survival, invasion, and angiogenesis.[3] this compound is classified as a Type II ATP-competitive inhibitor, which binds to the inactive "DFG-out" conformation of the kinase domain.[4][5] Beyond MET, this compound potently inhibits a range of other oncogenic kinases, making its impact on downstream signaling pathways broad and complex.[3][6][7] This guide provides a detailed technical overview of this compound's mechanism of action, its effects on key signaling cascades, and the experimental methodologies used to characterize its activity.

Mechanism of Action

This compound functions as a potent, slow-off, Type II ATP-competitive inhibitor of the c-Met tyrosine kinase, displaying a high affinity with a dissociation constant (Ki) of 2 nM and a long pharmacodynamic residence half-life of 525 minutes.[6][7] As a Type II inhibitor, it stabilizes the inactive conformation of the kinase, preventing the conformational changes required for ATP binding and subsequent phosphorylation and activation. This mode of inhibition can be effective against certain resistance mutations that affect Type I inhibitors.[5][8]

In addition to its primary target, c-Met, this compound demonstrates potent inhibitory activity against a panel of other receptor tyrosine kinases (RTKs) and serine/threonine kinases that are implicated in tumorigenesis and drug resistance.[3][9]

Quantitative Kinase Inhibition Profile

The polypharmacology of this compound is evident in its inhibitory constants against various kinases. This multi-targeting capability allows it to counteract redundant signaling pathways and potential mechanisms of resistance.

Target KinaseInhibition Value (IC50 / Ki)Reference
c-Met Ki = 2 nM[6][7]
AXL IC50 = 2 nM[6][7]
DDR1 IC50 = 0.1 nM[6][7]
MKNK1/2 IC50 = 7 nM[6][7]
FLT3 IC50 = 7 nM[6][7]
DDR2 IC50 = 7 nM[6][7]
MERTK IC50 = 10 nM[6][7]
MST1R (RON) IC50 = 11 nM[6][7]
ROS1 IC50 = 23 nM[6]
NTRK1/2/3 Potent Inhibition Demonstrated[1][4]

Impact on Core Downstream Signaling Pathways

This compound's inhibition of multiple upstream RTKs converges on several critical downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways. These pathways are central regulators of cell growth, proliferation, survival, and motility.

MET Signaling Pathway

The c-Met receptor, upon binding its ligand HGF, dimerizes and autophosphorylates, creating docking sites for adaptor proteins like GAB1 and GRB2. This initiates downstream signaling through the MAPK and PI3K/AKT pathways. This compound directly binds to c-Met, preventing this initial activation step and blocking all subsequent signaling events.[2] This leads to potent anti-proliferative activity in cell lines with MET gene amplification.[6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF MET c-MET Receptor HGF->MET Binds GRB2_SOS GRB2/SOS MET->GRB2_SOS Activates PI3K PI3K MET->PI3K This compound This compound This compound->MET Inhibits RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

This compound inhibits HGF-induced c-MET pathway activation.
AXL and MERTK (TAM Family) Signaling

AXL and MERTK are members of the TAM (TYRO3, AXL, MERTK) family of RTKs, which are key drivers of metastasis and therapeutic resistance. This compound's potent inhibition of AXL and MERTK helps to counteract these resistance mechanisms and suppress invasive tumor phenotypes.

NTRK Signaling Pathway

Chromosomal rearrangements can lead to NTRK gene fusions, which act as potent oncogenic drivers. This compound is a Type II inhibitor of NTRK1, 2, and 3.[4] It effectively inhibits NTRK phosphorylation and downstream signaling through the MAPK pathway, as evidenced by the reduction of phosphorylated ERK (p-ERK) in cells with NTRK fusions.[4] This activity is crucial for tumors dependent on this signaling axis.

MKNK1/2 and Translation Initiation

A unique aspect of this compound's activity is its direct inhibition of the serine/threonine kinases MKNK1 and MKNK2.[3][6] These kinases are downstream of the MAPK pathway and are responsible for phosphorylating the eukaryotic translation initiation factor 4E (eIF4E). Phosphorylated eIF4E is critical for the translation of pro-cancer mRNAs. By inhibiting MKNK1/2, this compound directly suppresses this crucial step in protein synthesis, representing a distinct mechanism for curbing cancer cell growth.[4]

G MET c-MET MAPK_pathway RAS/RAF/MEK/ERK (MAPK Pathway) MET->MAPK_pathway PI3K_pathway PI3K/AKT/mTOR Pathway MET->PI3K_pathway AXL AXL AXL->MAPK_pathway AXL->PI3K_pathway NTRK NTRK NTRK->MAPK_pathway NTRK->PI3K_pathway RON MST1R (RON) RON->MAPK_pathway RON->PI3K_pathway This compound This compound This compound->MET This compound->AXL This compound->NTRK This compound->RON MKNK MKNK1/2 This compound->MKNK MAPK_pathway->MKNK Outcome Cell Proliferation, Survival, Invasion MAPK_pathway->Outcome PI3K_pathway->Outcome eIF4E p-eIF4E (Translation Initiation) MKNK->eIF4E eIF4E->Outcome

This compound's multi-kinase inhibition converges on key pathways.

Mechanisms of Resistance to this compound

As with other targeted therapies, cancer cells can develop resistance to MET inhibitors. Understanding these mechanisms is critical for developing subsequent lines of treatment.

  • On-Target Resistance: This involves the acquisition of secondary mutations within the MET kinase domain (e.g., D1228N, Y1230H) that interfere with drug binding.[5][10] High-level amplification of the mutant MET allele can also overcome the inhibitory effect.[5]

  • Off-Target Resistance (Bypass Signaling): Cancer cells can activate alternative signaling pathways to bypass the inhibited MET pathway. This frequently involves the amplification or mutation of other oncogenes such as KRAS, EGFR, HER3, or BRAF.[5][8]

The dual action of this compound against MET and other RTKs like AXL may proactively address some bypass signaling mechanisms. Furthermore, as a Type II inhibitor, this compound may retain activity against certain on-target mutations that confer resistance to Type I inhibitors.[4][8]

G cluster_sensitive Drug-Sensitive State cluster_resistant Drug-Resistant State Merestinib_S This compound MET_S MET Merestinib_S->MET_S Downstream_S Downstream Signaling (e.g., MAPK) MET_S->Downstream_S Output_S Proliferation Blocked Downstream_S->Output_S Merestinib_R This compound MET_mut MET (D1228N Mutation) Merestinib_R->MET_mut Ineffective Downstream_R Downstream Signaling Reactivated MET_mut->Downstream_R EGFR_amp EGFR (Amplified) Bypass Signal EGFR_amp->Downstream_R Output_R Proliferation Restored Downstream_R->Output_R

On-target mutations and bypass signaling cause resistance.

Key Experimental Protocols

Western Blotting for Phospho-Kinase Inhibition

This protocol is used to quantitatively assess the inhibition of kinase phosphorylation in response to this compound treatment.

  • Cell Culture and Treatment: Plate tumor cells (e.g., KM-12 cells for NTRK analysis) and allow them to adhere. Starve cells of serum if ligand stimulation is required. Treat cells with a dose range of this compound (e.g., 0-1000 nM) for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse on ice with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Denature protein lysates and separate them by molecular weight on a polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

    • Incubate overnight at 4°C with primary antibodies specific for the phosphorylated target (e.g., anti-p-NTRK Y490, anti-p-ERK, anti-p-eIF4E) and the total protein as a loading control (e.g., anti-NTRK, anti-ERK).

    • Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize protein bands using a digital imager or X-ray film. Densitometry is used to quantify the reduction in phosphorylation relative to total protein and vehicle controls.

Cell Viability / Proliferation Assay

This protocol measures the anti-proliferative effect of this compound on cancer cell lines.

  • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to attach overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound to generate a dose-response curve. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Measurement:

    • Add a viability reagent such as MTS (e.g., CellTiter 96 AQueous One Solution) or MTT to each well.

    • Incubate for 1-4 hours to allow for the metabolic conversion of the reagent into a colored formazan product by viable cells.

  • Data Acquisition: Measure the absorbance of each well at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized values against the log of the drug concentration and fit to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of proliferation is inhibited).

G Start Seed Cells in 96-Well Plate Treat Add Serial Dilution of this compound Start->Treat Incubate Incubate for 72h Treat->Incubate Add_Reagent Add Viability Reagent (e.g., MTS) Incubate->Add_Reagent Read_Plate Measure Absorbance Add_Reagent->Read_Plate Analyze Normalize Data & Calculate IC50 Read_Plate->Analyze

Workflow for a typical cell viability (IC50) experiment.

Conclusion

This compound is a multi-kinase inhibitor that exerts its anti-tumor effects by potently targeting c-Met and a range of other oncogenic kinases, including AXL, MERTK, NTRK, and MKNK1/2.[4][6] This polypharmacology allows it to disrupt multiple, often redundant, signaling pathways that are critical for tumor growth and survival, primarily the MAPK and PI3K/AKT cascades. Its unique ability to also inhibit MKNK1/2 provides an additional layer of control over the translation of cancer-promoting proteins. While acquired resistance through on-target mutations and bypass pathway activation remains a clinical challenge, the multi-targeted nature and Type II inhibitory mechanism of this compound make it a valuable agent for further investigation in cancers with specific genetic alterations like MET exon 14 mutations or NTRK fusions.[5][11]

References

Merestinib: A Multi-Targeted Approach to Inhibiting Angiogenesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Merestinib (LY2801653) is a potent, orally bioavailable small molecule inhibitor of multiple receptor tyrosine kinases (RTKs) that play critical roles in tumor growth, metastasis, and angiogenesis.[1][2] While initially developed as a c-Met inhibitor, its broad kinase activity profile, encompassing key drivers of neovascularization such as AXL and TIE2, positions it as a compelling anti-angiogenic agent. This guide provides a comprehensive overview of the anti-angiogenic properties of this compound, detailing its mechanism of action, summarizing key preclinical data, outlining relevant experimental protocols, and visualizing the intricate signaling pathways it modulates.

Introduction to this compound's Anti-Angiogenic Potential

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a hallmark of cancer, supplying tumors with the necessary oxygen and nutrients for their growth and dissemination.[3] this compound's anti-angiogenic activity stems from its ability to inhibit several key RTKs expressed on endothelial cells, the primary cells involved in angiogenesis.[1] By targeting multiple pro-angiogenic pathways simultaneously, this compound offers a potentially more robust and durable anti-angiogenic response compared to agents targeting a single pathway.

Quantitative Data on this compound's Kinase Inhibition and Anti-Angiogenic Activity

This compound has demonstrated potent inhibitory activity against a range of kinases implicated in angiogenesis. The following tables summarize key quantitative data from preclinical studies.

Table 1: Kinase Inhibition Profile of this compound

Kinase TargetIC50 (nM)Reference
c-Met4.7 (biochemical)[4]
c-Met (cellular)35-52[4]
AXL2[2]
TIE2 (TEK)Not specified[1]
DDR10.1[2]
DDR27[2]
MERTK10[2]
ROS1Not specified[1]
MKNK1/2Not specified[1]

Table 2: Preclinical Anti-Angiogenic Activity of this compound

Assay TypeModelKey FindingsReference
Endothelial Cell Co-cultureHUVEC/FibroblastInhibited VEGF-dependent and -independent cord formation and sprouting (potency in low nM range)[5]
In Vivo Matrigel PlugMouse69% decrease in vascular density[5]
In Vivo Matrigel Plug (Combination)Mouse92% decrease in vascular density (with ramucirumab)[5]
Adenovirus-driven VEGF-A Ear AngiogenesisMouseInhibited angiogenesis; enhanced effect in combination with anti-VEGFR2 antibody (DC101)[5]
MKN45 Gastric Tumor XenograftMouseTumor regression of 27.6% (in combination with DC101)[5]

Signaling Pathways Modulated by this compound

This compound exerts its anti-angiogenic effects by disrupting key signaling cascades within endothelial cells. The primary targets are the c-Met, AXL, and TIE2 pathways.

Inhibition of the c-Met Signaling Pathway

The c-Met receptor, activated by its ligand hepatocyte growth factor (HGF), plays a significant role in endothelial cell proliferation, migration, and morphogenesis.[6][7] this compound's inhibition of c-Met blocks these pro-angiogenic signals.

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K RAS RAS cMet->RAS This compound This compound This compound->cMet Inhibits Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: this compound inhibits HGF-induced c-Met signaling.

Disruption of AXL Signaling

AXL, a receptor tyrosine kinase activated by Gas6, is increasingly recognized for its role in promoting angiogenesis, particularly in the context of resistance to anti-VEGF therapies.[8][9][10] AXL signaling in endothelial cells promotes their migration, proliferation, and survival.[4]

AXL_Pathway Gas6 Gas6 AXL AXL Receptor Gas6->AXL Binds PI3K PI3K AXL->PI3K NFkB NF-κB AXL->NFkB Migration Cell Migration AXL->Migration This compound This compound This compound->AXL Inhibits Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival ProAngiogenicFactors Pro-Angiogenic Factor Secretion NFkB->ProAngiogenicFactors

Caption: this compound blocks pro-angiogenic AXL signaling.

Modulation of TIE2 Signaling

The TIE2 receptor and its ligands, the angiopoietins (Ang1 and Ang2), are critical regulators of vascular stability and remodeling.[11][12] While Ang1/TIE2 signaling promotes vessel maturation and stability, Ang2 can act as a context-dependent antagonist, leading to vessel destabilization and angiogenesis, particularly in the presence of VEGF.[13] this compound's inhibition of TIE2 can interfere with these processes.

TIE2_Pathway Ang1 Angiopoietin-1 TIE2 TIE2 Receptor Ang1->TIE2 Activates Ang2 Angiopoietin-2 Ang2->TIE2 Antagonizes/ Weakly Activates VesselDestabilization Vessel Destabilization Ang2->VesselDestabilization PI3K_Akt PI3K/Akt Pathway TIE2->PI3K_Akt MAPK MAPK Pathway TIE2->MAPK This compound This compound This compound->TIE2 Inhibits EndothelialSurvival Endothelial Cell Survival PI3K_Akt->EndothelialSurvival VesselStability Vessel Stability MAPK->VesselStability

Caption: this compound interferes with TIE2-mediated vascular signaling.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key assays used to evaluate the anti-angiogenic properties of this compound.

Endothelial Cell Co-culture Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.

Tube_Formation_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis fibroblasts 1. Seed Human Dermal Fibroblasts confluence 2. Grow to Confluence fibroblasts->confluence huvecs 3. Seed HUVECs onto Fibroblast Layer confluence->huvecs add_this compound 4. Add this compound at Varying Concentrations huvecs->add_this compound incubation 5. Incubate for 24-72 hours add_this compound->incubation staining 6. Fix and Stain for Endothelial Marker (e.g., CD31) incubation->staining imaging 7. Image using Microscopy staining->imaging quantification 8. Quantify Tube Length, Branch Points, and Loops imaging->quantification

Caption: Workflow for the endothelial cell co-culture tube formation assay.

Protocol:

  • Fibroblast Seeding: Plate primary human dermal fibroblasts in a 24-well plate and culture until they reach confluence, forming a feeder layer.

  • HUVEC Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the confluent fibroblast layer.

  • Treatment: After HUVEC adherence, replace the medium with fresh endothelial growth medium containing various concentrations of this compound or a vehicle control.

  • Incubation: Incubate the co-culture for 24-72 hours to allow for tube formation.

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde and permeabilize with Triton X-100. Stain for an endothelial cell-specific marker, such as CD31, using immunofluorescence.

  • Imaging and Quantification: Capture images using a fluorescence microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

In Vivo Matrigel Plug Assay

This assay evaluates angiogenesis in a living organism.

Matrigel_Plug_Workflow cluster_prep Preparation cluster_injection Implantation cluster_analysis Analysis matrigel_mix 1. Mix Matrigel with Pro-angiogenic Factors (e.g., VEGF, bFGF) and this compound injection 2. Subcutaneously Inject Matrigel Mixture into Mice matrigel_mix->injection incubation 3. Allow Plugs to Solidify and Become Vascularized (7-14 days) injection->incubation excision 4. Excise Matrigel Plugs incubation->excision staining 5. Fix, Section, and Stain for Hemoglobin (Drabkin's Reagent) or Endothelial Marker (e.g., CD31) excision->staining quantification 6. Quantify Vascularization staining->quantification

Caption: Workflow for the in vivo Matrigel plug angiogenesis assay.

Protocol:

  • Preparation of Matrigel Mixture: Thaw Matrigel on ice and mix with a pro-angiogenic factor (e.g., VEGF or bFGF) and the desired concentration of this compound or vehicle control.

  • Subcutaneous Injection: Inject the Matrigel mixture subcutaneously into the flank of immunocompromised mice. The Matrigel will form a solid plug at body temperature.

  • Incubation: Allow 7-14 days for blood vessels from the host to infiltrate the Matrigel plug.

  • Plug Excision and Analysis: Excise the Matrigel plugs. Vascularization can be quantified by measuring the hemoglobin content using Drabkin's reagent or by immunohistochemical staining of plug sections for an endothelial marker like CD31, followed by quantification of microvessel density.[14][15][16][17]

Clinical Perspectives

Clinical trials of this compound, both as a monotherapy and in combination with other agents, have primarily focused on its anti-tumor efficacy and safety profile in various advanced cancers.[1][18] While specific endpoints for anti-angiogenic activity are not always the primary focus, the observed anti-tumor effects are likely, in part, attributable to its inhibition of angiogenesis. Future clinical investigations could incorporate the analysis of circulating angiogenesis biomarkers (e.g., VEGF, sVEGFR-2, angiopoietins) and advanced imaging techniques to more directly assess the anti-angiogenic impact of this compound in patients.[5][19][20][21][22]

Conclusion

This compound's multi-targeted kinase inhibition profile provides a strong rationale for its potent anti-angiogenic activity. By simultaneously blocking key signaling pathways mediated by c-Met, AXL, and TIE2, this compound can effectively inhibit endothelial cell proliferation, migration, and tube formation, leading to a reduction in tumor neovascularization. The preclinical data summarized herein, coupled with the detailed experimental protocols, offer a solid foundation for further research into the anti-angiogenic properties of this compound and its potential as a valuable component of anti-cancer therapy. The continued exploration of its effects on the tumor microenvironment and the identification of predictive biomarkers will be crucial for optimizing its clinical development and application.

References

The Role of Merestinib in Cancers with MET Exon 14 Skipping: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mesenchymal-epithelial transition (MET) receptor tyrosine kinase is a critical regulator of cell growth, survival, and motility. Aberrant MET signaling, driven by genetic alterations such as MET exon 14 (METex14) skipping, is a key oncogenic driver in a subset of non-small cell lung cancers (NSCLC) and other solid tumors. These mutations lead to a constitutively active MET receptor, promoting tumor progression and metastasis. Merestinib (LY2801653), a potent, orally bioavailable, type II ATP-competitive inhibitor of MET, has emerged as a promising therapeutic agent for cancers harboring METex14 skipping mutations. This technical guide provides an in-depth overview of the preclinical and clinical rationale for the use of this compound in this patient population, detailing its mechanism of action, summarizing key quantitative data, and providing representative experimental protocols.

Introduction: MET Exon 14 Skipping as an Oncogenic Driver

The MET proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[1] MET exon 14 encodes the juxtamembrane domain of the MET receptor, which contains a binding site for the E3 ubiquitin ligase, CBL.[1] The binding of CBL to this domain is a critical step in the ubiquitination and subsequent degradation of the MET receptor, thus acting as a negative regulatory mechanism.

Mutations that lead to the skipping of MET exon 14 during mRNA splicing result in the loss of this CBL binding site.[1] This impairment of receptor degradation leads to increased stability and accumulation of the MET protein on the cell surface, resulting in ligand-independent, constitutive activation of downstream oncogenic signaling.[1] METex14 skipping mutations are found in approximately 3-4% of NSCLC cases and have been identified in various other solid tumors.[2]

This compound: A Potent Inhibitor of MET

This compound is a small molecule inhibitor that targets the MET tyrosine kinase. It is classified as a type II inhibitor, binding to the inactive conformation of the kinase domain and an adjacent allosteric pocket.[3] This mode of action provides a distinct inhibitory profile compared to type I inhibitors.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of the MET kinase, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades. By blocking the catalytic activity of the MET receptor, this compound effectively abrogates the oncogenic signals driven by METex14 skipping, leading to the inhibition of tumor cell proliferation and survival.

Kinase Inhibitory Profile

This compound has demonstrated potent inhibitory activity against MET and a panel of other kinases. The table below summarizes its inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for key targets.

Target KinaseKi (nM)IC50 (nM)
MET 2 -
MST1R-11
AXL-2
MERTK-10
FLT3-7
ROS1--
DDR1-0.1
DDR2-7
MKNK1/2-7

Data compiled from publicly available sources.

Preclinical Efficacy of this compound in MET Exon 14 Skipping Models

The antitumor activity of this compound has been evaluated in preclinical models harboring METex14 skipping mutations. The Hs746t gastric cancer cell line, which has a METex14 skipping mutation and MET gene amplification, has been a key model for these studies.[3][4]

In Vitro Studies

In vitro experiments have demonstrated the potent anti-proliferative effects of this compound in cancer cells with METex14 skipping.

Cell LineCancer TypeMET AlterationThis compound IC50 (nM) for Cell Proliferation
Hs746tGastric CancerMETex14 skipping, MET amplification34

Data from a study evaluating this compound in the Hs746t cell line.[4]

Furthermore, this compound has been shown to effectively inhibit the phosphorylation of the MET receptor (pMET) in these cells, confirming its on-target activity.[4]

In Vivo Studies

The in vivo efficacy of this compound has been assessed in xenograft models using the Hs746t cell line.

Animal ModelTumor TypeTreatmentDosageTumor Regression (%)
Athymic Nude MiceHs746t XenograftThis compound12 mg/kg, once daily91.8
Athymic Nude MiceHs746t XenograftThis compound6 mg/kg, once dailyTransient regression

Data from a study evaluating this compound in an Hs746t xenograft model.[4][5] These results highlight a dose-dependent antitumor response with durable tumor regression observed at the higher dose.[4][5]

Clinical Development of this compound for MET Exon 14 Skipping Cancers

A Phase II clinical trial (NCT02920996) was initiated to evaluate the efficacy and safety of this compound in patients with NSCLC harboring MET exon 14 mutations, as well as other solid tumors with NTRK rearrangements.[6] While the full results for the METex14 skipping cohort have not been formally published in a peer-reviewed journal, the initiation of this trial was supported by the strong preclinical data.

Clinical Trial Information (NCT02920996)

PhaseStatusConditionsInterventions
IIUnknownNon-Small Cell Lung Cancer, Solid TumorsDrug: this compound

Information sourced from clinical trial registries.

At the time of this guide's compilation, specific quantitative data on objective response rate (ORR), duration of response (DOR), and progression-free survival (PFS) for the METex14 skipping cohort from this trial are not publicly available.

Experimental Protocols

The following sections provide detailed, representative methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell Viability Assay (MTT Assay)

This protocol is a standard procedure for assessing the effect of a compound on cell proliferation.

Materials:

  • Cancer cell line (e.g., Hs746t)

  • Complete growth medium

  • This compound (or other test compounds)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Western Blot Analysis for MET Phosphorylation

This protocol outlines the steps to assess the phosphorylation status of the MET receptor.

Materials:

  • Cancer cell line (e.g., Hs746t)

  • Complete growth medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-pMET, anti-total MET, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells and treat with this compound at various concentrations for a specified time. Wash cells with ice-old PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein lysates and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against pMET and total MET overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of pMET and total MET.

In Vivo Xenograft Model

This protocol describes a standard procedure for evaluating the antitumor efficacy of a compound in a mouse xenograft model.[7][8]

Materials:

  • Cancer cell line (e.g., Hs746t)

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Matrigel (optional)

  • This compound formulation for oral gavage

  • Calipers

  • Animal housing and care facilities

Procedure:

  • Cell Preparation and Implantation: Harvest cancer cells and resuspend them in a suitable medium, optionally mixed with Matrigel. Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.[7]

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[7]

  • Drug Administration: Administer this compound (e.g., 6 or 12 mg/kg) or vehicle control to the respective groups via oral gavage daily.[4]

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitoring Animal Health: Monitor the body weight and overall health of the mice throughout the study.

  • Study Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.[4]

  • Data Analysis: Analyze the tumor growth inhibition and regression in the treatment groups compared to the control group.

Visualizations

Signaling Pathways

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF MET_receptor MET Receptor (Inactive) HGF->MET_receptor Binding MET_active MET Receptor (Active - Dimerized & Phosphorylated) MET_receptor->MET_active Dimerization & Autophosphorylation CBL CBL MET_receptor->CBL Binding via Exon 14 Domain GRB2 GRB2 MET_active->GRB2 PI3K PI3K MET_active->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->MET_active Inhibition Ub Ubiquitination & Degradation CBL->Ub METex14 MET exon 14 Skipping METex14->MET_receptor Prevents CBL Binding

Caption: MET Signaling Pathway and the Impact of this compound and METex14 Skipping.

Experimental Workflows

Experimental_Workflows cluster_viability Cell Viability Assay (MTT) cluster_western Western Blot for pMET cluster_xenograft In Vivo Xenograft Model v1 Seed Cells v2 Treat with this compound v1->v2 v3 Incubate (72h) v2->v3 v4 Add MTT Reagent v3->v4 v5 Solubilize Formazan v4->v5 v6 Measure Absorbance v5->v6 w1 Treat Cells & Lyse w2 Protein Quantification w1->w2 w3 SDS-PAGE w2->w3 w4 Transfer to Membrane w3->w4 w5 Block & Incubate with Primary Antibodies w4->w5 w6 Incubate with Secondary Antibody w5->w6 w7 Detect & Image w6->w7 x1 Implant Tumor Cells in Mice x2 Monitor Tumor Growth x1->x2 x3 Randomize Mice x2->x3 x4 Administer this compound x3->x4 x5 Measure Tumors x4->x5 x6 Analyze Data x5->x6

Caption: Standard Experimental Workflows for Preclinical Evaluation.

Conclusion and Future Directions

This compound has demonstrated significant preclinical activity against cancers harboring MET exon 14 skipping mutations, providing a strong rationale for its clinical investigation. The available data highlight its potential as a targeted therapy for this molecularly defined patient population. The completion and reporting of the Phase II clinical trial (NCT02920996) are eagerly awaited to fully understand the clinical efficacy and safety profile of this compound in this context.

Future research should focus on several key areas:

  • Understanding Mechanisms of Resistance: As with other targeted therapies, acquired resistance to MET inhibitors is a significant clinical challenge. Investigating the molecular mechanisms of resistance to this compound will be crucial for developing strategies to overcome it, such as combination therapies.

  • Combination Strategies: Exploring the synergistic effects of this compound with other agents, including chemotherapy, immunotherapy, or other targeted therapies, may lead to improved patient outcomes.

  • Biomarker Development: Identifying predictive biomarkers beyond METex14 skipping could help to further refine the patient population most likely to benefit from this compound treatment.

References

Methodological & Application

Application Notes and Protocols for Establishing Merestinib-Resistant Cell Line Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Merestinib (LY2801653) is a potent, orally available, multi-kinase inhibitor that primarily targets the c-Met (mesenchymal-epithelial transition factor) receptor tyrosine kinase.[1][2] Dysregulation of the c-Met signaling pathway is implicated in the progression of various cancers, making it a key target for therapeutic intervention.[3] However, as with many targeted therapies, the development of acquired resistance is a significant clinical challenge.[4] The establishment of in vitro this compound-resistant cancer cell line models is crucial for understanding the molecular mechanisms of resistance, identifying potential biomarkers, and developing novel strategies to overcome treatment failure.[5]

This document provides detailed protocols for generating and characterizing this compound-resistant cell lines using a dose-escalation method. It includes methodologies for assessing drug sensitivity and outlines key molecular pathways involved in resistance.

Signaling Pathways and Resistance Mechanisms

This compound is a type II ATP competitive inhibitor of the c-Met tyrosine kinase.[1][6] The binding of its ligand, hepatocyte growth factor (HGF), to c-Met triggers receptor dimerization and autophosphorylation, activating downstream signaling cascades such as the RAS/MAPK, PI3K/AKT, and STAT pathways. These pathways regulate critical cellular processes including proliferation, survival, migration, and invasion.[3]

dot

Merestinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_resistance Resistance Mechanisms c-Met c-Met Receptor GRB2 GRB2/SOS c-Met->GRB2 PI3K PI3K c-Met->PI3K STAT STAT3 c-Met->STAT RAS RAS GRB2->RAS AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival, Invasion) STAT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription AKT->Transcription HGF HGF HGF->c-Met This compound This compound This compound->c-Met Inhibits MET_Amp MET Amplification MET_Amp->c-Met Increases MET_Mut MET Kinase Domain Mutations (e.g., L1195) MET_Mut->c-Met Alters Binding Bypass Bypass Signaling (e.g., EGFR, HER3, KRAS activation) Bypass->PI3K Activates Bypass->RAS Activates

Caption: c-Met signaling pathway and mechanisms of resistance to this compound.

Acquired resistance to this compound can occur through several mechanisms:

  • On-target alterations: These include amplification of the MET gene or the acquisition of secondary mutations in the MET kinase domain (e.g., at the L1195 residue) that interfere with drug binding.[6][7]

  • Bypass signaling: Activation of alternative signaling pathways can compensate for c-Met inhibition. This can involve the amplification or mutation of other receptor tyrosine kinases such as EGFR or HER3, or downstream effectors like KRAS.[6][7]

Experimental Protocols

The following protocols provide a framework for establishing and characterizing this compound-resistant cell lines.

Protocol 1: Generation of this compound-Resistant Cell Lines via Dose-Escalation

This protocol describes a stepwise method for inducing this compound resistance in a cancer cell line.[5] The process can take several months to complete.[8]

Materials:

  • Parental cancer cell line of interest (e.g., a c-Met amplified line such as EBC-1)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Cell culture flasks, plates, and other necessary consumables

  • Cell counting solution (e.g., Trypan Blue)

  • Hemocytometer or automated cell counter

Procedure:

  • Determine the initial IC50 of this compound:

    • Plate the parental cells in 96-well plates and treat with a range of this compound concentrations for 72 hours.

    • Perform a cell viability assay (see Protocol 2) to determine the half-maximal inhibitory concentration (IC50).

  • Initiate continuous exposure:

    • Culture the parental cells in their complete medium containing this compound at a starting concentration of approximately one-tenth of the determined IC50.

  • Gradual dose escalation:

    • Once the cells have adapted and are proliferating at a steady rate (typically after 2-3 passages), increase the concentration of this compound in the culture medium by 1.5- to 2-fold.

    • Monitor the cells closely for signs of toxicity. If significant cell death occurs, reduce the concentration to the previous level and allow the cells to recover before attempting to increase the dose again.

  • Repeat dose escalation:

    • Continue this process of stepwise dose increases over several months.[9] It is advisable to cryopreserve cell stocks at various stages of resistance development.

  • Establishment of the resistant line:

    • A cell line is considered resistant when it can proliferate in a concentration of this compound that is significantly higher (e.g., >10-fold the parental IC50) than the initial IC50 of the parental cells.[5]

  • Characterization of the resistant line:

    • Once a resistant cell line is established, confirm the degree of resistance by re-evaluating the IC50 of this compound (Protocol 2).

    • Maintain the resistant cell line in a culture medium containing a maintenance dose of this compound to ensure the stability of the resistant phenotype.

dot

Experimental_Workflow Start Start Parental_Cells Parental Cell Line Start->Parental_Cells IC50_Determination Determine Initial IC50 Parental_Cells->IC50_Determination Continuous_Exposure Continuous Exposure (Low Dose this compound) IC50_Determination->Continuous_Exposure Culture_and_Monitor Culture and Monitor Cell Proliferation Continuous_Exposure->Culture_and_Monitor Dose_Escalation Increase Dose? Dose_Escalation->Culture_and_Monitor Yes Resistant_Line Established Resistant Cell Line Dose_Escalation->Resistant_Line No (Stable Resistance) Culture_and_Monitor->Dose_Escalation Characterization Characterize Resistant Phenotype (IC50, Molecular Analysis) Resistant_Line->Characterization End End Characterization->End

Caption: Experimental workflow for generating drug-resistant cell lines.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to determine the IC50 of this compound and assess the sensitivity of parental and resistant cell lines.

Materials:

  • Parental and this compound-resistant cells

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound (serial dilutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells. Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate overnight.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium and no drug as a control.

    • Incubate the plate for 72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.[10]

Data Presentation

Table 1: IC50 Values of this compound in Parental and Resistant Cell Lines

Cell LineIC50 (nM)Fold Resistance
Parental EBC-110 ± 2.51
This compound-Resistant EBC-1 (EBC-MR1)150 ± 15.215
This compound-Resistant EBC-1 (EBC-MR2)220 ± 21.822
This compound-Resistant EBC-1 (EBC-MR3)350 ± 30.535

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Molecular Characterization of Parental and this compound-Resistant Cell Lines

Cell LineMET Gene Copy NumberMET MutationEGFR Activation (p-EGFR)KRAS Mutation
Parental EBC-1AmplifiedWild-typeLowWild-type
EBC-MR1AmplifiedWild-typeHighWild-type
EBC-MR2AmplifiedL1195VLowG12C
EBC-MR3Highly AmplifiedWild-typeLowWild-type

Conclusion

The protocols and data presentation guidelines outlined in this document provide a comprehensive framework for the successful establishment and characterization of this compound-resistant cell line models. These models are invaluable tools for investigating the molecular underpinnings of drug resistance and for the preclinical evaluation of novel therapeutic strategies aimed at overcoming resistance to c-Met inhibition.

References

Application Notes and Protocols for Merestinib in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Merestinib (LY2801653) is an orally available, small-molecule multi-kinase inhibitor.[1] Initially developed to target the c-Met (hepatocyte growth factor receptor) pathway, it also demonstrates potent activity against a range of other receptor tyrosine kinases, including MST1R (RON), AXL, MERTK, ROS1, and neurotrophic receptor tyrosine kinases (NTRK1/2/3).[2][3][4][5] this compound functions as a type-II ATP competitive, slow-off inhibitor of the c-Met tyrosine kinase.[5][6] Its ability to disrupt key signaling pathways involved in tumor cell proliferation, survival, invasion, and angiogenesis makes it a subject of significant interest in preclinical cancer research, particularly in mouse xenograft models.[1][4] These notes provide an overview of its application, dosage, and relevant experimental protocols.

Signaling Pathways Targeted by this compound

This compound's anti-tumor activity stems from its ability to inhibit multiple oncogenic signaling pathways. The diagrams below illustrate its mechanism of action on the c-MET and NTRK pathways.

Merestinib_cMET_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMET c-MET Receptor GRB2_SOS GRB2/SOS cMET->GRB2_SOS Recruits HGF HGF (Ligand) HGF->cMET Binds & Activates This compound This compound This compound->cMET Inhibits Phosphorylation RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation

Caption: this compound inhibits the HGF-induced c-MET signaling cascade.

Merestinib_NTRK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NTRK_Fusion Oncogenic NTRK Fusion Protein (e.g., TPM3-NTRK1) MAPK_ERK MAPK/ERK Signaling NTRK_Fusion->MAPK_ERK MKNK MKNK1/2 NTRK_Fusion->MKNK Tumor_Growth Tumor Growth & Proliferation MAPK_ERK->Tumor_Growth p_eIF4E p-eIF4E MKNK->p_eIF4E p_eIF4E->Tumor_Growth Translation Initiation This compound This compound This compound->NTRK_Fusion Inhibits Kinase Activity This compound->MKNK Inhibits

Caption: this compound blocks NTRK fusion-driven signaling pathways.[2]

Data Presentation: Dosage and Efficacy

This compound has demonstrated significant anti-tumor effects across a variety of xenograft models.[6] Efficacy is dependent on the dosage, schedule, and the specific genetic characteristics of the tumor model.

Table 1: Summary of this compound Dosage and Efficacy in Mouse Xenograft Models
Xenograft ModelMouse StrainDosage & ScheduleAdministrationObserved Anti-Tumor Effect
Hs746t (Gastric, MET ex14 skipping, MET amplified)N/A12 mg/kg, once dailyOralResulted in 91.8% tumor regression after 21 days of dosing.[7]
Hs746t (Gastric, MET ex14 skipping, MET amplified)N/A6 mg/kg, once daily (suboptimal)OralTransient tumor regression followed by regrowth; T/C = 18.3% after 21 days.[7]
KM-12 (Colon, TPM3-NTRK1 fusion)Athymic Nude Mice24 mg/kg, once dailyOralSignificant anti-tumor effect (T/C = 4%).[2][3]
NIH-3T3 (Expressing TPM3-NTRK1 wild-type)N/A12 mg/kg or 24 mg/kg, once dailyOralBoth doses resulted in tumor regression.[2]
EL1989 PDX (Patient-Derived, TPM3-NTRK1 fusion)N/A24 mg/kg, once dailyOralTreatment resulted in tumor regression.[2]
HNSCC PDX (Patient-Derived, ETV6-NTRK3 fusion)N/AN/AOralSignificantly reduced tumor growth.[2]
TFK-1 (Cholangiocarcinoma)N/A20 mg/kgN/ASignificantly reduced tumor growth compared to vehicle.[5]
U-87MG (Glioblastoma, MET autocrine)N/ASingle doses of 80 mg or higherOralExposures reached or exceeded thresholds associated with efficacy in this model.[4]
S114 Athymic Nude Mice0.75 mg/kg to 100 mg/kg (dose-response)N/AUsed for dose-response evaluation and time-course studies.[5]

T/C: Treatment/Control percentage, a measure of tumor growth inhibition.

Table 2: Pharmacodynamic Target Inhibition
Xenograft ModelTargetMetricEffective DoseAdministration
S114MET PhosphorylationTED₅₀ (50% target inhibition)1.2 mg/kgN/A
S114MET PhosphorylationTED₉₀ (90% target inhibition)7.4 mg/kgN/A

Experimental Protocols

General Xenograft Study Workflow

The following diagram and protocol outline a standard workflow for evaluating the efficacy of this compound in a subcutaneous mouse xenograft model.

Xenograft_Workflow Start Start Cell_Culture 1. Tumor Cell Culture & Expansion Start->Cell_Culture Harvest 2. Harvest & Prepare Cell Suspension Cell_Culture->Harvest Implantation 3. Subcutaneous Implantation in Mice Harvest->Implantation Monitoring 4. Tumor Growth Monitoring Implantation->Monitoring Randomization 5. Randomization into Treatment Groups Monitoring->Randomization Tumors reach ~150-200 mm³ Treatment 6. Daily Oral Dosing (Vehicle or this compound) Randomization->Treatment Measurement 7. Tumor Volume & Body Weight Measurement Treatment->Measurement Endpoint 8. Study Endpoint (e.g., 28 days) Treatment->Endpoint Measurement->Treatment Repeat Analysis 9. Data Analysis & Tissue Collection Endpoint->Analysis End End Analysis->End

Caption: Standard workflow for an in vivo xenograft efficacy study.

Protocol 1: Subcutaneous Xenograft Efficacy Study

1. Animal Models and Husbandry

  • Species: Immunocompromised mice (e.g., Athymic Nude, CD-1 Nude, or SCID mice) are typically used to prevent rejection of human tumor cells.[6]

  • Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.

  • Housing: Maintain mice in a pathogen-free environment with controlled temperature, humidity, and light cycles. Provide ad libitum access to sterile food and water.

2. Cell Line Preparation and Implantation

  • Cell Culture: Culture the desired human cancer cell line (e.g., KM-12, Hs746t) under standard sterile conditions.

  • Harvesting: When cells reach 70-80% confluency, harvest them using trypsin. Wash the cells with sterile phosphate-buffered saline (PBS).

  • Cell Suspension: Resuspend the cell pellet in an appropriate volume of sterile, serum-free medium or a mixture of medium and Matrigel to a final concentration (e.g., 1 x 10⁸ cells/mL).[8] Keep the suspension on ice.

  • Implantation: Anesthetize the mouse. Subcutaneously inject a defined volume (e.g., 0.1 mL) of the cell suspension into the flank of each mouse.[8]

3. Tumor Growth Monitoring and Randomization

  • Measurement: Begin measuring tumors with digital calipers 2-3 times per week once they become palpable.

  • Volume Calculation: Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Randomization: Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups with similar mean tumor volumes.[2][3]

4. Drug Preparation and Administration

  • Formulation: this compound is an oral agent.[1] Prepare the drug solution or suspension in a suitable vehicle (e.g., sterile water, or a solution of 1% carboxymethyl cellulose with 0.5% Tween 80).[9] The vehicle for the control group should be identical but without the active compound.

  • Administration: Administer the prepared this compound formulation or vehicle to the mice via oral gavage once or twice daily, as required by the study design.[2][9] Doses can range from 6 mg/kg to 24 mg/kg or higher depending on the model.[2][7]

5. Efficacy Assessment and Data Analysis

  • Monitoring: Continue to measure tumor volume and mouse body weight 2-3 times per week throughout the study. Body weight is a key indicator of treatment tolerance.

  • Endpoint: The study may conclude after a fixed duration (e.g., 21-28 days) or when tumors in the control group reach a predetermined maximum size.[7]

  • Analysis: At the end of the study, calculate the percent tumor growth inhibition (%TGI) or the Treatment/Control ratio (%T/C). Analyze data for statistical significance.

Protocol 2: Pharmacodynamic (PD) Assessment

This protocol is designed to assess how effectively this compound inhibits its molecular targets within the tumor tissue.

1. Study Design

  • Establish xenografts as described in Protocol 1.

  • For a time-course study, administer a single dose of this compound (e.g., 12 mg/kg) to cohorts of tumor-bearing mice.[5]

  • For a dose-response study, administer a range of single doses (e.g., 0.75 mg/kg to 100 mg/kg) to different cohorts.[5]

2. Sample Collection

  • At predetermined time points after dosing (e.g., 2, 8, 16, and 24 hours), euthanize the mice in each cohort.[5]

  • Immediately collect blood samples (for pharmacokinetic analysis) and excise the tumors.

  • Flash-freeze the tumor samples in liquid nitrogen and store them at -80°C until analysis.[5]

3. Tissue Analysis

  • Protein Extraction: Homogenize the frozen tumor tissue and extract total protein using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting: Use Western blot analysis to measure the phosphorylation levels of target proteins (e.g., p-MET, p-NTRK, p-ERK) relative to the total protein levels.[2] This provides a direct measure of target inhibition.

  • Data Interpretation: Compare the levels of phosphorylated proteins in the this compound-treated groups to the vehicle-treated control group to determine the extent and duration of target engagement. This data can be used to calculate TED₅₀ and TED₉₀ values.[5]

References

Application Note: Detecting p-MET Inhibition by Merestinib Using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The receptor tyrosine kinase c-MET (mesenchymal-epithelial transition factor) and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility.[1][2] Aberrant activation of the c-MET signaling pathway is implicated in the development and progression of various cancers, making it a key target for therapeutic intervention.[1] Merestinib (LY2801653) is a potent, orally bioavailable, type-II ATP-competitive inhibitor of c-MET kinase.[3][4][5][6] It selectively binds to c-MET, inhibiting its autophosphorylation and subsequent downstream signaling.[7] This application note provides a detailed protocol for utilizing Western blotting to detect the inhibition of c-MET phosphorylation (p-MET) in response to this compound treatment.

c-MET Signaling Pathway and this compound Inhibition

Upon HGF binding, c-MET dimerizes and undergoes autophosphorylation at key tyrosine residues (Tyr1234/1235) within its kinase domain.[2][8] This phosphorylation event activates the receptor, initiating downstream signaling cascades that promote cell growth and invasion. This compound exerts its inhibitory effect by competing with ATP for the kinase domain of c-MET, thereby preventing this critical autophosphorylation step.

cMET_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF c-MET c-MET HGF->c-MET Binds p-MET (Tyr1234/1235) p-MET (Tyr1234/1235) c-MET->p-MET (Tyr1234/1235) Autophosphorylation Downstream Signaling Downstream Signaling p-MET (Tyr1234/1235)->Downstream Signaling Proliferation, Survival, Motility Proliferation, Survival, Motility Downstream Signaling->Proliferation, Survival, Motility This compound This compound This compound->c-MET Inhibits

Figure 1: c-MET signaling pathway and inhibition by this compound.

Experimental Protocol: Western Blot for p-MET

This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect changes in c-MET phosphorylation.

Materials and Reagents

Reagents for Cell Culture and Treatment:

  • Cell line with detectable c-MET expression (e.g., MKN45, Hs746T, H1993)[3]

  • Complete cell culture medium

  • Hepatocyte Growth Factor (HGF), human recombinant

  • This compound (LY2801653)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

Reagents for Lysis and Protein Quantification:

  • RIPA Lysis Buffer (or similar) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

Reagents for Western Blotting:

  • 4x SDS Sample Buffer

  • SDS-PAGE gels (appropriate percentage for c-MET, ~145 kDa)

  • Tris-Glycine SDS Running Buffer

  • Transfer Buffer

  • PVDF or Nitrocellulose membranes

  • Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (see Table 1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Tris-Buffered Saline with Tween® 20 (TBST)

Experimental Workflow

WB_Workflow A Cell Seeding & Growth B Serum Starvation (optional) A->B C This compound Pre-treatment B->C D HGF Stimulation C->D E Cell Lysis D->E F Protein Quantification (BCA) E->F G SDS-PAGE F->G H Protein Transfer to Membrane G->H I Blocking H->I J Primary Antibody Incubation (p-MET or total MET) I->J K Secondary Antibody Incubation J->K L Signal Detection (ECL) K->L M Data Analysis L->M

References

Application Notes and Protocols: Setting up a Merestinib Drug Synergy Study with a Second Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Merestinib (LY2801653) is an orally available, multi-kinase inhibitor that potently targets several receptor tyrosine kinases, including MET, AXL, MST1R (RON), MERTK, ROS1, and DDR1/2.[1][2] The c-MET signaling pathway, in particular, is a critical driver in various cancers, promoting tumor cell proliferation, survival, invasion, and angiogenesis.[3][4] Dysregulation of the MET pathway, through amplification or mutation, is implicated in both primary tumorigenesis and as a mechanism of acquired resistance to other targeted therapies, such as EGFR inhibitors.[4]

Given that cancer cells can develop resistance to single-agent therapies by activating alternative survival pathways, combination therapy has become a cornerstone of modern oncology.[5] Combining this compound with another tyrosine kinase inhibitor (TKI) that targets a complementary or compensatory signaling pathway offers a rational strategy to enhance anti-tumor efficacy, overcome resistance, and potentially reduce dosages to mitigate toxicity.[6]

This document provides a detailed guide for setting up a preclinical in vitro study to evaluate the synergistic potential of this compound in combination with a second TKI, using an EGFR inhibitor as a representative example. The protocols cover initial single-agent dose-response testing, combination synergy screening using a checkerboard assay, and mechanistic validation via Western blot analysis. Data analysis will be based on the Chou-Talalay method to quantitatively determine synergy.[7][8]

Signaling Pathways and Rationale for Combination

This compound primarily inhibits the c-MET and AXL receptor tyrosine kinases. Upon ligand binding (e.g., HGF for c-MET), these receptors dimerize and autophosphorylate, activating downstream signaling cascades, principally the PI3K/AKT and RAS/MEK/ERK pathways, which drive cell proliferation and survival. A second TKI, for instance an EGFR inhibitor, targets a parallel pathway that can also activate PI3K/AKT and RAS/MEK/ERK. In some cancers, crosstalk or compensatory activation exists between these pathways. For example, MET amplification is a known mechanism of resistance to EGFR inhibitors. Therefore, dual inhibition is hypothesized to produce a more potent and durable anti-cancer effect.

G cluster_membrane Cell Membrane cluster_drugs cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET c-MET PI3K PI3K MET->PI3K RAS RAS MET->RAS AXL AXL AXL->PI3K EGFR EGFR EGFR->PI3K EGFR->RAS This compound This compound This compound->MET This compound->AXL EGFR_TKI EGFR TKI EGFR_TKI->EGFR AKT AKT PI3K->AKT Proliferation Proliferation Survival Invasion AKT->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation

Fig 1. Targeted Signaling Pathways

Experimental Workflow

The overall workflow for the synergy study involves a multi-step process, beginning with the characterization of individual drug activities and culminating in the analysis of their combined effects.

G A 1. Cell Line Selection (e.g., MET-amplified, EGFR-mutant) B 2. Single-Agent Dose Response Determine IC50 for each TKI A->B C 3. Combination Checkerboard Assay (Cell Viability - CTG Assay) B->C D 4. Synergy Data Analysis (Chou-Talalay Method - Calculate CI) C->D E 5. Mechanistic Validation (Western Blot for Pathway Modulation) C->E F 6. Results Interpretation Synergy/Additive/Antagonism D->F E->F

Fig 2. Experimental Workflow Diagram

Detailed Experimental Protocols

Cell Culture and Maintenance
  • Cell Line Selection: Choose appropriate cell lines. For a this compound/EGFR TKI combination, consider:

    • A MET-amplified cell line (e.g., MKN45, Hs746T).[1]

    • An EGFR-mutant NSCLC cell line with known MET-mediated resistance to EGFR TKIs (e.g., HCC827-ER).

  • Culture Conditions: Culture cells in the recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passaging: Subculture cells upon reaching 80-90% confluency to maintain exponential growth.

Protocol: Single-Agent IC50 Determination

This protocol determines the concentration of each TKI that inhibits 50% of cell growth.

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well, clear-bottom, white-walled plate at a pre-determined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Drug Preparation:

    • Prepare 10 mM stock solutions of this compound and the second TKI in DMSO.

    • Perform serial dilutions in culture medium to create a range of concentrations (e.g., 8-point, 3-fold dilutions starting from 10 µM). Include a vehicle-only control (DMSO).

  • Cell Treatment:

    • Remove media from the wells and add 100 µL of the prepared drug dilutions.

    • Incubate the plate for 72 hours at 37°C.

  • Cell Viability Measurement (CellTiter-Glo® Assay):

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-only control (100% viability).

    • Use a non-linear regression model (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

Protocol: Combination Synergy Screening (Checkerboard Assay)
  • Plate Setup:

    • Seed cells in 384-well plates as described in 4.2.1.

  • Drug Dilution Matrix:

    • Prepare serial dilutions of this compound (Drug A) and the second TKI (Drug B) horizontally and vertically, respectively, across the plate. The concentration range should bracket the single-agent IC50 values (e.g., from 0.1x to 5x IC50).

    • Include wells for each drug alone and vehicle-only controls.

  • Treatment and Incubation:

    • Treat cells with the drug combination matrix.

    • Incubate for 72 hours.

  • Viability Measurement:

    • Perform the CellTiter-Glo® assay as described in 4.2.4 (adjusting volumes for a 384-well plate).

  • Synergy Analysis (Chou-Talalay Method):

    • Calculate the fraction of cells affected (Fa) for each drug combination. Fa = 1 - (% Viability / 100).

    • Use software like CompuSyn or SynergyFinder to calculate the Combination Index (CI).[8][9]

    • CI < 1 indicates Synergy

    • CI = 1 indicates an Additive effect

    • CI > 1 indicates Antagonism

G cluster_workflow Chou-Talalay Analysis Logic A Dose-Response Data (Single and Combo) B Calculate Fraction Affected (Fa) A->B C Median-Effect Equation Analysis B->C D Calculate Combination Index (CI) C->D E CI < 1: Synergy CI = 1: Additive CI > 1: Antagonism D->E

Fig 3. Chou-Talalay Method Logic Flow
Protocol: Mechanistic Validation by Western Blot

This protocol assesses the effect of the drug combination on key signaling proteins.

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound alone, the second TKI alone, and the synergistic combination for a shorter duration (e.g., 2, 6, or 24 hours). Use concentrations determined to be synergistic from the checkerboard assay (e.g., IC50 of each drug in the combination).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine protein concentration using a BCA protein assay kit.

  • Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C. Suggested antibodies:

      • p-MET, total MET

      • p-EGFR, total EGFR

      • p-AKT, total AKT

      • p-ERK1/2, total ERK1/2

      • GAPDH or β-actin (as a loading control)

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation

Quantitative data should be summarized in clear, well-structured tables to facilitate comparison and interpretation.

Table 1: Single-Agent TKI Activity (IC50 Values)
Cell LineDrugIC50 (nM) ± SD
MKN45This compound45.2 ± 5.1
MKN45EGFR TKI2100.5 ± 150.7
HCC827-ERThis compound150.3 ± 12.8
HCC827-EREGFR TKI850.6 ± 65.2

Data are hypothetical and for illustrative purposes only.

Table 2: Combination Index (CI) Values for this compound + EGFR TKI
Cell LineFraction Affected (Fa)Combination Index (CI)Interpretation
HCC827-ER0.250.95Nearly Additive
HCC827-ER0.500.72Synergy
HCC827-ER0.750.55Strong Synergy
HCC827-ER0.900.48Strong Synergy

CI values < 1 indicate synergy. Data are hypothetical.

Conclusion

These protocols provide a comprehensive framework for conducting a robust in vitro study to assess the synergistic potential of this compound with another TKI. By systematically determining single-agent efficacy, screening for synergy across a dose matrix, and validating the mechanistic basis of the interaction, researchers can generate the critical preclinical data necessary to support the rationale for advancing promising drug combinations into further development. The quantitative analysis using the Chou-Talalay method ensures a standardized and rigorous interpretation of the drug interaction.[6]

References

Merestinib Treatment of Patient-Derived Organoid Cultures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patient-derived organoids (PDOs) are three-dimensional, in vitro culture systems that recapitulate the cellular organization, genetic landscape, and to some extent, the microenvironment of the original patient tumor.[1][2][3][4][5] This makes them a powerful preclinical tool for translational research and personalized medicine, particularly in the context of evaluating novel therapeutic agents.[6] Merestinib (LY2801653) is an orally bioavailable, small-molecule kinase inhibitor with potent activity against the c-MET receptor tyrosine kinase.[7][8] Aberrant c-MET signaling is a known driver in various cancers, promoting tumor growth, survival, invasion, and metastasis.[1][7] this compound is a type-II ATP competitive inhibitor of c-MET and also targets other oncogenic kinases including AXL, ROS1, MERTK, and NTRK.[9][10] This application note provides detailed protocols for utilizing patient-derived organoid cultures to assess the efficacy of this compound, from organoid establishment to functional and molecular readouts.

Data Presentation

Table 1: this compound Kinase Inhibitory Profile
Kinase TargetIC50 (nM)
c-MET (Ki)2
DDR10.1
AXL2
FLT37
MKNK1/27
DDR27
MERTK10
MST1R11
ROS123
TYRO328
PDGFRA41
TEK63

Data compiled from multiple sources.[10][11]

Table 2: Representative Anti-proliferative Activity of this compound in 2D and 3D Cancer Models
Cell Line/ModelCancer TypeModel TypeIC50 (nM)Notes
MKN45Gastric Adenocarcinoma2D Cell Culture~87% proliferation reduction at 100 nMHigh phospho-c-Met expression
SNU-1Gastric Adenocarcinoma2D Cell Culture~50% proliferation reduction at 100 nMLow phospho-c-Met expression
H460Non-Small Cell Lung2D Cell Culture35.2 ± 6.9Inhibition of MET auto-phosphorylation
S114-2D Cell Culture59.2Inhibition of MET auto-phosphorylation
KM-12Colorectal Carcinoma2D Cell Culture13-105Anchorage-dependent proliferation
KM-12Colorectal Carcinoma3D Spheroids45-206Anchorage-independent proliferation
EL1989Colorectal CarcinomaPDXTumor regression at 24 mg/kg dailyHarbors TPM3-NTRK1 gene rearrangement

This table summarizes data from various preclinical models to provide an expected range of activity.[9][10][11][12][13] Actual IC50 values in PDOs should be determined empirically.

Table 3: Expected Biomarker Modulation Following this compound Treatment
BiomarkerExpected Change in PDOs with Active c-MET SignalingMethod of Detection
p-MET (Y1234/1235)DecreaseWestern Blot, IF
p-AKT (S473)DecreaseWestern Blot, IF
p-ERK1/2 (T202/Y204)DecreaseWestern Blot, IF
Ki67DecreaseIF
Cleaved Caspase-3IncreaseWestern Blot, IF

IF: Immunofluorescence. Based on demonstrated effects in other preclinical models.[12][13]

Signaling Pathways and Experimental Workflows

cMET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMET c-MET Receptor HGF->cMET Binds pMET p-MET (Y1234/1235) cMET->pMET Dimerization & Autophosphorylation GAB1 GAB1 pMET->GAB1 GRB2 GRB2 pMET->GRB2 STAT3 STAT3 pMET->STAT3 PI3K PI3K GAB1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation This compound This compound This compound->pMET Inhibition

Caption: c-MET signaling pathway and this compound's point of inhibition.

PDO_Treatment_Workflow cluster_analysis Efficacy Assessment PatientTissue Patient Tumor Tissue (Biopsy or Resection) Dissociation Mechanical & Enzymatic Dissociation PatientTissue->Dissociation Embedding Embed in Extracellular Matrix Dissociation->Embedding Culture Culture in Organoid Medium Embedding->Culture Expansion Organoid Expansion & Biobanking Culture->Expansion Plating Plate Organoids for Assay Expansion->Plating Treatment This compound Treatment (Dose-Response) Plating->Treatment Viability Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability Imaging Imaging & Morphology Treatment->Imaging Biomarker Biomarker Analysis (IF, WB, qRT-PCR) Treatment->Biomarker

Caption: Experimental workflow for this compound treatment of PDOs.

Experimental Protocols

Protocol 1: Establishment and Culture of Patient-Derived Organoids

This protocol is a general guideline and may require optimization based on the tissue of origin.

1. Tissue Acquisition and Processing: a. Collect fresh tumor tissue from surgical resection or biopsy in a sterile collection tube containing basal medium (e.g., DMEM/F-12) on ice.[5] b. Process the tissue within 24 hours.[5] c. Wash the tissue multiple times with cold PBS containing antibiotics. d. Mince the tissue into small fragments (~1-2 mm³) using sterile scalpels in a petri dish on ice. e. Transfer fragments to a tube containing a digestion cocktail (e.g., Collagenase/Hyaluronidase) and incubate at 37°C with agitation for 30-60 minutes.[5] f. Neutralize the enzyme with media containing FBS and filter the cell suspension through a 100 µm cell strainer. g. Centrifuge the cell suspension, discard the supernatant, and wash the pellet with basal medium.

2. Organoid Seeding and Culture: a. Resuspend the cell pellet in a cold liquid extracellular matrix (e.g., Matrigel or BME). b. Plate 40-50 µL domes of the cell-matrix mixture into pre-warmed multi-well plates. c. Polymerize the domes by incubating at 37°C for 20-30 minutes. d. Gently add pre-warmed, tissue-specific organoid growth medium. Media formulations vary but typically contain a basal medium supplemented with growth factors such as EGF, Noggin, R-spondin, FGFs, and inhibitors like A83-01 and Y-27632. e. Culture organoids at 37°C in a 5% CO₂ incubator, changing the medium every 2-3 days. f. Passage organoids every 7-14 days by mechanically or enzymatically disrupting them and re-embedding in a fresh matrix.

Protocol 2: this compound Treatment of PDOs

1. Organoid Plating for Drug Screening: a. Harvest mature organoids and break them into smaller, uniform fragments. b. Count the fragments and seed a defined number into a 96-well or 384-well plate suitable for the chosen viability assay.

2. This compound Preparation and Administration: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. Create a serial dilution of this compound in organoid growth medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest drug dose. c. Remove the existing medium from the organoid-containing wells and replace it with the medium containing the different concentrations of this compound. d. Incubate the plate for a predetermined duration (e.g., 72 to 120 hours) at 37°C.

Protocol 3: Assessing Drug Efficacy

A. Cell Viability Assay (ATP-Based, e.g., CellTiter-Glo® 3D): a. After the treatment period, equilibrate the plate to room temperature for 30 minutes. b. Add CellTiter-Glo® 3D reagent to each well, typically in a 1:1 ratio with the culture medium volume. c. Mix well by orbital shaking for 5 minutes to induce cell lysis. d. Incubate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal. e. Measure luminescence using a plate reader. f. Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.

B. Immunofluorescence (IF) Staining of Whole-Mount Organoids: a. Gently remove the medium and wash organoids with PBS. b. Fix the organoids within the matrix using 4% paraformaldehyde (PFA) for 30-60 minutes at room temperature. c. Wash 3x with PBS. d. Permeabilize with 0.5% Triton X-100 in PBS for 20-30 minutes.[14] e. Block with a blocking buffer (e.g., PBS with 5% goat serum and 0.1% Tween-20) for 1-2 hours. f. Incubate with primary antibodies (e.g., anti-p-MET, anti-Ki67, anti-cleaved Caspase-3) diluted in blocking buffer overnight at 4°C. g. Wash 3x with PBS-T (PBS with 0.1% Tween-20). h. Incubate with corresponding fluorescently-labeled secondary antibodies and a nuclear counterstain (e.g., DAPI) for 1-2 hours at room temperature, protected from light.[15] i. Wash 3x with PBS-T. j. Mount and image using a confocal microscope.

C. Western Blotting: a. Harvest organoids from the matrix using a cell recovery solution or by mechanical disruption in cold PBS. b. Lyse the organoid pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.[16][17][18][19][20] c. Determine protein concentration using a BCA assay. d. Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane. e. Block the membrane with 5% non-fat milk or BSA in TBST. f. Incubate with primary antibodies (e.g., anti-p-MET, anti-MET, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK) overnight at 4°C. g. Wash and incubate with HRP-conjugated secondary antibodies. h. Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.

D. Quantitative Real-Time PCR (qRT-PCR): a. Harvest organoids and extract total RNA using a suitable kit (e.g., TRIzol or column-based methods).[20] b. Synthesize cDNA using a reverse transcription kit. c. Perform qRT-PCR using target-specific primers (e.g., for c-MET, or downstream targets) and a SYBR Green or TaqMan-based master mix. d. Normalize expression levels to a housekeeping gene (e.g., GAPDH, B2M). e. Analyze relative gene expression changes using the ΔΔCt method.

References

Application Notes and Protocols for In Vivo Imaging to Assess Merestinib Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Merestinib (LY2801653) is a potent, orally available, multi-targeted tyrosine kinase inhibitor (TKI).[1][2][3] Its primary target is the c-Met receptor (hepatocyte growth factor receptor), but it also demonstrates significant inhibitory activity against other receptor tyrosine kinases, including AXL, ROS1, and NTRK, as well as the serine/threonine kinases MKNK1/2.[3][4][5][6] These kinases are implicated in various aspects of tumorigenesis, including cell proliferation, survival, invasion, and angiogenesis.[1][2][7] Dysregulation of these signaling pathways is a hallmark of numerous cancers, making this compound a promising candidate for targeted cancer therapy.[1][7][8]

These application notes provide detailed protocols for utilizing preclinical in vivo imaging techniques to quantitatively assess the efficacy of this compound in mouse xenograft models. The described methods, including Bioluminescence Imaging (BLI) and Positron Emission Tomography (PET), offer non-invasive, longitudinal monitoring of tumor growth, target engagement, and downstream signaling pathway modulation.[7][9][10]

Signaling Pathway Targeted by this compound

This compound primarily inhibits the c-Met signaling pathway. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, activating downstream signaling cascades such as the RAS/MAPK and PI3K/Akt pathways. These pathways drive cellular processes that contribute to cancer progression. This compound, as a Type II ATP-competitive inhibitor, blocks this initial phosphorylation step, thereby inhibiting downstream signaling.[1][4]

Merestinib_Mechanism_of_Action cluster_membrane Cell Membrane c-Met c-Met RAS/MAPK Pathway RAS/MAPK Pathway c-Met->RAS/MAPK Pathway Activates PI3K/Akt Pathway PI3K/Akt Pathway c-Met->PI3K/Akt Pathway Activates HGF HGF HGF->c-Met Binds This compound This compound This compound->c-Met Inhibits Proliferation, Survival, Invasion Proliferation, Survival, Invasion RAS/MAPK Pathway->Proliferation, Survival, Invasion PI3K/Akt Pathway->Proliferation, Survival, Invasion Experimental_Workflow A 1. Cell Line Selection & Engineering (e.g., Luciferase expression) B 2. Xenograft Tumor Implantation (Subcutaneous or Orthotopic) A->B C 3. Baseline Imaging (e.g., BLI or PET) B->C D 4. Animal Randomization & Treatment Initiation (Vehicle vs. This compound) C->D E 5. Longitudinal Imaging & Tumor Measurement D->E E->E F 6. Endpoint Analysis (Ex vivo imaging, Histology, Western Blot) E->F Logical_Framework cluster_drug Drug Action cluster_bio Biological Effect cluster_img Imaging Readout This compound This compound Target_Inhibition Target Inhibition (p-Met↓) This compound->Target_Inhibition Pathway_Inhibition Pathway Inhibition (p-Akt↓, p-ERK↓) Target_Inhibition->Pathway_Inhibition PET_Met ↓ c-Met PET Signal Target_Inhibition->PET_Met Indicates Cellular_Response Cellular Response (↓Proliferation, ↑Apoptosis) Pathway_Inhibition->Cellular_Response FDG_PET ↓ FDG-PET Signal Cellular_Response->FDG_PET Results in BLI ↓ BLI Signal Cellular_Response->BLI Results in

References

Troubleshooting & Optimization

Merestinib Technical Support Center: Troubleshooting Insolubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address challenges with Merestinib's low solubility in aqueous buffers. The following information is intended to assist researchers in achieving successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in my aqueous buffer?

This compound is a lipophilic molecule, as indicated by its high computed LogP of 4.7.[1] This property leads to poor solubility in aqueous solutions. It is classified as practically insoluble in water.[2] For successful solubilization, organic solvents or other formulation strategies are typically required.

Q2: What solvents are recommended for dissolving this compound?

This compound is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[2] For experimental purposes, it is advisable to first prepare a concentrated stock solution in 100% DMSO.

Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous experimental buffer. What should I do?

This is a common issue known as "precipitation upon dilution." It occurs because the overall solvent composition changes from being primarily organic to aqueous, reducing this compound's solubility. To mitigate this, several strategies can be employed:

  • Lower the final concentration: The most straightforward approach is to use a lower final concentration of this compound in your assay.

  • Use a co-solvent system: Incorporating a water-miscible co-solvent can help maintain solubility.

  • Employ surfactants: Surfactants can form micelles that encapsulate the drug, keeping it in solution.

  • Adjust the pH of your buffer: this compound's solubility may be influenced by pH.

Q4: Can I heat the solution to improve solubility?

Gentle warming can be attempted to aid dissolution. However, prolonged or excessive heating should be avoided as it may degrade the compound. The stability of this compound under various temperature conditions in aqueous buffers has not been widely reported.

Q5: Is there a salt form of this compound available that is more soluble?

A dihydrochloride salt of this compound is available. While salt formation is a common strategy to improve the solubility of parent compounds, in the case of this compound, the dihydrochloride form is also reported to be soluble in DMSO, indicating that it may still present solubility challenges in purely aqueous systems.

Troubleshooting Guide

If you are encountering precipitation or insolubility with this compound in your experiments, follow this troubleshooting workflow:

DOT Script for Troubleshooting Workflow

G start Start: this compound Insolubility Observed prep_stock Prepare a high-concentration stock solution in 100% DMSO. start->prep_stock dilution Dilute stock solution into aqueous buffer. prep_stock->dilution precipitate Precipitation upon dilution? dilution->precipitate success Success: this compound is soluble. precipitate->success No reduce_conc Reduce final this compound concentration. precipitate->reduce_conc Yes no_precipitate No yes_precipitate Yes still_precipitates Still precipitates? reduce_conc->still_precipitates use_cosolvent Use a co-solvent system (e.g., with PEG300). use_cosolvent->still_precipitates use_surfactant Add a surfactant (e.g., Tween-80). use_surfactant->still_precipitates adjust_ph Adjust buffer pH. adjust_ph->still_precipitates still_precipitates->success No still_precipitates->use_cosolvent Yes still_precipitates->use_surfactant Yes still_precipitates->adjust_ph Yes yes_still Yes no_still No

Caption: Troubleshooting workflow for this compound insolubility.

Quantitative Data Summary

The following table summarizes the known solubility of this compound in various solvents.

SolventSolubilityConcentration (mM)Reference
WaterInsoluble-[2]
DMSO100 mg/mL180.98[2]
Ethanol100 mg/mL180.98[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution into experimental buffers.

Materials:

  • This compound powder

  • 100% Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to achieve the desired concentration (e.g., 10 mM or 50 mM).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) can be applied if necessary.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization of this compound for In Vitro Cellular Assays

Objective: To prepare a working solution of this compound in cell culture medium with minimal precipitation.

Materials:

  • This compound stock solution in 100% DMSO

  • Pre-warmed cell culture medium

Procedure:

  • Thaw an aliquot of the this compound stock solution.

  • Perform a serial dilution of the stock solution in 100% DMSO to get an intermediate concentration that is 1000x the final desired concentration.

  • Add 1 µL of the 1000x intermediate stock solution to 1 mL of pre-warmed cell culture medium.

  • Mix immediately by gentle inversion or pipetting to ensure rapid dispersion and minimize localized high concentrations that can lead to precipitation.

  • Visually inspect the solution for any signs of precipitation. If precipitation is observed, consider lowering the final concentration.

Protocol 3: Formulation for In Vivo Studies (Example)

Objective: To prepare a formulation of this compound suitable for oral administration in animal models. This protocol is based on commonly used formulations for poorly soluble kinase inhibitors.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl) or corn oil

Procedure for an Aqueous-Based Formulation:

  • Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 100 mg/mL).

  • In a separate tube, mix PEG300 and Tween-80. A common ratio is 4:1 (v/v) PEG300 to Tween-80.

  • Add the this compound/DMSO stock solution to the PEG300/Tween-80 mixture. The volume of the DMSO stock should be a small fraction of the total volume (e.g., 5-10%).

  • Vortex thoroughly until the solution is clear.

  • Slowly add sterile saline to the mixture while vortexing to reach the final desired volume and concentration. The final solution should be a clear, homogeneous suspension.

Procedure for an Oil-Based Formulation:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Add the required volume of the DMSO stock solution to corn oil.

  • Mix thoroughly to ensure a uniform suspension.

This compound Signaling Pathway

This compound is a multi-kinase inhibitor that primarily targets the c-Met (hepatocyte growth factor receptor) signaling pathway.[3][4][5] Inhibition of c-Met blocks downstream signaling cascades that are crucial for cancer cell proliferation, survival, and invasion.

DOT Script for this compound's Effect on the c-Met Signaling Pathway

G cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cMet->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway cMet->PI3K_AKT_mTOR STAT STAT Pathway cMet->STAT This compound This compound This compound->cMet inhibits Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Invasion Invasion STAT->Invasion

Caption: this compound inhibits the c-Met signaling pathway.

References

Overcoming inconsistent Merestinib IC50 values in proliferation assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering inconsistent IC50 values with Merestinib in cell proliferation assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant variability in our this compound IC50 values between experiments. What are the potential causes?

A1: Inconsistent IC50 values for this compound can stem from several factors throughout the experimental workflow. Here is a logical approach to troubleshooting this issue:

G cluster_0 Troubleshooting Inconsistent this compound IC50 Values A Inconsistent IC50 Values Observed B Review Cell Culture Practices A->B C Standardize Assay Protocol A->C D Verify Drug Integrity & Handling A->D E Optimize Data Analysis A->E F Consistent IC50 Values Achieved B->F If issues resolved C->F If issues resolved D->F If issues resolved E->F If issues resolved

Caption: Troubleshooting workflow for inconsistent IC50 values.

Start by systematically evaluating the following aspects of your experimental procedure:

  • Cell Culture Conditions:

    • Cell Line Authenticity and Passage Number: Ensure your cell line is authentic and use a consistent, low passage number. Genetic drift can occur at high passages, altering drug sensitivity.

    • Cell Seeding Density: The initial number of cells plated can significantly impact results.[1][2] High cell densities can lead to contact inhibition and altered growth rates, while low densities may result in poor proliferation. Optimize and maintain a consistent seeding density for each experiment.

    • Growth Media Components: Variations in serum percentage can affect this compound's activity, especially if it binds to serum proteins.[3] Use the same batch and concentration of serum for all related experiments.

    • Cell Health and Viability: Only use cells that are in the logarithmic growth phase and have high viability (>95%).

  • Assay Protocol Standardization:

    • Choice of Proliferation Assay: Different assays measure different cellular endpoints (e.g., metabolic activity in MTT/MTS vs. membrane integrity in Trypan Blue), which can yield different IC50 values.[4][5] Select an appropriate assay and use it consistently.

    • Incubation Time: The duration of drug exposure is critical. An incubation time that is too short may not allow for the full effect of the drug, while a very long incubation can lead to secondary effects. Standardize the incubation time based on the cell line's doubling time.

    • Reagent Preparation and Handling: Ensure all reagents, including media, buffers, and assay components, are prepared consistently and are not expired.

  • This compound Handling and Dilution:

    • Stock Solution Preparation and Storage: Prepare concentrated stock solutions in a suitable solvent like DMSO and store them in small aliquots at -80°C to minimize freeze-thaw cycles.[6]

    • Serial Dilutions: Perform serial dilutions accurately. Ensure complete mixing at each step. Prepare fresh dilutions for each experiment.

  • Data Analysis:

    • Curve Fitting Model: Use a consistent non-linear regression model (e.g., four-parameter logistic model) to calculate the IC50 from your dose-response curves.[7]

    • Data Normalization: Normalize your data to the vehicle-treated control wells to represent 100% viability.

Q2: What is the mechanism of action for this compound and which signaling pathways does it affect?

A2: this compound is a multi-kinase inhibitor that primarily targets the c-Met (hepatocyte growth factor receptor) tyrosine kinase.[8] By binding to c-Met, this compound inhibits its phosphorylation and disrupts downstream signaling pathways that are crucial for tumor cell proliferation, survival, invasion, and angiogenesis.[8][9]

In addition to c-Met, this compound also inhibits several other receptor tyrosine kinases, including AXL, MST1R (RON), MERTK, ROS1, and DDR1/2, as well as the serine/threonine kinases MKNK1/2.[6][10][11] This multi-targeted profile means that its effects can be complex and cell-type dependent.

G cluster_0 Key Signaling Pathways Inhibited by this compound This compound This compound cMet c-Met This compound->cMet AXL AXL This compound->AXL MST1R MST1R (RON) This compound->MST1R MKNK1_2 MKNK1/2 This compound->MKNK1_2 Other_Kinases Other Kinases (ROS1, DDR1/2, etc.) This compound->Other_Kinases Proliferation Cell Proliferation cMet->Proliferation Survival Cell Survival cMet->Survival Invasion Invasion/Metastasis cMet->Invasion Angiogenesis Angiogenesis cMet->Angiogenesis AXL->Survival AXL->Invasion MST1R->Proliferation MKNK1_2->Proliferation Other_Kinases->Proliferation

Caption: this compound's primary targets and downstream effects.

Q3: What are some typical IC50 values for this compound in different cancer cell lines?

A3: The IC50 of this compound is highly dependent on the cell line and the specific assay used. Cell lines with MET gene amplification tend to be more sensitive.[10] Below is a summary of reported IC50 values. Note that these are for reference, and values should be determined empirically in your specific experimental system.

Cell LineCancer TypeAssay TypeReported IC50 (nM)Reference
MKN45Gastric CarcinomaProliferationMore potent in MET amplified lines[10]
Hs746TGastric CarcinomaProliferationMore potent in MET amplified lines[10]
H1993Lung CarcinomaProliferationMore potent in MET amplified lines[10]
U-87MGGlioblastomaProliferationLess potent (no MET amplification)[10]
KATO-IIIGastric CarcinomaProliferationLess potent (no MET amplification)[10]
H460 (HGF-stimulated)Lung CarcinomaMET Autophosphorylation35.2 ± 6.9[6][10]
S114MET Autophosphorylation59.2[6][10]
KM-12 (TPM3-NTRK1 fusion)Colon CarcinomaAnchorage-dependent proliferation13 - 105[12]
KM-12 (TPM3-NTRK1 fusion)Colon CarcinomaAnchorage-independent proliferation45 - 206[12]

Q4: Can the choice of proliferation assay itself lead to different IC50 values?

A4: Yes, absolutely. Different assays measure distinct biological endpoints, which can be affected differently by a multi-kinase inhibitor like this compound. For example:

  • MTT/MTS/XTT Assays: These colorimetric assays measure the metabolic activity of mitochondrial dehydrogenases.[1][13] A compound could reduce metabolic activity without immediately causing cell death, leading to a lower apparent IC50 than an assay that measures cell death directly.

  • ATP-based Assays (e.g., CellTiter-Glo®): These measure the level of intracellular ATP, which is an indicator of cell viability.

  • Trypan Blue/Propidium Iodide Exclusion Assays: These assays measure cell membrane integrity and therefore quantify cell death.

  • Crystal Violet Assay: This assay stains total protein and is an indicator of the total number of adherent cells.

  • Real-Time Cell Analysis (RTCA): Systems like the xCELLigence monitor changes in electrical impedance as cells proliferate and adhere to the plate, providing kinetic data on cell growth inhibition.[14]

It has been documented that IC50 values for the same compound and cell line can vary significantly when measured by different assay methods.[4] Therefore, it is crucial to choose an assay that is appropriate for your research question and to use it consistently.

Detailed Experimental Protocols

Protocol 1: General Cell Proliferation Assay (MTS/MTT)

This protocol provides a general workflow for determining the IC50 of this compound using a metabolic assay like MTS or MTT.

G cluster_0 MTS/MTT Proliferation Assay Workflow A 1. Cell Seeding (96-well plate) B 2. Incubation (24h, allow attachment) A->B C 3. This compound Treatment (serial dilutions) B->C D 4. Incubation (e.g., 72h) C->D E 5. Add MTS/MTT Reagent D->E F 6. Incubation (1-4h) E->F G 7. Read Absorbance (plate reader) F->G H 8. Data Analysis (calculate IC50) G->H

Caption: Workflow for a typical MTS/MTT proliferation assay.

Materials:

  • Adherent cancer cell line of interest

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • This compound

  • DMSO (cell culture grade)

  • MTS or MTT reagent

  • Solubilization solution (for MTT assay, e.g., acidified isopropanol)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: a. Harvest cells in their logarithmic growth phase using trypsin. b. Resuspend cells in complete growth medium and perform a cell count. c. Dilute the cell suspension to the optimized seeding density (e.g., 2,000-10,000 cells/well). d. Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for vehicle control and blank (medium only). e. Incubate the plate at 37°C, 5% CO2 for 24 hours to allow cells to attach.

  • This compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations. It is common to use a 2X or 10X working solution for adding to the wells. c. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. For the vehicle control wells, add medium with the same final concentration of DMSO as the highest this compound concentration.

  • Incubation: a. Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C, 5% CO2.

  • MTS/MTT Assay: a. Add 20 µL of MTS reagent (or 10 µL of MTT solution) to each well. b. Incubate for 1-4 hours at 37°C, 5% CO2, protected from light. c. For MTT assay only: Add 100 µL of solubilization solution to each well and incubate for another 4-18 hours to dissolve the formazan crystals. d. For both assays: Gently mix the plate.

  • Data Acquisition and Analysis: a. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS/MTT) using a plate reader. b. Subtract the average absorbance of the blank wells from all other wells. c. Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control wells. d. Plot the percentage of cell viability against the log of the this compound concentration. e. Use a non-linear regression analysis (four-parameter logistic curve) to determine the IC50 value.

References

Technical Support Center: Identifying Potential Off-Target Effects of Merestinib in Kinase Screens

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Merestinib. The following information is designed to help identify and characterize potential off-target effects during in vitro kinase screening experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known primary and off-targets of this compound?

This compound is a potent, orally bioavailable, type-II ATP-competitive inhibitor of c-Met (MET) kinase.[1] However, it is a multi-kinase inhibitor and has been shown to have significant activity against a range of other kinases. This promiscuity is important to consider when interpreting experimental results.

Data Presentation: this compound Kinase Inhibition Profile

Target KinaseAssay TypeIC50 (nM)Ki (nM)Reference
c-Met Cell-free2[1]
MST1R (RON)Cell-based11[1]
AXL Cell-based2[1]
MERTKCell-based10[1]
FLT3Cell-based7[1]
DDR1Cell-based0.1[1]
DDR2Cell-based7[1]
ROS1Cell-based23[1]
MKNK1/2Cell-based7[1]
NTRK1Biochemical4.7 (MET)[2]
NTRK1/2/3Cell-based0.1-170[2]

Q2: My IC50 value for this compound against a potential off-target is different from published values. What could be the reason?

Discrepancies in IC50 values are common and can arise from several factors:

  • ATP Concentration: this compound is an ATP-competitive inhibitor. The measured IC50 value is dependent on the ATP concentration used in the assay.[3][4] Higher ATP concentrations will lead to a higher apparent IC50. For meaningful comparison, it is crucial to know the ATP concentration used in the published study and to ideally determine the Ki value, which is independent of the ATP concentration.

  • Assay Format: Different assay technologies (e.g., radiometric, fluorescence-based, luminescence-based) have different sensitivities and can be prone to different types of interference, leading to varied results.[5]

  • Enzyme and Substrate Concentrations: Variations in the concentrations of the kinase and its substrate can affect the reaction kinetics and, consequently, the measured IC50 value.

  • Reagent Purity: The purity of the kinase, substrate, and other reagents can impact the assay results.

Q3: I am observing a discrepancy between the biochemical (cell-free) and cellular activity of this compound for a potential off-target. How can I troubleshoot this?

This is a common challenge in drug discovery.[6] Several factors can contribute to this:

  • Cellular ATP Concentration: The intracellular ATP concentration (mM range) is significantly higher than the concentrations typically used in biochemical assays (µM range). This high level of competition in a cellular environment can lead to a rightward shift (higher IC50) for ATP-competitive inhibitors like this compound.[3]

  • Cell Permeability: this compound needs to cross the cell membrane to reach its intracellular target. Poor cell permeability will result in a lower effective intracellular concentration and consequently, a weaker apparent cellular potency.

  • Presence of Scaffolding Proteins and Post-Translational Modifications: In a cellular context, kinases exist in complex with other proteins and are subject to various post-translational modifications. These factors can alter the conformation of the kinase and its affinity for inhibitors.

  • Drug Efflux Pumps: Cells may actively transport this compound out via efflux pumps, reducing its intracellular concentration.

  • Off-Target Engagement in Cells: The observed cellular phenotype might be a result of this compound engaging multiple targets within the cell, leading to a complex biological response that may not be accurately reflected by its activity against a single isolated kinase. For example, this compound is known to inhibit the TAM family of receptors (AXL, MERTK) which can contribute to its anti-tumor effects.[2]

Q4: this compound is described as a "slow-off" inhibitor. How does this property affect my kinase screening experiments?

A slow-off rate means that this compound forms a stable complex with the kinase, dissociating slowly.[1] This has several implications for your experiments:

  • Pre-incubation Time: Assays with short pre-incubation times of the inhibitor with the kinase may underestimate the potency of a slow-off inhibitor. It is recommended to perform experiments with varying pre-incubation times to ensure that the binding has reached equilibrium.[7]

  • Assay Format: Continuous read assays, like some fluorescence-based methods, are well-suited for studying slow-binding inhibitors as they allow for the monitoring of the binding event over time.[8] In contrast, endpoint assays might not capture the full extent of inhibition if the reaction is stopped before equilibrium is reached.

  • Wash Steps: In assays that involve wash steps, the slow dissociation rate of this compound can lead to a more persistent inhibition, even after the removal of the free compound.

Troubleshooting Guides

Issue 1: High Background Signal in Your Kinase Assay

Potential Cause Troubleshooting Step
Contaminated Reagents Ensure all buffers, enzymes, substrates, and test compounds are free from microbial or chemical contamination. Prepare fresh reagents.[9]
Non-specific Binding of Antibodies (in ELISA-based or Western Blot assays) Increase the stringency of wash steps. Optimize the concentration of the primary and secondary antibodies. Use a blocking buffer appropriate for your system.[10][11]
Autophosphorylation of the Kinase If using a luminescent assay that measures ATP depletion, high autophosphorylation can lead to a high background. Consider using a kinase mutant with reduced autophosphorylation activity or an alternative assay format that directly measures substrate phosphorylation.
Compound Interference Test compounds may be inherently fluorescent or may interfere with the detection system (e.g., luciferase in ADP-Glo). Run a control experiment with the compound in the absence of the kinase to assess its intrinsic signal.[5]
Excess Secondary Antibody (in chemiluminescent assays) Titrate the secondary antibody to the lowest concentration that still provides a good signal-to-noise ratio.[10]

Issue 2: Low or No Signal in Your Kinase Assay

Potential Cause Troubleshooting Step
Inactive Kinase Verify the activity of your kinase preparation using a known potent inhibitor as a positive control. Ensure proper storage and handling of the enzyme.
Sub-optimal Assay Conditions Optimize the pH, salt concentration, and co-factor (e.g., Mg2+, Mn2+) concentrations for your specific kinase.
Incorrect Reagent Concentrations Double-check the concentrations of ATP, substrate, and kinase. Ensure that the ATP concentration is not limiting the reaction (unless intended for Ki determination).
Insufficient Incubation Time For kinases with slow kinetics or when using low enzyme concentrations, a longer incubation time may be necessary to generate a detectable signal.[7]
Degraded Reagents Ensure that ATP and other critical reagents have not degraded. Prepare fresh stock solutions.

Experimental Protocols

Radiometric Kinase Assay ([³³P]-ATP)

This protocol is a gold standard for directly measuring kinase activity.

  • Prepare Kinase Reaction Buffer (5X): 250 mM HEPES (pH 7.5), 100 mM MgCl₂, 5 mM EGTA, 0.5% Triton X-100, and 10 mM DTT.

  • Prepare Kinase Reaction Mix: In a microcentrifuge tube, combine the kinase, substrate (e.g., 20 µM peptide substrate), and kinase reaction buffer.

  • Prepare this compound Dilutions: Perform a serial dilution of this compound in DMSO, and then dilute further in the kinase reaction buffer.

  • Initiate the Reaction: Add the this compound dilution or vehicle (DMSO) to the kinase reaction mix. Pre-incubate for 15-30 minutes at room temperature, especially considering this compound's slow-off properties.

  • Start the Phosphorylation: Add [³³P]-ATP to a final concentration that is at or near the Km for the specific kinase (e.g., 10 µM).

  • Incubate: Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the Reaction: Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash: Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [³³P]-ATP.

  • Dry and Count: Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

ADP-Glo™ Kinase Assay

This is a luminescence-based assay that measures ADP production.

  • Prepare Kinase Reaction Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

  • Set up the Kinase Reaction: In a white, opaque 384-well plate, add the kinase, substrate, and this compound at various concentrations.

  • Initiate the Reaction: Add ATP to a final concentration appropriate for your experiment (e.g., 10 µM). The total reaction volume is typically 5 µL.[12]

  • Incubate: Incubate the plate at room temperature for 60 minutes.

  • Stop the Kinase Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[12]

  • Convert ADP to ATP and Detect Luminescence: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.[12]

  • Read Luminescence: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. Calculate percent inhibition and determine the IC50.

LanthaScreen® Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of the inhibitor to the kinase.

  • Prepare Assay Buffer: Use the recommended LanthaScreen® kinase buffer.

  • Prepare Reagents:

    • 3X Kinase/Antibody Mix: Dilute the europium-labeled anti-tag antibody and the tagged kinase in the assay buffer.

    • 3X Tracer Mix: Dilute the Alexa Fluor® 647-labeled tracer in the assay buffer.

    • 3X this compound Dilutions: Prepare a serial dilution of this compound in the assay buffer containing DMSO.

  • Assay Plate Setup (15 µL final volume):

    • Add 5 µL of the 3X this compound dilutions or vehicle control to the wells of a 384-well plate.

    • Add 5 µL of the 3X Kinase/Antibody mix to all wells.

    • Add 5 µL of the 3X Tracer mix to all wells.

  • Incubate: Incubate the plate at room temperature for 60 minutes, protected from light.[13]

  • Read the Plate: Read the TR-FRET signal on a plate reader capable of measuring time-resolved fluorescence (excitation at 340 nm, emission at 615 nm and 665 nm).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The displacement of the tracer by this compound will result in a decrease in the TR-FRET signal. Determine the IC50 from the dose-response curve.

Visualizations

Kinase_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Kinase, Substrate, ATP, Buffer) reaction Set up Kinase Reaction (Kinase + Substrate) reagents->reaction compound Prepare this compound Serial Dilutions preincubation Pre-incubate with This compound compound->preincubation reaction->preincubation initiation Initiate Reaction (Add ATP) preincubation->initiation incubation Incubate initiation->incubation detection Detection (e.g., Luminescence, Radioactivity) incubation->detection read Read Plate detection->read calculate Calculate % Inhibition read->calculate ic50 Determine IC50 calculate->ic50

Caption: A typical workflow for an in vitro kinase inhibition assay.

Signaling_Pathway cluster_downstream Downstream Signaling This compound This compound cMet c-Met This compound->cMet Inhibits AXL AXL This compound->AXL Inhibits FLT3 FLT3 This compound->FLT3 Inhibits Proliferation Cell Proliferation cMet->Proliferation Survival Cell Survival cMet->Survival Migration Cell Migration cMet->Migration AXL->Proliferation AXL->Survival FLT3->Proliferation FLT3->Survival

Caption: Simplified signaling pathways inhibited by this compound.

References

Merestinib Technical Support Center: Managing In Vitro Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Merestinib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to effectively manage and troubleshoot potential cytotoxicity of this compound in normal (non-malignant) cell lines during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as LY2801653) is an orally available, small molecule, multi-kinase inhibitor.[1][2] Its primary target is the c-Met (hepatocyte growth factor receptor) tyrosine kinase, which it inhibits competitively with respect to ATP.[1][2] Dysregulation of the c-Met signaling pathway is implicated in the development and progression of various cancers.[3][4]

Q2: Besides c-Met, what are the other known targets of this compound?

A2: this compound is a multi-targeted inhibitor and has been shown to have potent activity against a range of other receptor tyrosine kinases, including AXL, MERTK, MST1R (RON), ROS1, FLT3, DDR1/2, and NTRK1/2/3, as well as the serine/threonine kinases MKNK1/2.[1][2] This broad activity profile means it can affect multiple signaling pathways simultaneously.

Q3: At what concentration should I expect to see cytotoxic effects from this compound?

A3: The cytotoxic concentration of this compound can vary significantly depending on the cell line. While extensive data exists for cancer cell lines, there is limited specific data on its cytotoxicity in normal, non-malignant cell lines. For reference, the IC50 (the concentration that inhibits 50% of the target) for c-Met auto-phosphorylation in cancer cell lines is in the range of 35-60 nM.[2] However, off-target effects on other kinases may occur at different concentrations. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific normal cell line.

Q4: Why am I observing cytotoxicity in my normal cell line experiments with this compound?

A4: Cytotoxicity in normal cell lines can be attributed to several factors:

  • On-target effects: Normal cells may express some of the kinases that this compound inhibits (e.g., c-Met, AXL, MERTK), which can be essential for their survival and proliferation.

  • Off-target effects: this compound's inhibition of a wide range of kinases can lead to unintended disruption of essential cellular signaling pathways in normal cells.[5][6][7][8]

  • High concentration: The concentration of this compound used may be too high for the specific normal cell line, leading to generalized toxicity.

  • Experimental conditions: Factors such as solvent concentration (e.g., DMSO), cell density, and incubation time can all contribute to observed cytotoxicity.

Q5: How can I minimize this compound-induced cytotoxicity in my normal cell line cultures?

A5: To minimize cytotoxicity, consider the following strategies:

  • Titrate the concentration: Perform a dose-response curve to identify the lowest effective concentration that achieves the desired biological effect with minimal impact on cell viability.

  • Optimize incubation time: Shorter incubation times may be sufficient to observe the desired effect without causing significant cell death.

  • Control for solvent effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and is at a level known to be non-toxic to your cells.

  • Use a rescue agent: If a specific off-target pathway is suspected to be the cause of cytotoxicity, it may be possible to supplement the media with a downstream component of that pathway to rescue the cells. This is highly dependent on the specific pathway.

  • Select a different cell line: If a particular normal cell line is highly sensitive, consider using a more robust cell line for your experiments if appropriate for your research question.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
High background signal in cytotoxicity assay - High cell density.- Contamination of culture.- Reagent interference.- Optimize cell seeding density.- Check for mycoplasma or bacterial contamination.- Run a reagent-only control to check for background signal.
Inconsistent results between experiments - Variation in cell passage number.- Inconsistent incubation times.- Pipetting errors.- Use cells within a consistent passage number range.- Standardize all incubation times.- Ensure accurate and consistent pipetting.
Unexpectedly high cytotoxicity at low this compound concentrations - High sensitivity of the normal cell line.- Off-target effects on a critical survival pathway.- Perform a wider dose-response curve starting at very low concentrations.- Investigate the expression of this compound's known off-targets in your cell line.
No observed cytotoxicity, even at high concentrations - Cell line is resistant to this compound's effects.- Inactive compound.- Confirm the expression of this compound's target kinases in your cell line.- Verify the activity of your this compound stock solution.

Quantitative Data

Table 1: IC50 Values of this compound for Target Kinase Inhibition

Target KinaseIC50 (nM)
c-Met1.3
AXL7
MERTKNot specified
MST1R (RON)Not specified
ROS1Not specified
FLT3Not specified
DDR1Not specified
DDR2Not specified
MKNK1/2Not specified

Data compiled from publicly available sources.[9] Note: These are biochemical assay values and may not directly correlate with cellular cytotoxicity.

Table 2: Comparative Cytotoxicity of Multi-Kinase Inhibitors in Cancer Cell Lines (IC50 in µM)

InhibitorHCT 116 (Colon)MCF7 (Breast)H460 (Lung)
Dasatinib0.140.679.0
Sorafenib18.616.018.0

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plate

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After the incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.

Materials:

  • 96-well plate

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • LDH assay kit (containing substrate, cofactor, and dye solution)

  • Lysis buffer (provided with the kit for maximum LDH release control)

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with serial dilutions of this compound as described in the MTT assay protocol. Include a vehicle control and a maximum LDH release control (treat with lysis buffer 30 minutes before the assay endpoint).

  • After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add the reaction mixture to each well containing the supernatant and incubate for the time specified in the kit protocol (usually 15-30 minutes) at room temperature, protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Visualizations

Merestinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cMet c-Met PI3K_AKT PI3K/AKT Pathway (Survival, Proliferation) cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway (Proliferation, Differentiation) cMet->RAS_MAPK STAT STAT Pathway (Survival, Inflammation) cMet->STAT AXL AXL AXL->PI3K_AKT MERTK MERTK MERTK->PI3K_AKT This compound This compound This compound->cMet Inhibits This compound->AXL Inhibits This compound->MERTK Inhibits

Caption: this compound's primary and key off-target signaling pathways.

Experimental_Workflow start Start: Culture Normal Cell Line dose_response Perform Dose-Response (e.g., 0.1 nM to 10 µM this compound) start->dose_response viability_assay Assess Cell Viability (MTT or LDH Assay) dose_response->viability_assay determine_ic50 Determine IC50 and Optimal Working Concentration viability_assay->determine_ic50 main_experiment Conduct Main Experiment with Optimal this compound Concentration determine_ic50->main_experiment end Analyze Results main_experiment->end

Caption: Experimental workflow for determining optimal this compound concentration.

Troubleshooting_Logic start Unexpected Cytotoxicity Observed check_concentration Verify this compound Concentration and Dilutions start->check_concentration check_solvent Check Solvent (DMSO) Concentration check_concentration->check_solvent Concentration OK lower_concentration Action: Lower this compound Concentration check_concentration->lower_concentration Concentration Too High check_culture Assess Cell Culture Conditions (Contamination, Cell Density) check_solvent->check_culture Solvent OK adjust_solvent Action: Reduce Final Solvent Concentration check_solvent->adjust_solvent Solvent Too High optimize_culture Action: Optimize Culture Parameters check_culture->optimize_culture Culture Issues re_evaluate Re-evaluate Cytotoxicity check_culture->re_evaluate Culture OK lower_concentration->re_evaluate adjust_solvent->re_evaluate optimize_culture->re_evaluate

Caption: A logical approach to troubleshooting unexpected cytotoxicity.

References

Optimizing Merestinib concentration for long-term cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of Merestinib for long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as LY2801653) is an orally available, small molecule multi-kinase inhibitor.[1][2] Its primary target is the c-Met (hepatocyte growth factor receptor, HGFR) tyrosine kinase, which it inhibits in a type-II ATP competitive manner.[3][4] By binding to c-Met, this compound inhibits its phosphorylation and disrupts downstream signaling pathways, which can lead to induced cell death in tumor cells that overexpress or have a constitutively active c-Met protein.[1] c-Met plays a key role in tumor cell proliferation, survival, invasion, metastasis, and angiogenesis.[1]

Q2: Besides c-Met, what other kinases does this compound inhibit?

A2: this compound is a multi-kinase inhibitor and has been shown to have potent activity against several other receptor tyrosine kinases, including MST1R (RON), AXL, MERTK, ROS1, FLT3, DDR1/2, and the serine/threonine kinases MKNK1/2.[2][3][4] It also inhibits neurotrophic receptor tyrosine kinases NTRK1/2/3.[5]

Q3: What is a typical starting concentration range for this compound in cell culture?

A3: The effective concentration of this compound can vary significantly depending on the cell line and the specific endpoint being measured (e.g., inhibition of proliferation vs. induction of apoptosis). Based on published data, a reasonable starting range for dose-response experiments is from low nanomolar (nM) to low micromolar (µM) concentrations. For example, the IC50 for inhibition of MET auto-phosphorylation in HGF-stimulated H460 cells is approximately 35.2 nM, while in S114 cells it is 59.2 nM.[3][4] In some cell lines like TFK-1 and SZ-1, concentrations of 2, 5, and 10 µM have been used to reduce the number of viable cells.[4][6]

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 100 mg/mL).[3] It is recommended to use fresh DMSO as moisture-absorbing DMSO can reduce solubility.[3] For long-term storage, the stock solution should be aliquoted and stored at -20°C for up to one year or -80°C for up to two years.[4] When preparing working solutions, the final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High levels of cell death observed even at low this compound concentrations. The cell line is highly sensitive to this compound.Perform a dose-response experiment starting from a much lower concentration range (e.g., picomolar to low nanomolar). Ensure the final DMSO concentration in the culture medium is not a contributing factor by including a vehicle-only control.
No significant effect on cell proliferation or viability is observed at expected concentrations. The cell line may not be dependent on the signaling pathways inhibited by this compound.Confirm that the target kinases (e.g., c-Met, AXL) are expressed and activated in your cell line using techniques like Western blotting or qPCR. Consider using a positive control cell line known to be sensitive to this compound.
The this compound stock solution may have degraded.Prepare a fresh stock solution from a new vial of the compound. Verify the activity of the new stock on a sensitive cell line.
Cells initially respond to this compound but develop resistance over time in long-term culture. Acquired resistance through on-target mechanisms (e.g., secondary mutations in the MET kinase domain).[7][8]Sequence the kinase domain of the target protein in the resistant cells to identify potential mutations. Consider switching to a different type of inhibitor (e.g., a type I TKI if resistance is to a type II TKI like this compound).[7][8]
Acquired resistance through off-target mechanisms (e.g., activation of bypass signaling pathways like EGFR or KRAS).[7]Perform a phosphokinase array or similar screen to identify upregulated signaling pathways in the resistant cells. Consider combination therapy with an inhibitor targeting the identified bypass pathway.
Variability in results between experiments. Inconsistent cell seeding density or cell health.Standardize your cell seeding protocol and ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.
Inconsistent drug preparation or treatment duration.Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure the treatment duration is consistent across all experiments.

Data Summary

Table 1: In Vitro Inhibitory Activity of this compound against Various Kinases

Kinase TargetIC50 (nM)
c-Met (Ki)2
MST1R (RON)11
AXL2
ROS123
MKNK1/27
FLT37
MERTK10
DDR10.1
DDR27
Data compiled from multiple sources.[3][4]

Table 2: Effective Concentrations of this compound in Different Cell Lines

Cell LineEffectConcentration
H460 (HGF-stimulated)Inhibition of MET auto-phosphorylationIC50: 35.2 ± 6.9 nM
S114Inhibition of MET auto-phosphorylationIC50: 59.2 nM
MKN45, Hs746T, H1993 (MET amplified)Anti-proliferative activityMore potent than in non-amplified lines
U-87MG, KATO-III (No MET amplification)Anti-proliferative activityLess potent than in amplified lines
TFK-1, SZ-1Reduction in viable cells2, 5, and 10 µM
KM-12 (TPM3-NTRK1 fusion)Complete inhibition of p-NTRK162.5 nM
Data compiled from multiple sources.[3][4][5][6]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., WST-1)

Objective: To determine the concentration of this compound that effectively inhibits cell proliferation or induces cytotoxicity in a specific cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well cell culture plates

  • WST-1 or similar cell proliferation reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells that are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well in 100 µL of complete medium).

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Preparation of this compound Dilutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the this compound stock solution in complete culture medium to create a range of working concentrations (e.g., 0.1 nM to 10 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. Include wells with untreated cells as a negative control.

    • Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours). For long-term studies, the medium with fresh this compound may need to be replaced every 2-3 days.

  • Cell Viability Assessment:

    • At the end of the treatment period, add 10 µL of WST-1 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the absorbance values of the treated wells to the vehicle control wells.

    • Plot the cell viability (%) against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizations

Merestinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Met c-Met Receptor PI3K PI3K Met->PI3K RAS RAS Met->RAS AXL AXL Receptor AXL->PI3K AXL->RAS NTRK NTRK Receptor NTRK->PI3K NTRK->RAS HGF HGF HGF->Met Binds This compound This compound This compound->Met Inhibits This compound->AXL Inhibits This compound->NTRK Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Invasion mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified signaling pathways inhibited by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate C Treat cells with this compound (e.g., 48-96 hours) A->C B Prepare this compound serial dilutions B->C D Add WST-1 reagent C->D E Incubate and measure absorbance D->E F Normalize data and plot dose-response curve E->F G Calculate IC50 value F->G

References

Technical Support Center: Troubleshooting p-MET Inhibition with Merestinib

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a structured approach to troubleshooting the lack of p-MET (phosphorylated MET) inhibition by Merestinib in a western blot experiment. It addresses potential issues related to the inhibitor, the biological system, and the experimental protocol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my western blot not showing inhibition of p-MET after treating cells with this compound?

A: The absence of p-MET inhibition can stem from several factors. We have categorized them into three main areas for systematic troubleshooting: Inhibitor and Treatment Conditions , Biological System (Cell Line) , and Western Blot Protocol .

A. Troubleshooting the Inhibitor and Treatment Conditions
Potential Issue Explanation & Recommendation
Incorrect this compound Concentration This compound is a potent, ATP-competitive inhibitor of MET kinase with a Ki of 2 nM.[1][2][3][4] However, the effective concentration in a cell-based assay (IC50) is typically higher. For instance, the IC50 for inhibiting MET auto-phosphorylation in HGF-stimulated H460 cells is ~35 nM and ~59 nM in S114 cells.[1][3][4] In Hs746t cells, 100 nM this compound was shown to completely eliminate pMET.[5][6] Recommendation: Perform a dose-response experiment with a concentration range from 10 nM to 1 µM to determine the optimal inhibitory concentration for your specific cell line.
Drug Inactivity Improper storage or handling can lead to degradation of the compound. Recommendation: Ensure this compound is stored as recommended by the manufacturer. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and use fresh dilutions for each experiment.
Insufficient Treatment Duration This compound is a slow-off inhibitor with a long pharmacodynamic residence time (t1/2 of 525 min).[1] However, the time required to see maximal inhibition of p-MET can vary between cell lines and experimental conditions. In vitro experiments have shown effective p-NTRK1 inhibition after just 2 hours of treatment.[7] Recommendation: Perform a time-course experiment (e.g., 1, 2, 6, and 24 hours) at a fixed, effective concentration to identify the optimal treatment duration.
B. Troubleshooting the Biological System (Cell Line)
Potential Issue Explanation & Recommendation
Low or Absent MET Activation This compound inhibits the phosphorylation of MET. If the MET receptor is not activated (phosphorylated) in your untreated control cells, you will not be able to observe inhibition. MET activation is often driven by its ligand, Hepatocyte Growth Factor (HGF), or by gene amplification/mutation.[5][8] Recommendation: Ensure your control (untreated) lane shows a strong p-MET signal. If not, consider stimulating the cells with HGF. If the cell line is not known to have MET activation, it may not be a suitable model.
Cell Line Insensitivity The anti-proliferative activity of this compound is more potent in cell lines with MET gene amplification.[1] Cell lines without MET amplification may be less sensitive to its effects.[1] Recommendation: Verify the MET status (amplification, mutation, expression level) of your cell line from the literature or through characterization (e.g., qPCR, FISH, or total MET western blot).
Acquired Drug Resistance Cells can develop resistance to MET inhibitors through on-target mechanisms (secondary mutations in the MET kinase domain) or off-target mechanisms (activation of bypass signaling pathways like KRAS, EGFR, or BRAF).[9][10] Recommendation: If you are using a cell line that has been cultured for extended periods or previously exposed to MET inhibitors, consider obtaining a fresh, low-passage stock. If resistance is suspected, sequencing the MET kinase domain or performing a phospho-receptor tyrosine kinase (RTK) array could identify the underlying mechanism.[9]
C. Troubleshooting the Western Blot Protocol for Phosphoproteins

Detecting phosphorylated proteins requires specific protocol optimizations due to their low abundance and the labile nature of the phosphate group.[11][12][13][14]

Potential Issue Explanation & Recommendation
Dephosphorylation During Sample Prep Upon cell lysis, endogenous phosphatases are released and can rapidly remove phosphate groups from your target protein.[11][14][15] Recommendation: This is a critical step. Always use a lysis buffer supplemented with a fresh cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate).[15][16] Perform all sample preparation steps on ice or at 4°C to minimize enzyme activity.[15]
High Background from Blocking Agent Non-fat milk, a common blocking agent, contains high levels of the phosphoprotein casein.[13][14][15] This can be recognized by phospho-specific antibodies, leading to high background noise that can obscure a weak signal.[12][13][15] Recommendation: Use 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for blocking and antibody dilutions when probing for phosphoproteins.[13][15]
Interference from Buffers Phosphate-Buffered Saline (PBS) contains phosphate ions that can compete with the phospho-epitope for antibody binding, potentially reducing the signal.[13][15] Recommendation: Use Tris-based buffers (TBS, TBST) for all washing and antibody incubation steps.[13][15]
Low p-MET Abundance The fraction of a protein that is phosphorylated can be very low, making it difficult to detect.[13][14] Recommendation: Load a higher amount of total protein lysate onto the gel (e.g., 30-50 µg per lane).[13] Consider using a phosphoprotein enrichment kit if the signal remains weak.
Inappropriate Loading Control Changes in p-MET levels must be normalized to ensure that the observed effect is due to inhibition of phosphorylation, not changes in the total amount of MET protein. Recommendation: After probing for p-MET, strip the membrane and re-probe with an antibody against total MET.[13][14] The ratio of p-MET to total MET is the key readout.

Quantitative Data for this compound

The following table summarizes key potency values for this compound to help in designing your experiment.

ParameterTarget/Cell LineValueReference(s)
Ki c-MET Kinase2 nM[1][2][3][4]
IC50 (p-MET) HGF-stimulated H460 cells35.2 ± 6.9 nM[1][3]
IC50 (p-MET) S114 cells59.2 nM[1][3][4]
Effective Conc. Hs746t cells100 nM (Total p-MET elimination)[5][6]
IC50 (Proliferation) Hs746t cells (MET amplified)33.4 nM[5]
IC50 (Other Kinases) AXL2 nM[1][2][3]
DDR10.1 nM[1][2][3]
FLT37 nM[1][2][3]
MERTK10 nM[1][2][3]
MST1R11 nM[1][2][3]

Experimental Protocols

Detailed Protocol: Western Blot for p-MET Inhibition
  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • (Optional) If your model requires it, serum-starve the cells for 4-6 hours.

    • Prepare fresh dilutions of this compound in cell culture media. Treat cells with the desired concentrations (e.g., 0, 10, 30, 100, 300 nM) for the determined duration (e.g., 2 hours).

    • (Optional) If ligand-induced activation is needed, add HGF (e.g., 50 ng/mL) for the last 15-30 minutes of the inhibitor treatment period.

  • Cell Lysis and Protein Quantification:

    • Place the culture plate on ice and wash cells once with ice-cold PBS.

    • Aspirate PBS and add 100-150 µL of ice-cold RIPA lysis buffer per well. The buffer must be freshly supplemented with a protease and phosphatase inhibitor cocktail.[15][16]

    • Scrape the cells, transfer the lysate to a pre-chilled microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a standard method (e.g., BCA assay).

  • SDS-PAGE and Membrane Transfer:

    • Normalize protein samples to the same concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

    • Load 30-50 µg of protein per lane onto an SDS-PAGE gel (e.g., 8% acrylamide).

    • Run the gel until adequate separation is achieved.

    • Transfer the proteins to a PVDF membrane. Confirm successful transfer by staining the membrane with Ponceau S.[17]

  • Antibody Incubation and Detection:

    • Wash the membrane briefly with TBST.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12][13]

    • Incubate the membrane with the primary antibody against p-MET (e.g., Phospho-Met (Tyr1234/1235)) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

    • Wash the membrane 3 times for 10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

    • Wash the membrane 3 times for 10 minutes each with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager or film.

    • For Normalization: After imaging, strip the membrane according to the manufacturer's protocol and re-probe for total MET and a loading control (e.g., GAPDH or β-actin).

Visualizations

MET Signaling Pathway and this compound's Site of Action

MET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MET MET Receptor pMET p-MET (Dimerized & Activated) MET->pMET Autophosphorylation PI3K PI3K pMET->PI3K GRB2_SOS GRB2/SOS pMET->GRB2_SOS AKT AKT PI3K->AKT Proliferation_Survival Cell Proliferation & Survival AKT->Proliferation_Survival RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression & Proliferation ERK->Gene_Expression HGF HGF (Ligand) HGF->MET Binds This compound This compound This compound->pMET Inhibits Phosphorylation

Caption: The HGF/MET signaling pathway. This compound inhibits MET autophosphorylation.

Troubleshooting Workflow for p-MET Inhibition Assay

Troubleshooting_Workflow Start No p-MET Inhibition Observed with this compound Check_Controls Is p-MET signal strong in untreated control? Start->Check_Controls Check_Drug Step 1: Verify Drug & Treatment Check_Controls->Check_Drug Yes Check_WB Step 2: Optimize Western Blot Check_Controls->Check_WB No / Weak Drug_Conc Perform dose-response (e.g., 10 nM - 1 µM) Check_Drug->Drug_Conc WB_Inhibitors Use fresh phosphatase & protease inhibitors Check_WB->WB_Inhibitors Check_Cells Step 3: Evaluate Cell Line Cell_Status Confirm MET activation status (literature, stimulation) Check_Cells->Cell_Status Drug_Time Perform time-course (e.g., 1-24h) Drug_Conc->Drug_Time Drug_Fresh Use fresh drug stocks Drug_Time->Drug_Fresh Drug_Fresh->Check_WB WB_Block Block with 5% BSA in TBST (Avoid milk & PBS) WB_Inhibitors->WB_Block WB_Controls Normalize to Total MET WB_Block->WB_Controls WB_Controls->Check_Cells Cell_Resistance Check for potential resistance (use low-passage cells) Cell_Status->Cell_Resistance Success Inhibition Observed Cell_Resistance->Success

Caption: A logical workflow for troubleshooting the absence of p-MET inhibition.

References

Merestinib Xenograft Studies: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the potential for variability in the efficacy of Merestinib in xenograft studies. By understanding the critical factors that can influence experimental outcomes, researchers can enhance the reproducibility and reliability of their preclinical data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as LY2801653) is an orally available, small-molecule multi-kinase inhibitor.[1] Its primary target is the c-Met receptor tyrosine kinase (also known as hepatocyte growth factor receptor or HGFR).[1] By binding to c-Met, this compound inhibits its phosphorylation and disrupts the downstream signaling pathways that are crucial for tumor cell proliferation, survival, invasion, and angiogenesis.[1]

Q2: Beyond c-Met, what other kinases does this compound inhibit?

This compound is a multi-targeted inhibitor and has been shown to have activity against a range of other receptor tyrosine kinases, including AXL, MST1R (RON), ROS1, FLT3, MERTK, TEK, DDR1/2, and NTRK1/2/3.[2][3] This broad activity profile may contribute to its anti-tumor effects in various cancer models.

Q3: In which types of xenograft models has this compound shown efficacy?

Preclinical studies have demonstrated this compound's anti-tumor activity in a variety of xenograft models, including:

  • MET-amplified models: Such as MKN45 gastric cancer cells.[4][5]

  • MET-autocrine models: Including U-87MG glioblastoma and KP4 pancreatic cancer cells, where the tumor cells themselves produce the HGF ligand.[4][5]

  • MET-overexpressing models: For example, H441 non-small cell lung cancer cells.[4][5]

  • NTRK fusion-positive models: this compound has shown significant tumor growth inhibition in models with NTRK gene fusions, such as the KM-12 colorectal cancer cell line (TPM3-NTRK1) and patient-derived xenografts (PDX) with similar fusions.[6]

Q4: What are the known mechanisms of resistance to this compound?

Resistance to this compound and other c-Met inhibitors can arise from several mechanisms:

  • On-target resistance: This typically involves the acquisition of secondary mutations in the MET kinase domain that interfere with drug binding.[7]

  • Off-target resistance (Bypass Signaling): Tumor cells can activate alternative signaling pathways to circumvent the inhibition of c-Met. This can include the upregulation of other receptor tyrosine kinases like EGFR or the activation of downstream signaling molecules such as KRAS.[7][8]

  • Tumor Microenvironment-Mediated Resistance: The tumor microenvironment can play a significant role in resistance. For instance, cancer-associated fibroblasts (CAFs) can secrete high levels of Hepatocyte Growth Factor (HGF), the ligand for c-Met, which can outcompete the inhibitor.[9] Hypoxia within the tumor can also lead to increased c-Met expression through the activation of Hypoxia-Inducible Factor 1α (HIF-1α).[10][11]

Troubleshooting Guide for Variability in this compound Efficacy

Variability in the efficacy of this compound in xenograft studies can be frustrating. This guide provides a structured approach to troubleshooting common issues.

Issue 1: Suboptimal or Inconsistent Tumor Growth Inhibition
Potential Cause Troubleshooting Steps
Inappropriate Xenograft Model Selection - Confirm Target Expression: Verify the expression and activation status of c-Met and other potential targets (e.g., AXL, NTRK fusions) in your chosen cell line or PDX model. Efficacy is often correlated with high levels of target expression or gene amplification. - Consider the Growth Dependency: Use models known to be driven by the signaling pathways that this compound inhibits. For example, MET-amplified or NTRK-fusion-driven tumors are more likely to respond.
Suboptimal Drug Formulation and Administration - Use an Enabled Formulation: Early studies noted negligible systemic exposure with a simple drug-in-capsule formulation. An enabled (solid dispersion) formulation is crucial for adequate bioavailability.[2] - Follow Recommended Solubilization: For in vivo studies, this compound can be solubilized in vehicles such as 20% Captisol in water or a solution of PEG300, Tween80, and ddH2O.[4] - Ensure Consistent Dosing: Administer this compound orally via gavage at a consistent time each day to maintain steady-state drug levels.
Pharmacokinetic Variability - Short Half-Life in Mice: this compound has a relatively short elimination half-life in mice (approximately 2.9 hours).[4] Consider the dosing schedule's impact on maintaining therapeutic concentrations. Once-daily dosing may be sufficient, but for some models, a twice-daily regimen might be necessary to sustain target inhibition. - Perform PK/PD Studies: If feasible, conduct pharmacokinetic (PK) and pharmacodynamic (PD) studies to correlate drug exposure with target inhibition in your specific model.
Issue 2: Development of Drug Resistance
Potential Cause Troubleshooting Steps
On-Target Resistance (MET Mutations) - Sequence Tumor Samples: If tumors initially respond and then regrow, sequence the MET gene in the resistant tumors to identify potential secondary mutations.
Bypass Pathway Activation - Analyze Resistant Tumors: Use techniques like Western blotting or phospho-RTK arrays to screen for the activation of alternative signaling pathways (e.g., EGFR, HER3, KRAS). - Consider Combination Therapies: If a bypass pathway is identified, consider combination studies with an inhibitor of that pathway.
Influence of the Tumor Microenvironment - Co-culture Models: In vitro, co-culture your cancer cells with fibroblasts to assess if secreted factors like HGF are conferring resistance. - Analyze the Stroma: In vivo, analyze the tumor stroma for the presence of CAFs and hypoxia markers. Models with a more prominent stromal component may be less responsive to monotherapy.

Data Presentation

Table 1: Summary of this compound Efficacy in Preclinical Xenograft Models

Xenograft Model Cancer Type Key Genetic Feature Dose and Schedule Observed Efficacy Reference
MKN45Gastric CancerMET AmplificationNot specifiedAnti-tumor effects[4][5]
U-87MGGlioblastomaMET AutocrineNot specifiedAnti-tumor effects[4][5]
KP4Pancreatic CancerMET AutocrineNot specifiedAnti-tumor effects[4][5]
H441Non-Small Cell Lung CancerMET OverexpressionNot specifiedAnti-tumor effects[4][5]
KM-12Colorectal CancerTPM3-NTRK1 Fusion24 mg/kg, once daily, oralSignificant tumor growth inhibition (T/C=4%)[6]
EL1989 PDXColorectal CancerTPM3-NTRK1 Fusion24 mg/kg, once daily, oralTumor regression[6]

T/C = Treatment/Control. A lower T/C value indicates greater efficacy.

Experimental Protocols

General Protocol for a Cell Line-Derived Xenograft (CDX) Study
  • Cell Culture: Culture the selected cancer cell line (e.g., KM-12) under standard conditions as recommended by the supplier.

  • Animal Model: Use immunocompromised mice (e.g., athymic nude or NSG mice), typically 6-8 weeks old. Allow a one-week acclimatization period.

  • Tumor Implantation:

    • Harvest cultured cells during the logarithmic growth phase.

    • Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio) to a final concentration of 1-10 x 10^6 cells per 100 µL.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Begin monitoring tumor growth 2-3 times per week once tumors become palpable.

    • Measure tumor dimensions using digital calipers and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment:

    • When the average tumor volume reaches a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.

    • Prepare this compound for oral administration. A common vehicle is 20% Captisol in water or a solution containing PEG300, Tween80, and ddH2O.[4]

    • Administer this compound or the vehicle control to the respective groups via oral gavage at the desired dose and schedule (e.g., 24 mg/kg, once daily).[6]

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting, sequencing).

General Protocol for a Patient-Derived Xenograft (PDX) Study
  • Tissue Acquisition: Obtain fresh tumor tissue from consenting patients under an IRB-approved protocol.

  • Animal Model: Use highly immunodeficient mice such as NSG mice to support the engraftment of human tissue.

  • Tumor Implantation:

    • Process the fresh tumor tissue under sterile conditions, removing any necrotic or non-tumorous tissue.

    • Cut the tumor into small fragments (e.g., 2-3 mm³).

    • Surgically implant a tumor fragment subcutaneously into the flank of an anesthetized mouse.

  • Engraftment and Passaging:

    • Monitor the mice for tumor growth. The time to engraftment can vary significantly.

    • Once the tumor reaches a sufficient size (e.g., >1000 mm³), it can be passaged to a new cohort of mice for expansion.

  • Treatment Study:

    • Once a sufficient number of mice with established PDX tumors are available, follow the randomization, treatment, and evaluation steps as outlined in the CDX protocol.

Mandatory Visualizations

Signaling Pathways

Merestinib_Signaling_Pathways cluster_this compound This compound Inhibition cluster_cMet c-Met Pathway cluster_AXL AXL Pathway This compound This compound cMet_p p-c-Met This compound->cMet_p Inhibits AXL_p p-AXL This compound->AXL_p Inhibits HGF HGF cMet c-Met HGF->cMet Binds cMet->cMet_p Activates PI3K_cMet PI3K/AKT cMet_p->PI3K_cMet RAS_cMet RAS/MAPK cMet_p->RAS_cMet STAT_cMet STAT cMet_p->STAT_cMet Proliferation_cMet Proliferation/ Survival PI3K_cMet->Proliferation_cMet RAS_cMet->Proliferation_cMet STAT_cMet->Proliferation_cMet GAS6 GAS6 AXL AXL GAS6->AXL Binds AXL->AXL_p Activates PI3K_AXL PI3K/AKT AXL_p->PI3K_AXL RAS_AXL RAS/MAPK AXL_p->RAS_AXL Proliferation_AXL Proliferation/ Survival/ Resistance PI3K_AXL->Proliferation_AXL RAS_AXL->Proliferation_AXL Xenograft_Workflow cluster_Preparation Preparation cluster_Implantation Implantation cluster_Monitoring Monitoring & Treatment cluster_Analysis Analysis CellCulture 1. Cell Culture (CDX) Implantation 2. Subcutaneous Implantation CellCulture->Implantation TissuePrep 1. Tumor Tissue Prep (PDX) TissuePrep->Implantation TumorGrowth 3. Monitor Tumor Growth Implantation->TumorGrowth Randomization 4. Randomize Mice TumorGrowth->Randomization Treatment 5. Administer this compound (Oral Gavage) Randomization->Treatment Efficacy 6. Measure Tumor Volume & Body Weight Treatment->Efficacy Endpoint 7. Endpoint Analysis (Histology, WB, etc.) Efficacy->Endpoint Troubleshooting_Logic Start Inconsistent Efficacy Observed CheckModel Is the xenograft model appropriate? Start->CheckModel CheckDrug Is drug formulation & administration correct? CheckModel->CheckDrug [Yes] SolutionModel Validate target expression. Select appropriate model. CheckModel->SolutionModel [No] CheckPK Is drug exposure adequate? CheckDrug->CheckPK [Yes] SolutionDrug Use enabled formulation. Optimize vehicle & route. CheckDrug->SolutionDrug [No] CheckResistance Has resistance developed? CheckPK->CheckResistance [Yes] SolutionPK Adjust dosing schedule. Conduct PK/PD studies. CheckPK->SolutionPK [No] SolutionResistance Analyze resistant tumors. Consider combination therapy. CheckResistance->SolutionResistance [Yes]

References

How to minimize Merestinib degradation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper handling and storage of Merestinib to minimize degradation in stock solutions, ensuring the integrity and reliability of your experimental results.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitate observed in stock solution upon thawing. 1. Solvent quality: DMSO may have absorbed moisture, reducing solubility.[1][2] 2. Concentration too high: The concentration of this compound may exceed its solubility limit in the solvent under the storage conditions. 3. Improper dissolution: The compound may not have been fully dissolved initially.1. Use fresh, anhydrous (moisture-free) DMSO to prepare new stock solutions.[1][2] 2. Prepare a new stock solution at a slightly lower concentration. 3. Ensure complete dissolution by gentle warming (to no more than 37°C) and vortexing. If the precipitate persists, sonication may be used sparingly.
Loss of compound activity in the experiment. 1. Degradation due to improper storage: Exposure to room temperature for extended periods, or multiple freeze-thaw cycles can lead to degradation.[1][2][3] 2. Degradation in aqueous media: this compound stability in aqueous solutions for extended periods may be limited.1. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1][3] Store aliquots at -80°C for long-term storage.[1][2] 2. Prepare fresh dilutions in your aqueous experimental media from the frozen stock solution immediately before use.[4]
Inconsistent results between experiments. 1. Inaccurate concentration of stock solution: This could be due to weighing errors or incomplete dissolution. 2. Variability in stock solution handling: Differences in storage time or temperature between aliquots.1. Carefully calibrate the balance before weighing. Ensure the compound is completely dissolved before making aliquots. 2. Follow a standardized protocol for stock solution preparation, aliquoting, and storage for all experiments.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for preparing this compound stock solutions?

The most recommended solvent for preparing this compound stock solutions is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][5] It is crucial to use fresh DMSO, as it is hygroscopic and absorbed moisture can significantly reduce the solubility of this compound.[1][2]

2. What is the maximum recommended concentration for a this compound stock solution in DMSO?

This compound is soluble in DMSO at concentrations of 100 mg/mL (180.98 mM) and ≥ 32 mg/mL (57.92 mM).[1][2] However, to ensure complete dissolution and avoid precipitation, it is advisable to prepare stock solutions at a concentration range of 10-50 mM.

3. How should I store this compound powder?

This compound powder should be stored at -20°C.[2][5] Under these conditions, it is stable for at least 3 to 4 years.[1][2][5]

4. What are the optimal storage conditions for this compound stock solutions?

For long-term storage, it is recommended to store this compound stock solutions in DMSO at -80°C, where they can be stable for up to 2 years.[2] For shorter-term storage, -20°C is acceptable for up to 1 year.[2] To minimize degradation, it is critical to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1][3]

5. Is this compound light-sensitive?

6. Can I store this compound solutions in aqueous buffers?

It is not recommended to store this compound in aqueous buffers for extended periods. For in vitro cell-based assays, it is best to make fresh dilutions of the DMSO stock solution in the culture medium immediately before use.[4] The final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid solvent toxicity to the cells.[3]

Data on this compound Storage and Stability

Form Solvent Storage Temperature Stability Duration Reference
PowderN/A-20°C≥ 4 years[5]
PowderN/A-20°C3 years[1][2]
In SolutionDMSO-80°C2 years[2]
In SolutionDMSO-20°C1 year[2]
In SolutionDMSO-80°C1 year[1]
In SolutionDMSO-20°C1 month[1]

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 552.53 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or cryovials (amber or wrapped in foil)

  • Pipettes and sterile filter tips

Procedure:

  • Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Carefully weigh out 5.53 mg of this compound powder on a calibrated analytical balance.

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution gently until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution, but prolonged heating should be avoided.

  • Aliquoting: Dispense the stock solution into single-use, light-protected (amber or foil-wrapped) sterile vials.

  • Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Visualizations

Merestinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds P1 Phosphorylation cMet->P1 Dimerization & Autophosphorylation GRB2 GRB2 P1->GRB2 PI3K PI3K P1->PI3K STAT3 STAT3 P1->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation This compound This compound This compound->P1 Inhibits

Caption: this compound inhibits c-Met signaling.

Stock_Solution_Workflow start Start weigh Equilibrate and Weigh This compound Powder start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex/Warm Gently to Ensure Complete Dissolution dissolve->vortex aliquot Aliquot into Single-Use, Light-Protected Vials vortex->aliquot storage Store at -80°C (long-term) or -20°C (short-term) aliquot->storage end End storage->end

Caption: Workflow for preparing stable this compound stock solutions.

Troubleshooting_Flowchart start Precipitate in Stock Solution? cause1 Is DMSO fresh and anhydrous? start->cause1 solution1 Use fresh, anhydrous DMSO to prepare new solution. cause1->solution1 No cause2 Is concentration too high? cause1->cause2 Yes end_ok Problem Resolved solution1->end_ok solution2 Prepare a new solution at a lower concentration. cause2->solution2 Yes action Warm gently and vortex. If persists, sonicate briefly. cause2->action No solution2->end_ok action->end_ok Dissolves end_not_ok If problem persists, contact technical support. action->end_not_ok Does not dissolve

Caption: Troubleshooting precipitate in this compound stock solutions.

References

Validation & Comparative

Head-to-head comparison of Merestinib and Cabozantinib in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the preclinical performance of two multi-kinase inhibitors, Merestinib and Cabozantinib. This analysis is based on publicly available experimental data to inform on their respective mechanisms of action, efficacy in various cancer models, and key pharmacological properties.

This compound (LY2801653) and Cabozantinib (XL184) are both orally bioavailable small molecule tyrosine kinase inhibitors (TKIs) that have demonstrated significant anti-tumor activity in preclinical models. While both drugs target the MET signaling pathway, a key driver in many cancers, their broader kinase inhibition profiles and reported preclinical efficacies exhibit notable differences. This guide aims to dissect these differences through a detailed comparison of their mechanisms of action, in vitro potency, and in vivo anti-tumor effects.

Mechanism of Action and Target Profile

Both this compound and Cabozantinib are classified as type II ATP-competitive kinase inhibitors. Their primary mechanisms involve binding to and inhibiting the phosphorylation of key receptor tyrosine kinases (RTKs) involved in tumorigenesis, tumor progression, and angiogenesis.

This compound was initially developed as a potent and selective inhibitor of c-MET.[1] However, subsequent studies have revealed its activity against a broader range of kinases, including MST1R (RON), AXL, MERTK, TEK, ROS1, and DDR1/2.[2][3] This multi-targeted profile suggests that this compound's anti-tumor effects may extend beyond MET-driven cancers.

Cabozantinib is recognized as a potent inhibitor of MET, VEGFR2, and AXL.[4][5] Its ability to simultaneously target both the MET and VEGFR signaling pathways is a key aspect of its mechanism, as MET activation has been identified as a mechanism of resistance to anti-angiogenic therapies that solely target the VEGF pathway.[4] Cabozantinib also inhibits other RTKs such as RET, KIT, and FLT3.[4][6]

The following diagram illustrates the primary signaling pathways targeted by both inhibitors.

G Signaling Pathways Targeted by this compound and Cabozantinib This compound This compound MET_M MET This compound->MET_M AXL_M AXL This compound->AXL_M MST1R_M MST1R (RON) This compound->MST1R_M ROS1_M ROS1 This compound->ROS1_M DDR12_M DDR1/2 This compound->DDR12_M Proliferation Cell Proliferation MET_M->Proliferation Survival Cell Survival MET_M->Survival Invasion Invasion & Metastasis MET_M->Invasion AXL_M->Invasion Cabozantinib Cabozantinib MET_C MET Cabozantinib->MET_C VEGFR2_C VEGFR2 Cabozantinib->VEGFR2_C AXL_C AXL Cabozantinib->AXL_C RET_C RET Cabozantinib->RET_C KIT_C KIT Cabozantinib->KIT_C MET_C->Proliferation MET_C->Survival MET_C->Invasion Angiogenesis Angiogenesis VEGFR2_C->Angiogenesis AXL_C->Invasion

Caption: Primary signaling pathways targeted by this compound and Cabozantinib.

In Vitro Kinase Inhibition

The potency of this compound and Cabozantinib against their respective target kinases has been determined through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

KinaseThis compound (IC50, nM)Cabozantinib (IC50, nM)Reference
MET 4.713[7]
AXL -7[4]
VEGFR2 -0.035[6]
MST1R (RON) --
ROS1 --
DDR1 --
DDR2 --
RET -4[4]
KIT -30[4]
FLT3 -12[4]
TIE2 -14.3[4]

Preclinical In Vivo Efficacy

Both this compound and Cabozantinib have demonstrated significant anti-tumor activity in a variety of preclinical xenograft models.

This compound: Preclinical studies have highlighted this compound's potent anti-tumor effects, particularly in MET-driven cancer models. In a U87MG glioblastoma xenograft model, oral administration of this compound resulted in significant tumor growth inhibition.[2] Furthermore, this compound has been shown to inhibit angiogenesis and induce tumor vessel normalization in xenograft tumors, an effect that is likely not solely driven by MET inhibition.[8] In a phase 1 study, exposures of this compound at 80 mg or higher were found to exceed the EC50 threshold for tumor growth inhibition in a preclinical mouse U87MG xenograft model.[2]

Cabozantinib: Cabozantinib has demonstrated robust anti-tumor and anti-metastatic effects across a broad range of preclinical models. In a patient-derived xenograft (PDX) model of papillary renal cell carcinoma with a MET mutation, Cabozantinib treatment led to significant tumor regression and inhibition of lung metastasis.[1][9] In colorectal cancer PDX models, Cabozantinib exhibited potent antitumor activity, with some studies suggesting superior tumor growth inhibition compared to other multi-kinase inhibitors like regorafenib.[10] The dual inhibition of MET and VEGFR2 by Cabozantinib is thought to be crucial for its efficacy, as it can overcome resistance mechanisms to therapies that only target the VEGF pathway.[4] In various xenograft models, including those for breast, lung, and glioma tumors, Cabozantinib has been shown to decrease tumor and endothelial cell proliferation while increasing apoptosis.[6]

The following diagram illustrates a generalized experimental workflow for evaluating the efficacy of these inhibitors in a xenograft model.

G Generalized Xenograft Model Workflow cluster_groups Treatment Arms start Tumor Cell Implantation (Subcutaneous or Orthotopic) tumor_growth Tumor Growth Monitoring (Calipers, Imaging) start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Drug Administration (e.g., Oral Gavage) randomization->treatment vehicle Vehicle Control randomization->vehicle drug_a This compound randomization->drug_a drug_b Cabozantinib randomization->drug_b monitoring Continued Tumor Growth and Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis (Tumor Volume, Metastasis, Survival) monitoring->endpoint analysis Tissue Collection (IHC, Western Blot, etc.) endpoint->analysis

Caption: Generalized workflow for in vivo xenograft studies.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of preclinical findings. Below are generalized methodologies based on the reviewed literature.

Cell Lines and Culture: Human cancer cell lines are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Kinase Assays: The inhibitory activity of the compounds against various kinases is typically determined using enzymatic assays. These assays measure the phosphorylation of a substrate by a specific kinase in the presence of varying concentrations of the inhibitor. The IC50 value is then calculated from the dose-response curve.

Western Blotting: To assess the inhibition of signaling pathways, cells are treated with the inhibitors for a specified time, followed by lysis. Protein lysates are then separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against phosphorylated and total forms of the target proteins (e.g., p-MET, MET, p-AKT, AKT, p-ERK, ERK).

Cell Proliferation and Viability Assays: The anti-proliferative effects of the drugs are assessed using assays such as MTT or CellTiter-Glo. Cells are seeded in 96-well plates and treated with a range of drug concentrations for a specified period (e.g., 72 hours). The IC50 for cell growth inhibition is then determined.

In Vivo Xenograft Studies:

  • Animal Models: Immunocompromised mice (e.g., nude, SCID) are commonly used.

  • Tumor Implantation: Human tumor cells are injected subcutaneously or orthotopically into the mice.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The drugs are typically administered orally via gavage at specified doses and schedules.

  • Efficacy Evaluation: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry, western blotting). Animal body weight is also monitored as an indicator of toxicity.

  • Immunohistochemistry (IHC): Tumor tissues are fixed, sectioned, and stained with antibodies to assess protein expression and localization (e.g., Ki-67 for proliferation, CD31 for microvessel density, and cleaved caspase-3 for apoptosis).

Summary and Conclusion

Both this compound and Cabozantinib are potent multi-kinase inhibitors with significant preclinical anti-tumor activity. While both target the MET pathway, their distinct broader kinase inhibition profiles likely contribute to differences in their efficacy across various tumor types. Cabozantinib's well-documented potent inhibition of VEGFR2 in addition to MET and AXL provides a strong rationale for its use in tumors where angiogenesis and MET-driven resistance are key factors. This compound's activity against a different spectrum of kinases, including AXL, MST1R, and ROS1, suggests its potential in other specific cancer contexts.

A direct, head-to-head preclinical study under identical experimental conditions would be necessary for a definitive comparison of their efficacy. However, the available data suggest that both compounds are promising therapeutic agents. The choice between these inhibitors for further clinical development in specific indications would likely be guided by the specific molecular alterations and signaling pathways driving the cancer of interest. Researchers are encouraged to consult the primary literature for detailed experimental conditions and data when designing their own studies.

References

Merestinib's Cross-Resistance Profile in the Landscape of MET Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to targeted therapies remains a critical challenge in oncology. In the context of MET-driven cancers, a diverse array of resistance mechanisms can limit the long-term efficacy of MET tyrosine kinase inhibitors (TKIs). This guide provides a comparative analysis of the cross-resistance profile of Merestinib, a type II MET inhibitor, with other MET inhibitors, supported by available preclinical data. Understanding these cross-resistance patterns is crucial for developing sequential and combination therapeutic strategies to overcome resistance.

Mechanisms of Resistance to MET Inhibitors

Resistance to MET inhibitors can be broadly categorized into two main types:

  • On-target resistance involves genetic alterations within the MET gene itself, primarily secondary mutations in the kinase domain that interfere with drug binding.

  • Off-target (or bypass) resistance involves the activation of alternative signaling pathways that circumvent the need for MET signaling to drive tumor cell survival and proliferation.

Comparative Cross-Resistance of MET Inhibitors

The development of resistance is intricately linked to the type of MET inhibitor used. MET inhibitors are generally classified into two main types based on their binding mode to the MET kinase domain:

  • Type I inhibitors (e.g., Crizotinib, Capmatinib, Savolitinib, Tepotinib) bind to the active "DFG-in" conformation of the kinase.

  • Type II inhibitors (e.g., this compound, Cabozantinib, Glesatinib) bind to the inactive "DFG-out" conformation.

This difference in binding mode significantly influences the spectrum of resistance mutations that arise and the potential for cross-resistance between different inhibitors.

On-Target Resistance: A Tale of Two Binding Modes

Acquired mutations in the MET kinase domain are a common mechanism of resistance. Notably, the location of these mutations often dictates sensitivity or resistance to different classes of MET inhibitors.

  • Mutations conferring resistance to Type I inhibitors: Mutations at residues D1228 and Y1230 in the MET kinase domain are frequently observed in patients who develop resistance to type I inhibitors like savolitinib and capmatinib.[1][2][3][4][5] These mutations are thought to weaken the binding of type I inhibitors.[6]

  • This compound's activity against Type I resistance mutations: As a type II inhibitor, this compound has shown preclinical activity against tumors harboring MET D1228 and Y1230 mutations, which confer resistance to type I inhibitors.[3][6] This suggests that this compound could be a viable therapeutic option for patients who have progressed on a type I MET inhibitor due to these specific on-target mutations. For instance, resistance to crizotinib driven by a MET Y1230C mutation was shown to be clinically targetable with this compound.[6]

  • Mutations conferring resistance to Type II inhibitors: Conversely, resistance to type II MET inhibitors can be driven by mutations at different sites, such as L1195 and F1200 .[5][6][7][8][9] The L1195V mutation, for example, has been shown to confer resistance to crizotinib as well as to type II MET TKIs.[6]

  • Solvent front mutations: The G1163R mutation, located at the solvent front, confers resistance to type Ia inhibitors like crizotinib but not to type Ib (tepotinib, savolitinib, capmatinib) or type II inhibitors.[5][6]

This differential sensitivity creates a potential strategy of sequential therapy, where a patient progressing on a type I inhibitor due to a D1228/Y1230 mutation might be switched to a type II inhibitor like this compound.

Off-Target Resistance: Bypassing the MET Blockade

Tumor cells can also develop resistance by activating alternative signaling pathways, thereby reducing their dependence on MET signaling. Common bypass mechanisms include:

  • Activation of other Receptor Tyrosine Kinases (RTKs): Upregulation and activation of EGFR is a frequently observed mechanism of resistance to MET inhibitors like savolitinib and capmatinib.[10][11][12][13] This can occur through increased expression of EGFR and its ligands or the formation of MET-EGFR heterodimers.[11][12]

  • Activation of downstream signaling pathways:

    • RAS-MAPK Pathway: Activating mutations in KRAS or alterations in other components of the MAPK pathway can confer resistance to MET inhibitors.[14][15][16][17][18]

    • PI3K/AKT/mTOR Pathway: Activation of the PI3K/AKT pathway, sometimes through PIK3CA amplification, is another key bypass track.[11][12][18][19]

    • MYC Amplification: Concurrent MYC amplification has been identified as a potential mechanism of primary resistance to capmatinib.[18][20] Decoupling of MYC expression from MET activity is also a hallmark of acquired resistance to savolitinib.[20]

  • Immune-mediated resistance: For multi-targeted inhibitors like cabozantinib, which also inhibits VEGFR, resistance can be mediated by the tumor microenvironment, including the compensatory upregulation of pro-angiogenic factors by immune cells.[21]

The cross-resistance profile of this compound in the context of these bypass mechanisms is less well-defined in direct comparative studies. However, as a multi-kinase inhibitor targeting AXL, MERTK, TYRO3, ROS1, and MKNK1/2 in addition to MET, this compound may have an advantage in overcoming resistance driven by the activation of some of these alternative kinases.[22][23][24][25][26][27]

Quantitative Data on Cross-Resistance

Resistance MechanismMET Inhibitor Class AffectedThis compound ActivityOther Active Inhibitors (Class)
On-Target Mutations
MET D1228 mutationsType IActive[3][6]Cabozantinib, Glesatinib (Type II)[3]
MET Y1230 mutationsType IActive[6]Cabozantinib, Glesatinib (Type II)[3]
MET L1195 mutationsType II, Crizotinib (Type I)Potentially Reduced[6][25]Some Type I inhibitors may retain activity[9]
MET F1200 mutationsType IIPotentially Reduced[7][9]Type I inhibitors may retain activity[7][9]
MET G1163R mutationCrizotinib (Type Ia)ActiveType Ib and other Type II inhibitors[5][6]
Bypass Pathways
EGFR ActivationType I (e.g., Savolitinib, Capmatinib)To be determinedCombination with EGFR inhibitors[10][13]
KRAS/MAPK ActivationAll MET inhibitorsTo be determinedCombination with MEK inhibitors[16]
PI3K/AKT ActivationAll MET inhibitorsTo be determinedCombination with PI3K/AKT inhibitors[12]
MYC AmplificationType I (e.g., Capmatinib)To be determinedMYC inhibitors[18]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings. Below are generalized protocols for common assays used to determine cross-resistance.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cancer cell lines (parental and resistant variants) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound and other MET inhibitors for a specified period (e.g., 72 hours).

  • Reagent Addition: Add MTT reagent or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measurement: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a sigmoidal curve.

Western Blotting (Immunoblotting)

This technique is used to detect specific proteins in a cell lysate and assess the phosphorylation status of signaling molecules.

  • Cell Lysis: Treat cells with inhibitors for a defined period, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for total and phosphorylated MET, EGFR, AKT, ERK, etc., followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizing MET Signaling and Resistance

MET Signaling Pathway

MET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET MET RAS RAS MET->RAS PI3K PI3K MET->PI3K HGF HGF HGF->MET Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival

Caption: Simplified MET signaling pathway leading to cell proliferation and survival.

Experimental Workflow for Determining Cross-Resistance

Cross_Resistance_Workflow start Start: Parental MET-dependent Cancer Cell Line generate_resistant Generate Resistant Cell Lines (Chronic exposure to MET inhibitor) start->generate_resistant characterize Characterize Resistance Mechanisms (Sequencing, Western Blot) generate_resistant->characterize viability_assay Cell Viability Assays (IC50 determination) characterize->viability_assay compare Compare IC50 values of this compound and other MET inhibitors viability_assay->compare conclusion Conclusion: Determine Cross-Resistance Profile compare->conclusion

Caption: Workflow for establishing and evaluating cross-resistance in vitro.

Logical Relationships of MET Inhibitor Resistance

Resistance_Mechanisms cluster_type1 Resistance to Type I Inhibitors cluster_type2 Resistance to Type II Inhibitors cluster_bypass Bypass Mechanisms D1228 MET D1228 Mutations This compound This compound (Type II) D1228->this compound Sensitive Y1230 MET Y1230 Mutations Y1230->this compound Sensitive L1195 MET L1195 Mutations F1200 MET F1200 Mutations EGFR EGFR Activation EGFR->this compound Resistance? KRAS KRAS Activation KRAS->this compound Resistance? PI3K PI3K/AKT Activation PI3K->this compound Resistance? This compound->L1195 Resistant This compound->F1200 Resistant

Caption: Cross-resistance relationships between MET inhibitor types and mutations.

Conclusion

This compound, as a type II MET inhibitor, demonstrates a distinct cross-resistance profile compared to type I inhibitors. Its ability to overcome resistance mediated by MET D1228 and Y1230 mutations offers a clear therapeutic rationale for its use in patients who have progressed on type I inhibitors with these specific on-target alterations. However, the emergence of resistance to this compound is possible, potentially through mutations at L1195 and F1200, or via the activation of bypass signaling pathways. Further head-to-head preclinical studies with detailed quantitative data are necessary to fully elucidate the cross-resistance landscape and to guide the optimal clinical sequencing and combination strategies for MET-targeted therapies.

References

Predicting Response to Merestinib Therapy: A Comparative Guide to In Vivo Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Merestinib (LY2801653) is a potent, orally bioavailable multi-kinase inhibitor that has shown promise in clinical development for the treatment of various solid tumors.[1] Its mechanism of action involves the inhibition of several key receptor tyrosine kinases, including MET, AXL, MERTK, ROS1, and NTRK.[2] This guide provides a comprehensive comparison of biomarkers for predicting response to this compound therapy in vivo, supported by experimental data and detailed methodologies. We also compare this compound's performance with alternative targeted therapies.

Mechanism of Action and Targeted Pathways

This compound is a Type II ATP-competitive inhibitor, binding to the inactive "DFG-out" conformation of its target kinases.[3] This mode of inhibition can be effective against certain resistance mutations that affect Type I inhibitors. The primary targets of this compound are central nodes in signaling pathways that drive tumor cell proliferation, survival, invasion, and angiogenesis.

Below is a diagram illustrating the primary signaling pathways inhibited by this compound.

Merestinib_Signaling_Pathways cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling HGF HGF MET MET HGF->MET Gas6 Gas6 AXL AXL Gas6->AXL MERTK MERTK Gas6->MERTK Neurotrophins Neurotrophins NTRK NTRK Neurotrophins->NTRK PI3K PI3K MET->PI3K RAS RAS MET->RAS STAT3 STAT3 MET->STAT3 AXL->PI3K ERK ERK AXL->ERK MERTK->PI3K NTRK->PI3K NTRK->RAS ROS1 ROS1 ROS1->PI3K ROS1->RAS ROS1->STAT3 AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK ERK->Proliferation Invasion Invasion ERK->Invasion STAT3->Survival Angiogenesis Angiogenesis STAT3->Angiogenesis This compound This compound This compound->MET This compound->AXL This compound->MERTK This compound->NTRK This compound->ROS1 Biomarker_Workflow Tumor_Biopsy Tumor Biopsy Collection DNA_RNA_Extraction DNA/RNA Extraction Tumor_Biopsy->DNA_RNA_Extraction FISH Fluorescence In Situ Hybridization (FISH) Tumor_Biopsy->FISH IHC Immunohistochemistry (IHC) Tumor_Biopsy->IHC NGS_Panel Next-Generation Sequencing (NGS) DNA_RNA_Extraction->NGS_Panel ddPCR Droplet Digital PCR (ddPCR) DNA_RNA_Extraction->ddPCR METex14_Mutation METex14 Mutation Detected NGS_Panel->METex14_Mutation NTRK_Fusion NTRK Fusion Detected NGS_Panel->NTRK_Fusion MET_Amplification MET Amplification Detected NGS_Panel->MET_Amplification No_Biomarker No Targetable Biomarker NGS_Panel->No_Biomarker FISH->MET_Amplification ddPCR->MET_Amplification Merestinib_Therapy Consider this compound Therapy METex14_Mutation->Merestinib_Therapy NTRK_Fusion->Merestinib_Therapy MET_Amplification->Merestinib_Therapy Alternative_Therapy Consider Alternative Therapies No_Biomarker->Alternative_Therapy

References

Comparative Guide to Validating Merestinib Target Engagement in Living Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the target engagement of Merestinib, a multi-kinase inhibitor, within a cellular context. Objective comparisons are supported by experimental data and detailed protocols to aid in the selection of the most appropriate assay for your research needs.

Introduction to this compound

This compound (LY2801653) is an orally available, small-molecule, multi-kinase inhibitor.[1][2] It functions as a Type-II ATP-competitive, slow-off inhibitor of several receptor tyrosine kinases.[3][4] Its primary target is the proto-oncogene c-Met (hepatocyte growth factor receptor), but it also potently inhibits a range of other kinases, playing a crucial role in its anti-neoplastic activity.[1][4][5] Dysregulation of these kinases is implicated in tumor cell proliferation, survival, invasion, and angiogenesis.[1] Validating that this compound effectively binds to these intended targets in a complex cellular environment is a critical step in drug development, as factors like cell permeability, high intracellular ATP concentrations, and kinase localization can significantly influence inhibitor potency and selectivity.[6][7]

This compound Kinase Inhibition Profile

This compound exhibits potent inhibitory activity across a panel of kinases. The following table summarizes its in vitro potency, providing a baseline for expected cellular activity.

Target KinaseInhibition MetricPotency (nM)Reference
c-Met Ki2[3][4]
AXL IC502[3][4]
DDR1 IC500.1[3][4]
FLT3 IC507[3][4]
MKNK1/2 IC507[3][4]
DDR2 IC507[3][4]
MERTK IC5010[3][4]
MST1R (RON) IC5011[3][4]
ROS1 IC5023[3]
TEK IC5063[4]

This compound Signaling Pathway Inhibition

This compound primarily targets the c-Met receptor tyrosine kinase. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), c-Met dimerizes and autophosphorylates, initiating downstream signaling cascades like RAS/MAPK and PI3K/AKT that drive cell proliferation, motility, and survival. This compound binds to the ATP-binding pocket of c-Met, preventing this autophosphorylation and blocking signal transduction.

cluster_membrane Cell Membrane c-Met c-Met RAS/MAPK Pathway RAS/MAPK Pathway c-Met->RAS/MAPK Pathway Activates PI3K/AKT Pathway PI3K/AKT Pathway c-Met->PI3K/AKT Pathway Activates HGF HGF HGF->c-Met Binds This compound This compound This compound->c-Met Inhibits Proliferation & Survival Proliferation & Survival RAS/MAPK Pathway->Proliferation & Survival PI3K/AKT Pathway->Proliferation & Survival A 1. Transfect HEK293 cells with c-Met-NanoLuc vector B 2. Plate cells in 96-well plates (24h post-transfection) A->B C 3. Dose cells with serial dilutions of this compound B->C D 4. Add NanoBRET Tracer to all wells C->D E 5. Equilibrate at 37°C for 2 hours D->E F 6. Add Nano-Glo Substrate E->F G 7. Read luminescence (Donor: 450nm, Acceptor: 600nm) F->G H 8. Calculate BRET Ratio and generate dose-response curve G->H TE Target Engagement Confirmed (e.g., NanoBRET, CETSA) PI Pathway Inhibition Observed (e.g., p-MET levels reduced) TE->PI leads to CR Cellular Response Measured (e.g., Apoptosis, Proliferation Assay) PI->CR results in MoA Mechanism of Action Validated CR->MoA confirms

References

Merestinib Demonstrates Efficacy Against First-Generation MET Inhibitor Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparison of Merestinib to first-generation MET inhibitors reveals its potential to overcome common on-target resistance mutations, offering a promising alternative for patients with advanced cancers driven by MET dysregulation. This guide provides a comprehensive analysis of the preclinical data, experimental methodologies, and the underlying molecular mechanisms of resistance.

The landscape of targeted cancer therapy is continually evolving, with a significant focus on overcoming acquired resistance to initial treatments. In the realm of MET-driven cancers, first-generation tyrosine kinase inhibitors (TKIs) have shown clinical benefit, but their efficacy is often limited by the emergence of resistance mutations within the MET kinase domain. Preclinical evidence strongly suggests that this compound, a Type II MET inhibitor, can effectively target cancer cells harboring mutations that confer resistance to first-generation (Type I) inhibitors.

Distinguishing this compound: A Tale of Two Inhibitor Types

Understanding the mechanism of action is crucial to appreciating this compound's advantage. MET inhibitors are broadly classified based on their binding mode to the MET kinase.

  • Type I MET Inhibitors (e.g., Crizotinib, Savolitinib): These inhibitors bind to the active "DFG-in" conformation of the MET kinase. Their efficacy is often compromised by mutations in the kinase domain that alter the drug's binding site.

  • Type II MET Inhibitors (e.g., this compound, Cabozantinib): this compound and other Type II inhibitors bind to an allosteric site adjacent to the ATP-binding pocket, stabilizing the inactive "DFG-out" conformation of the kinase.[1] This different binding mode allows this compound to circumvent many of the resistance mutations that affect Type I inhibitors.

Resistance to first-generation MET inhibitors frequently arises from on-target secondary mutations in the MET kinase domain, particularly at residues D1228 and Y1230.[2][3] These mutations can sterically hinder the binding of Type I inhibitors.

Head-to-Head Comparison: this compound's Potency Against Resistance Mutations

Experimental data from studies using engineered Ba/F3 cells, a common preclinical model for assessing kinase inhibitor activity, demonstrate this compound's ability to maintain inhibitory activity against clinically relevant MET resistance mutations. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound compared to the first-generation inhibitors Crizotinib and Savolitinib against various MET mutations. Lower IC50 values indicate greater potency.

MET MutationThis compound (Type II) IC50 (nM)Crizotinib (Type Ia) IC50 (nM)Savolitinib (Type Ib) IC50 (nM)
METex14 (Parental) 10.912.34.0
D1228A 20.3>1000>1000
D1228G 10.9>1000>1000
D1228N 12.1>1000>1000
D1228V 11.1>1000>1000
Y1230C 13.9>1000185.3
Y1230H 14.7>1000120.7
Y1230S 12.5>1000162.7

Data sourced from Fujino et al., 2022, presented in a study evaluating eight MET-TKIs.

As the data illustrates, while Crizotinib and Savolitinib lose efficacy (indicated by significantly higher IC50 values) in the presence of D1228 and Y1230 mutations, this compound maintains potent inhibitory activity, with IC50 values remaining in the low nanomolar range. This suggests that this compound can effectively shut down MET signaling in cells that have become resistant to first-generation inhibitors.

It is important to note, however, that resistance to Type II inhibitors can also emerge, often through different mutations, such as those at the L1195 residue.[3] One study noted that this compound was approximately 6-fold less potent against the L1195V mutation compared to wild-type MET.[4]

The MET Signaling Pathway and Inhibition

The following diagram illustrates the MET signaling pathway and the points of intervention for Type I and Type II inhibitors.

MET_Signaling_Pathway HGF HGF (Ligand) MET_Receptor MET Receptor Tyrosine Kinase HGF->MET_Receptor Binds P1 P MET_Receptor->P1 Autophosphorylation P2 P MET_Receptor->P2 GRB2_SOS GRB2/SOS P1->GRB2_SOS Recruits PI3K PI3K P2->PI3K Recruits RAS RAS GRB2_SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Migration ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response TypeI_Inhibitor Type I Inhibitors (e.g., Crizotinib) TypeI_Inhibitor->MET_Receptor TypeII_Inhibitor Type II Inhibitors (this compound) TypeII_Inhibitor->MET_Receptor Resistance_Mutation Resistance Mutations (D1228, Y1230) Resistance_Mutation->TypeI_Inhibitor Blocks Binding

Caption: MET signaling pathway and inhibitor action.

Experimental Protocols

The data presented in this guide are based on established preclinical experimental workflows. Below are summaries of the key methodologies used to assess inhibitor potency and cellular effects.

Experimental Workflow for IC50 Determination

Experimental_Workflow start Start cell_culture Culture Ba/F3 cells expressing wild-type or mutant MET start->cell_culture seeding Seed cells into 96-well plates cell_culture->seeding treatment Add serial dilutions of MET inhibitors (this compound, Crizotinib, etc.) seeding->treatment incubation Incubate for 72 hours treatment->incubation viability_assay Perform cell viability assay (e.g., CellTiter-Glo) incubation->viability_assay data_acquisition Measure luminescence/absorbance viability_assay->data_acquisition analysis Calculate % inhibition and determine IC50 values data_acquisition->analysis end End analysis->end

Caption: Workflow for determining inhibitor IC50 values.

Key Experimental Methodologies

1. Cell Lines and Culture:

  • Ba/F3 cells, a murine pro-B cell line that is dependent on IL-3 for survival, are commonly used.

  • These cells are engineered to express either wild-type or various mutant forms of the human MET gene.

  • In the presence of an activating MET mutation, the cells become IL-3 independent, and their proliferation is driven by MET signaling.

2. Cell Viability/Proliferation Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay):

  • Principle: This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.

  • Procedure:

    • Engineered Ba/F3 cells are seeded in 96-well plates in IL-3-free media.

    • A range of concentrations of the test inhibitors (e.g., this compound, Crizotinib) are added to the wells.

    • The plates are incubated for a period of 48-72 hours to allow for the inhibitors to exert their effects.

    • The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP.

    • Luminescence is measured using a plate reader.

    • The data is normalized to untreated controls, and IC50 values are calculated using non-linear regression analysis.

3. Western Blotting for MET Signaling Pathway Analysis:

  • Principle: This technique is used to detect the phosphorylation status of MET and its downstream signaling proteins, providing a direct measure of the inhibitor's effect on the pathway.

  • Procedure:

    • Cells are treated with the inhibitors for a specified period.

    • Cells are lysed to extract total protein.

    • Protein concentrations are determined to ensure equal loading.

    • Proteins are separated by size using SDS-PAGE and transferred to a membrane.

    • The membrane is incubated with primary antibodies specific for phosphorylated MET (p-MET), total MET, phosphorylated ERK (p-ERK), total ERK, etc.

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is used to detect the primary antibody.

    • A chemiluminescent substrate is added, and the resulting signal is captured, indicating the level of protein phosphorylation.

Conclusion

References

Assessing the Synergistic Effect of Merestinib with Immunotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Merestinib, a multi-kinase inhibitor, has demonstrated potential in oncology through its targeting of key signaling pathways involved in tumor growth and proliferation. Its primary targets include MET, AXL, and other receptor tyrosine kinases.[1][2] Emerging preclinical evidence suggests that by modulating the tumor microenvironment, this compound may synergize with immunotherapies, such as immune checkpoint inhibitors, to enhance anti-tumor immune responses. This guide provides a comprehensive comparison of this compound in combination with immunotherapy against alternative therapeutic strategies, supported by available experimental data and detailed methodologies.

Mechanism of Action: The Rationale for Combination Therapy

This compound is an orally available small molecule inhibitor of the proto-oncogene c-Met (hepatocyte growth factor receptor [HGFR]).[1][3] By selectively binding to and inhibiting the phosphorylation of c-Met, this compound disrupts downstream signaling pathways crucial for tumor cell proliferation, survival, invasion, and angiogenesis.[3]

Beyond its primary target, this compound also inhibits other receptor tyrosine kinases, including AXL and MERTK.[4] The inhibition of these kinases offers a compelling rationale for combination with immunotherapy:

  • MET Inhibition and Immune Modulation: Upregulation of the MET pathway has been linked to an immunosuppressive tumor microenvironment, characterized by reduced infiltration of CD8+ T cells and natural killer (NK) cells.[1] By inhibiting MET, this compound may reverse this immunosuppression, thereby increasing tumor immunogenicity and rendering tumors more susceptible to immune checkpoint inhibitors.[1]

  • AXL Inhibition and Overcoming Immunotherapy Resistance: AXL signaling is implicated in the development of resistance to immune checkpoint blockade.[3][5] Inhibition of AXL can reprogram the tumor microenvironment to enhance the efficacy of immunotherapies.[2][5] Preclinical models have demonstrated that AXL inhibition can restore T-cell infiltration and synergize with PD-1 blockade to eradicate tumors.[5]

The dual inhibition of MET and AXL by this compound presents a promising strategy to concurrently target tumor cell-intrinsic pathways and modulate the tumor immune microenvironment, creating a favorable landscape for synergistic activity with immunotherapies.

Preclinical Evidence of Synergy

While direct, peer-reviewed preclinical studies detailing the combination of this compound with immune checkpoint inhibitors are limited, a conference abstract has provided initial promising results. This study evaluated the combination of this compound with an anti-PD-L1 antibody in a CT26 murine colon carcinoma model. The CT26 model is known to be sensitive to immune checkpoint blockade and is characterized by CD8+ T cell-mediated control of tumor growth.[6][7][8][9] The combination therapy reportedly resulted in enhanced immune-mediated anti-tumor activity.

Further supporting the potential for synergy, preclinical studies with other MET and AXL inhibitors have demonstrated enhanced anti-tumor effects when combined with immunotherapy. For instance, in small cell lung cancer models, the addition of a MET inhibitor to chemo-immunotherapy reduced tumor growth and extended survival by reshaping the tumor microenvironment.[10] Similarly, AXL inhibitors have been shown to have a synergistic anti-tumor effect when combined with anti-PD-1 antibodies in preclinical models.[5]

Comparative Data

Currently, there is a lack of direct comparative quantitative data from head-to-head preclinical or clinical trials evaluating this compound in combination with immunotherapy versus monotherapy or other combination regimens. The available data for this compound primarily comes from Phase 1 studies where it was assessed as a monotherapy or in combination with chemotherapy or other targeted agents.[1][3][11]

Treatment ArmTumor Model/Patient PopulationKey Findings
This compound Monotherapy Advanced Cancer (Phase 1)Tolerable safety profile; 32% of patients achieved stable disease.[1][2]
This compound + Cisplatin/Gemcitabine Biliary Tract Carcinoma (Phase 1)Tolerable regimen; 1 patient had a partial response, 4 had stable disease.[3]
This compound + Ramucirumab Metastatic Colorectal Cancer (Phase 1)Tolerable combination; 52% of patients achieved stable disease.[12]

Table 1: Summary of Available Clinical Data for this compound Combinations

Experimental Protocols

Detailed experimental protocols for assessing the synergistic effect of this compound with immunotherapy are crucial for reproducible and comparable research. Below are generalized protocols based on standard methodologies for evaluating combination therapies in preclinical settings.

In Vivo Synergy Assessment in a Syngeneic Mouse Model

This protocol outlines a typical workflow for evaluating the in vivo efficacy of this compound in combination with an anti-PD-1 antibody in a CT26 colon carcinoma model.

1. Cell Culture and Tumor Implantation:

  • CT26 cells are cultured in appropriate media and conditions.
  • An appropriate number of cells (e.g., 1x10^6) are subcutaneously implanted into the flank of immunocompetent BALB/c mice.[6]

2. Treatment Groups and Dosing:

  • Mice are randomized into four treatment groups:
  • Vehicle control
  • This compound alone
  • Anti-PD-1 antibody alone
  • This compound + Anti-PD-1 antibody
  • Dosing and schedule should be determined based on prior studies or dose-finding experiments.

3. Tumor Growth Monitoring:

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers.
  • Tumor growth inhibition is calculated for each treatment group relative to the vehicle control.

4. Synergy Analysis:

  • Synergy can be assessed using statistical models such as the Bliss independence model or the Highest Single Agent (HSA) model, which compare the observed combination effect to the expected additive effect of the individual drugs.[10][13][14][15]

5. Immunophenotyping of the Tumor Microenvironment:

  • At the end of the study, tumors are harvested and dissociated into single-cell suspensions.
  • Flow cytometry is used to analyze the infiltration of various immune cell populations, including CD8+ T cells, regulatory T cells (Tregs), and myeloid-derived suppressor cells (MDSCs).[16]

Diagram of Experimental Workflow

experimental_workflow cluster_setup Setup cluster_treatment Treatment cluster_analysis Analysis cell_culture CT26 Cell Culture implantation Tumor Implantation (BALB/c mice) cell_culture->implantation randomization Randomization implantation->randomization group1 Vehicle randomization->group1 group2 This compound randomization->group2 group3 Anti-PD-1 randomization->group3 group4 Combination randomization->group4 tumor_monitoring Tumor Growth Monitoring group1->tumor_monitoring group2->tumor_monitoring group3->tumor_monitoring group4->tumor_monitoring synergy_analysis Synergy Analysis tumor_monitoring->synergy_analysis immunophenotyping Immunophenotyping (Flow Cytometry) synergy_analysis->immunophenotyping

Caption: Workflow for in vivo assessment of this compound and immunotherapy synergy.

Signaling Pathways

The synergistic potential of this compound and immunotherapy stems from their complementary effects on distinct but interconnected signaling pathways.

This compound's Impact on MET and AXL Signaling

This compound directly inhibits the phosphorylation of MET and AXL, thereby blocking downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are critical for tumor cell proliferation and survival.

Modulation of the Immune Response

By inhibiting MET and AXL, this compound is hypothesized to alter the tumor microenvironment, leading to:

  • Increased infiltration of cytotoxic CD8+ T cells.

  • Reduced populations of immunosuppressive cells like Tregs and MDSCs.[16][17]

  • Potential upregulation of PD-L1 on tumor cells as a resistance mechanism, which can then be targeted by anti-PD-L1/PD-1 antibodies.

Diagram of Signaling Pathways

signaling_pathways cluster_tumor_cell Tumor Cell cluster_immune Immune Microenvironment MET MET RAS_RAF RAS/RAF/MEK/ERK MET->RAS_RAF PI3K_AKT PI3K/AKT MET->PI3K_AKT AXL AXL AXL->RAS_RAF AXL->PI3K_AKT Proliferation Proliferation/ Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation This compound This compound This compound->MET This compound->AXL Immune_suppression Immune Suppression This compound->Immune_suppression Modulates PD1_PDL1 PD-1/PD-L1 Interaction T_cell_exhaustion T-cell Exhaustion PD1_PDL1->T_cell_exhaustion T_cell_exhaustion->Immune_suppression Tregs Tregs/ MDSCs Tregs->Immune_suppression Immune_suppression->Proliferation Immunotherapy Immunotherapy (anti-PD-1/PD-L1) Immunotherapy->PD1_PDL1

Caption: Interplay of this compound and immunotherapy on signaling pathways.

Conclusion and Future Directions

The combination of this compound with immunotherapy represents a promising therapeutic strategy. The dual inhibition of MET and AXL by this compound has the potential to not only directly inhibit tumor growth but also to modulate the tumor microenvironment, thereby enhancing the efficacy of immune checkpoint inhibitors. While early preclinical data is encouraging, further rigorous investigation is required.

Future research should focus on:

  • Conducting comprehensive preclinical studies to definitively establish the synergistic effect of this compound with various immunotherapeutic agents across a range of tumor models.

  • Identifying predictive biomarkers to select patients most likely to benefit from this combination therapy.

  • Initiating well-designed clinical trials to evaluate the safety and efficacy of this compound in combination with immune checkpoint inhibitors in cancer patients.

The continued exploration of such combination therapies holds the key to unlocking more effective and durable treatment options for patients with advanced cancers.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Merestinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial procedural guidance for the safe handling and disposal of Merestinib, a potent kinase inhibitor. Adherence to these protocols is essential to minimize exposure risk and ensure a safe laboratory environment. While one supplier's Material Safety Data Sheet (MSDS) states that this compound is not a hazardous substance, it is prudent to handle it as a potent compound due to its biological activity at low concentrations.[1][2] The following guidelines are based on best practices for handling potent active pharmaceutical ingredients (APIs).[3][4][5]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent accidental exposure through inhalation, skin contact, or ingestion.[5] The required level of PPE depends on the quantity of this compound being handled and the nature of the operation.

Operational Scale Task Required Personal Protective Equipment (PPE)
Small Scale (e.g., <100 mg) Weighing of powder, preparation of stock solutions- Disposable gown or lab coat- Double gloves (nitrile)- Safety glasses with side shields- Fume hood or other ventilated enclosure
Medium Scale (e.g., 100 mg - 1 g) Weighing of powder, multiple solution preparations- Disposable gown- Double gloves (nitrile)- Chemical splash goggles- Face shield- Powered Air-Purifying Respirator (PAPR)[4][6]- Use of a ventilated balance enclosure or glove box is highly recommended.
Large Scale (e.g., >1 g) Bulk powder handling, formulation activities- Full protective suit- Double gloves (nitrile)- Chemical splash goggles- Full-face PAPR[4][6]- All operations should be conducted in a dedicated, contained environment such as a glove box or isolator.[3]
All Scales Handling solutions, cell culture work- Lab coat- Single pair of nitrile gloves- Safety glasses

Operational and Disposal Plans

A systematic approach to handling and disposal is necessary to maintain a safe working environment and comply with regulations.

Procedure Step-by-Step Guidance
Receiving and Storage 1. Upon receipt, visually inspect the container for any damage or leaks.2. Store this compound at -20°C in a clearly labeled, sealed container in a designated area for potent compounds.[7]3. Maintain an accurate inventory of the compound.
Weighing (as a powder) 1. Perform all weighing operations within a certified chemical fume hood, ventilated balance enclosure, or glove box to minimize inhalation risk.[8]2. Use dedicated spatulas and weigh boats. Decontaminate them immediately after use.3. Handle the powder gently to avoid generating airborne dust.
Dissolution 1. Add solvent (e.g., DMSO) slowly to the vial containing the this compound powder.[7]2. Cap the vial securely and vortex or sonicate until the solid is fully dissolved.3. All dissolution procedures should be performed in a fume hood.
Disposal of Contaminated Waste 1. All disposable materials that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips, vials) must be considered hazardous waste.2. Place all contaminated solid waste in a dedicated, sealed, and clearly labeled hazardous waste container.3. Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.4. Dispose of all hazardous waste through your institution's environmental health and safety office.
Spill Cleanup 1. Evacuate the immediate area of the spill.2. For a small powder spill, gently cover with damp paper towels to avoid raising dust. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand).3. Wearing appropriate PPE (as per the "Medium Scale" handling in the table above), carefully wipe the area from the outside in.4. Place all cleanup materials in a sealed hazardous waste bag.5. Decontaminate the area with a suitable cleaning agent.6. Report the spill to your laboratory supervisor and environmental health and safety office.

Experimental Workflow for Safe Handling of this compound

The following diagram outlines the key steps and decision points for safely handling this compound in a research laboratory setting.

Merestinib_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal start Start: Receive this compound storage Store at -20°C in a designated potent compound area start->storage ppe_assessment Assess required PPE based on quantity and operation storage->ppe_assessment don_ppe Don appropriate PPE ppe_assessment->don_ppe ppe_assessment->don_ppe Select PPE (see table) weighing Weigh this compound powder in a ventilated enclosure don_ppe->weighing dissolution Prepare stock solution (e.g., in DMSO) in a fume hood weighing->dissolution experiment Perform experiment (e.g., cell treatment) dissolution->experiment decontaminate Decontaminate reusable equipment experiment->decontaminate waste_collection Collect all contaminated waste in labeled hazardous waste containers decontaminate->waste_collection dispose Dispose of waste through institutional EHS waste_collection->dispose end End dispose->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.